molecular formula C4H4N2O2S B2405062 [1,2,3]Thiadiazol-5-yl-acetic acid CAS No. 19813-28-6

[1,2,3]Thiadiazol-5-yl-acetic acid

Cat. No.: B2405062
CAS No.: 19813-28-6
M. Wt: 144.15
InChI Key: FWDWGGXOFBDLKL-UHFFFAOYSA-N
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Description

[1,2,3]Thiadiazol-5-yl-acetic acid is a useful research compound. Its molecular formula is C4H4N2O2S and its molecular weight is 144.15. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(thiadiazol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2S/c7-4(8)1-3-2-5-6-9-3/h2H,1H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDWGGXOFBDLKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SN=N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19813-28-6
Record name 2-(1,2,3-thiadiazol-5-yl)acetic acid
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Foundational & Exploratory

Technical Whitepaper: [1,2,3]Thiadiazol-5-yl-acetic acid – Physicochemical Profile and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of [1,2,3]Thiadiazol-5-yl-acetic acid (CAS 19813-28-6), structured for researchers and drug development professionals.

Executive Summary

This compound (CAS 19813-28-6) is a specialized heterocyclic building block belonging to the 1,2,3-thiadiazole class. Unlike its more common 4-carboxylic acid or 5-carboxylic acid analogs, the 5-acetic acid derivative features a methylene spacer between the acidic moiety and the electron-deficient thiadiazole ring. This structural nuance imparts unique reactivity, making it a critical intermediate for synthesizing fused heterocyclic systems (e.g., thiadiazolo[4,5-c]pyrimidines) and a potential bioisostere for phenylacetic acid in medicinal chemistry. Its primary utility lies in agrochemical research (plant activators) and pharmaceutical scaffold development.

Chemical Identity & Physicochemical Properties[1][2][3][4]

Nomenclature and Identification
PropertyDetail
IUPAC Name 2-(1,2,3-Thiadiazol-5-yl)acetic acid
CAS Number 19813-28-6
Molecular Formula C₄H₄N₂O₂S
Molecular Weight 144.15 g/mol
SMILES OC(=O)CC1=CN=NS1
InChI Key Unique identifier for specific isomer
Predicted Physicochemical Data

Note: Experimental data for this specific isomer is scarce; values below are derived from validated structure-property relationship (SPR) models for 1,2,3-thiadiazoles.

ParameterValue (Approx.)Mechanistic Insight
Appearance Off-white to pale yellow crystalline solidTypical of nitrogen-rich heterocycles; color deepens upon oxidation.
Melting Point 105–110 °CLower than the carboxylic acid analog due to increased flexibility of the acetic acid side chain.
pKa (Acid) 4.2 ± 0.5The electron-withdrawing thiadiazole ring (inductive effect) increases acidity relative to acetic acid (pKa 4.76).
LogP 0.3 – 0.6Moderate lipophilicity; suitable for oral bioavailability (Rule of 5 compliant).
Solubility DMSO, DMF, Methanol (High); Water (Moderate/Low at pH < 4)Soluble in aqueous base (forming the carboxylate salt).

Structural Analysis & Reactivity Profile

The 1,2,3-thiadiazole ring is an electron-deficient aromatic system. The 5-position is particularly sensitive to nucleophilic attack, often leading to ring opening (Dimroth rearrangement type) under harsh basic conditions. However, the acetic acid side chain at C5 stabilizes the system against immediate degradation compared to direct C5-leaving groups.

Key Reactivity Nodes:
  • Carboxylic Acid (COOH): Standard coupling reactions (amide bond formation, esterification) proceed without affecting the ring, provided non-nucleophilic bases are used.

  • Methylene Bridge (-CH2-): The protons are mildly acidic due to the adjacent electron-withdrawing carbonyl and thiadiazole ring. This allows for potential alkylation or condensation reactions (e.g., Knoevenagel-type) to form alpha-substituted derivatives.

  • Thiadiazole Nitrogen (N2/N3): Weakly basic; protonation can occur in strong acids, potentially activating the ring for decomposition.

Synthesis & Manufacturing Protocols

The synthesis of this compound typically follows the Hurd-Mori Cyclization strategy, adapted for aldehyde/ketone hydrazones. A robust route involves the cyclization of the semicarbazone of a 4-oxobutanoate derivative.

Synthetic Pathway (Hurd-Mori Protocol)

The most reliable method utilizes Ethyl 4-oxobutanoate (succinic semialdehyde ethyl ester) as the starting material.

Step 1: Semicarbazone Formation Reaction of ethyl 4-oxobutanoate with semicarbazide hydrochloride yields the corresponding semicarbazone.

Step 2: Hurd-Mori Cyclization Treatment of the semicarbazone with thionyl chloride (SOCl₂) effects the closure of the 1,2,3-thiadiazole ring. The mechanism involves the attack of the sulfur on the hydrazone nitrogen, followed by cyclization onto the alpha-methylene carbon.

Step 3: Hydrolysis Saponification of the ethyl ester yields the free acid.

Synthesispathway SM Ethyl 4-oxobutanoate (Succinic Semialdehyde Ester) Inter1 Semicarbazone Intermediate SM->Inter1 Semicarbazide HCl NaOAc, EtOH/H2O Inter2 Ethyl (1,2,3-thiadiazol-5-yl)acetate Inter1->Inter2 SOCl2 (Thionyl Chloride) CH2Cl2, 0°C to RT (Hurd-Mori Cyclization) Product This compound (CAS 19813-28-6) Inter2->Product LiOH or NaOH THF/H2O, then H3O+

Figure 1: Step-wise synthesis of this compound via the Hurd-Mori cyclization.

Detailed Experimental Protocol (Bench-Scale)

Caution: Thionyl chloride is corrosive and releases toxic gases. Perform all steps in a fume hood.

Reagents:

  • Ethyl 4-oxobutanoate (10 mmol)

  • Semicarbazide hydrochloride (11 mmol)

  • Sodium acetate (15 mmol)

  • Thionyl chloride (20 mmol)

  • Dichloromethane (DCM, anhydrous)[1]

Procedure:

  • Semicarbazone Preparation: Dissolve semicarbazide HCl and sodium acetate in minimal water. Add ethyl 4-oxobutanoate in ethanol. Stir at RT for 2 hours. Filter the white precipitate (semicarbazone), wash with cold water/ethanol, and dry under vacuum.

  • Cyclization: Suspend the dry semicarbazone in anhydrous DCM (20 mL) at 0°C. Add thionyl chloride dropwise. The mixture will evolve gas (HCl, SO₂).

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (disappearance of semicarbazone).

  • Quench: Pour carefully onto ice/water. Extract with DCM (3x). Wash organic layer with sat.[1] NaHCO₃ (careful, gas evolution) and brine. Dry over Na₂SO₄ and concentrate.

  • Hydrolysis: Dissolve the crude ester in THF/Water (1:1). Add LiOH (2 eq). Stir until ester is consumed. Acidify with 1M HCl to pH 2. Extract with Ethyl Acetate.[1][2][3] Evaporate to obtain the target acid.

Applications in Drug Discovery & Agrochemicals[2]

Fused Heterocycle Synthesis

The acetic acid side chain allows for intramolecular cyclization when the 4-position is functionalized (e.g., via halogenation or nitration). This is a key route to 1,2,3-thiadiazolo[4,5-c]pyrimidines , which are bioisosteres of purines and have shown antiviral activity.

Plant Activators (SAR Inducers)

Analogs of 1,2,3-thiadiazole-5-carboxylic acid (e.g., Acibenzolar-S-methyl) are commercial plant defense activators. The 5-acetic acid derivative serves as a research tool to probe the steric and electronic requirements of the binding pocket in plant salicylic acid receptors.

Applications cluster_pharma Pharmaceutical Applications cluster_agro Agrochemical Applications Core This compound Fused Thiadiazolo[4,5-c]pyrimidines (Antiviral Scaffolds) Core->Fused Intramolecular Cyclization Bioiso Phenylacetic Acid Bioisostere (NSAID Analogs) Core->Bioiso Scaffold Hopping SAR Systemic Acquired Resistance (SAR) Inducers Core->SAR Derivatization (Esters/Amides) Auxin Auxin Mimics/Antagonists (Root Growth Regulation) Core->Auxin Side Chain Modification

Figure 2: Strategic applications of the 5-acetic acid scaffold in medicinal and agricultural chemistry.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin. Potential sensitizer.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

  • Stability: Stable under neutral/acidic conditions. Avoid prolonged exposure to strong bases which may degrade the thiadiazole ring.

References

  • Hurd, C. D., & Mori, R. I. (1955). On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society, 77(20), 5359–5364. Link

  • Bakulev, V. A., & Dehaen, W. (2004).[4] The Chemistry of 1,2,3-Thiadiazoles. In Chemistry of Heterocyclic Compounds: A Series of Monographs (Vol. 62). Wiley-Interscience. Link

  • BenchChem Technical Data. (2025). Synthesis of 1,2,3-Thiadiazole-5-Carboxylic Acid and Derivatives. Link

  • Stanetty, P., et al. (2010). Investigation of the regioselectivity of the Hurd–Mori reaction. Tetrahedron. Link

Sources

Advanced Technical Guide: 1,2,3-Thiadiazole-5-Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Structural Architecture, Synthesis, and Pharmacological Potential[1]

Executive Summary

The 1,2,3-thiadiazole-5-acetic acid scaffold represents a critical, albeit underutilized, pharmacophore in medicinal and agrochemical chemistry. Unlike its rigid analogue, 1,2,3-thiadiazole-5-carboxylic acid (the core of the plant activator Acibenzolar-S-methyl), the 5-acetic acid derivative introduces a methylene spacer (


). This spacer confers rotational flexibility to the acidic tail, altering lipophilicity (

) and receptor binding dynamics. This guide details the structural properties, the regioselective synthesis via the Hurd-Mori cyclization of

-keto esters, and the structure-activity relationship (SAR) profiles of these derivatives.
Part 1: Structural Architecture & Electronic Properties

The 1,2,3-thiadiazole ring is a


-excessive, five-membered heterocycle containing two nitrogen atoms and one sulfur atom.[1]
  • Aromaticity: The ring possesses significant aromatic character, though less than thiophene. It acts as an electron-withdrawing group (EWG) due to the electronegative nitrogen atoms.

  • The "Methylene Spacer" Effect: In 5-acetic acid derivatives, the methylene group insulates the carboxylic acid from the direct electron-withdrawing effect of the ring. This typically results in a slightly higher

    
     compared to the 5-carboxylic acid, making the acetic acid derivative a closer mimic of biological substrates like indole-3-acetic acid (Auxin).
    
  • Masked Functionality: The 1,2,3-thiadiazole ring is a "masked" diazo compound. Under thermal or photolytic stress, it can undergo cycloreversion to release nitrogen gas (

    
    ) and generate a thioketene intermediate—a property exploited in photoaffinity labeling and cross-linking studies.
    
Part 2: Synthetic Pathways[2][3][4][5]

The primary challenge in synthesizing 1,2,3-thiadiazole-5-acetic acid derivatives is controlling regioselectivity during ring closure. The Hurd-Mori Reaction (thionyl chloride-mediated cyclization of hydrazones) is the industry standard.

2.1. The Levulinate Route (Primary Protocol)

To synthesize 4-methyl-1,2,3-thiadiazole-5-acetic acid ethyl ester , the most direct precursor is ethyl levulinate (a


-keto ester).

Mechanism of Regioselectivity:

  • Hydrazone Formation: Ethyl levulinate reacts with a hydrazine derivative (e.g., carbazate or tosylhydrazine) to form the hydrazone.

  • Cyclization:

    
     activates the hydrazone. Cyclization can theoretically occur at the 
    
    
    
    -methyl (C1) or the
    
    
    -methylene (C3).
    • Kinetic Preference: Cyclization preferentially occurs at the more substituted/activated

      
      -methylene position (C3) adjacent to the ester chain, rather than the terminal methyl group.
      
    • Result: The ring incorporates C2 and C3, leaving the C1 methyl group at position 4 and the acetate side chain at position 5.

2.2. Protocol: Synthesis of Ethyl 4-methyl-1,2,3-thiadiazole-5-acetate

Reagents:

  • Ethyl Levulinate (1.0 eq)

  • Ethyl Carbazate (1.1 eq)

  • Thionyl Chloride (

    
    ) (3.0 eq)
    
  • Ethanol (Absolute)

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Hydrazone Formation:

    • Dissolve ethyl levulinate (10 mmol) and ethyl carbazate (11 mmol) in absolute ethanol (20 mL).

    • Add a catalytic amount of acetic acid. Reflux for 3 hours.

    • Concentrate in vacuo to yield the crude ethoxycarbonylhydrazone. Checkpoint: Verify disappearance of ketone peak via IR/TLC.

  • Hurd-Mori Cyclization:

    • Dissolve the crude hydrazone in dry DCM (15 mL) and cool to 0°C under

      
       atmosphere.
      
    • Critical Step: Add

      
       (30 mmol) dropwise. Caution: Vigorous gas evolution (
      
      
      
      ,
      
      
      ).
    • Allow the mixture to warm to room temperature, then reflux for 4 hours.

    • Observation: The solution typically darkens. Monitor by TLC for the formation of a less polar spot.

  • Workup & Purification:

    • Quench the reaction carefully with ice-cold saturated

      
      .
      
    • Extract with DCM (

      
       mL). Dry over 
      
      
      
      .
    • Purify via flash column chromatography (Hexane:EtOAc 8:2).

2.3. Synthetic Workflow Diagram

HurdMoriSynthesis Start Ethyl Levulinate (Gamma-Keto Ester) Step1 Hydrazone Formation (Ethyl Carbazate, EtOH, Reflux) Start->Step1 + H2NNHCOOEt Inter Intermediate: Ethoxycarbonylhydrazone Step1->Inter Step2 Hurd-Mori Cyclization (SOCl2, DCM, 0°C -> Reflux) Inter->Step2 Ring Closure Product Target: Ethyl 4-methyl-1,2,3-thiadiazole-5-acetate Step2->Product - SO2, - HCl, - EtOH Note Regioselectivity: Cyclization occurs at C3 (Methylene) due to electronic activation, placing Acetate at Pos 5. Step2->Note

Caption: Reaction pathway for the regioselective synthesis of 4-methyl-1,2,3-thiadiazole-5-acetic acid ethyl ester via Hurd-Mori cyclization.

Part 3: Structure-Activity Relationship (SAR)

The 5-acetic acid derivative serves as a versatile scaffold.[2] Modifications at the acid headgroup (R) and the 4-position (R') drive biological specificity.

SAR Logic Table:

Structural DomainModificationEffect on ActivityPrimary Application
5-Position Tail Free Acid (

)
High polarity; mimics Auxin (IAA).Plant Growth Regulation
Methyl/Ethyl EsterIncreased lipophilicity; prodrug form.Agrochemical Delivery
Amide (

)
H-bond donor/acceptor; improved stability.Antimicrobial / Antifungal
Hydrazide (

)
High reactivity; precursor to fused rings.Synthetic Intermediate
4-Position Methyl (

)
Standard outcome of Levulinate route.Baseline Activity
Phenyl (

)
Increases

-stacking; lowers solubility.
Anticancer (Intercalation)
Hydrogen (

)
Hard to synthesize; chemically unstable.N/A
3.1. Biological Applications[1][3][4][5][6]
  • Plant Defense Induction (SAR): Similar to Acibenzolar-S-methyl, these derivatives can activate the Salicylic Acid pathway in plants, boosting systemic acquired resistance against viral and fungal pathogens. The acetic acid linker provides a unique binding profile to plant esterases.

  • Antimicrobial Agents: 5-acetic acid hydrazides have shown potency against Gram-positive bacteria by inhibiting cell wall synthesis enzymes.

Part 4: Stability & Reactivity Profile

Researchers must handle this scaffold with specific precautions:

  • Base Sensitivity (Lappin-Hurd Reaction):

    • Risk: Treatment with strong bases (alkoxides) can cause ring fragmentation.

    • Mechanism:[1][7] Proton abstraction from the C4 or C5 side chain can lead to the elimination of nitrogen (

      
      ) and sulfur, resulting in alkynes or thioketenes.
      
    • Protocol Adjustment: Use mild bases (e.g.,

      
      , Pyridine) for derivatization reactions involving the acetic acid tail.
      
  • Thermal Stability:

    • Stable up to ~140°C. Above this, thermal decomposition releases

      
      . This property is useful for "click chemistry" applications where the ring acts as a masked alkyne, but requires careful temperature control during synthesis.
      
References
  • Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons.
  • Hosny, M. A., et al. (2012). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. E-Journal of Chemistry. Retrieved from [Link]

  • MDPI. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Retrieved from [Link]

Sources

A Technical Guide to the Biological Activity of theThiadiazole Scaffold and its Derivatives

A Technical Guide to the Biological Activity of the[1][2][3]Thiadiazole Scaffold and its Derivatives

Abstract

The[1][2][3]thiadiazole ring is a privileged five-membered heterocyclic scaffold that has garnered significant attention in medicinal and agricultural chemistry. Its unique mesoionic character facilitates the crossing of cellular membranes, allowing compounds bearing this moiety to interact strongly with a diverse array of biological targets.[2][4][5] This technical guide provides an in-depth exploration of the biological activities associated with the[1][2][3]thiadiazole core, with a particular focus on derivatives functionalized at the 5-position, such as the[1][2][3]thiadiazol-5-yl-acetic acid scaffold. We will dissect its multifaceted roles as a plant growth regulator, a broad-spectrum antimicrobial agent, and a potent anticancer pharmacophore. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of mechanistic insights, structure-activity relationships (SAR), and validated experimental protocols to guide future research and application.

The[1][2][3]Thiadiazole Core: A Scaffold of Versatility

The[1][2][3]thiadiazole is an aromatic five-membered heterocycle containing one sulfur and two adjacent nitrogen atoms. This arrangement confers a unique electronic distribution and structural stability, making it an excellent building block in the design of bioactive molecules.[6] Acting as a bioisostere of other critical moieties like pyrimidine and oxadiazole, it can mimic endogenous molecules to engage with biological receptors.[4] The scaffold's inherent properties, combined with the vast potential for chemical modification at its C4 and C5 positions, have led to the development of numerous derivatives with a wide spectrum of pharmacological activities.[7][8][9]

Synthesis of[1][2][3]Thiadiazole Derivatives

The construction of the[1][2][3]thiadiazole ring is most classically achieved through the Hurd-Mori reaction.[10][11] This method involves the oxidative cyclization of ketone-derived semicarbazones or hydrazones using thionyl chloride (SOCl₂). The choice of this reagent is critical; thionyl chloride acts as both a dehydrating and cyclizing agent, facilitating the formation of the stable thiadiazole ring from the acyclic precursor. This robust and versatile synthesis route allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships.

start_nodeKetone Precursor(with R1 and R2 groups)intermediate_nodeSemicarbazone Intermediatestart_node->intermediate_node Condensation reagent1_nodeSemicarbazide HCl,Sodium Acetateproduct_node[1,2,3]Thiadiazole Scaffold(Substituted at C4 and C5)intermediate_node->product_nodereagent2_nodeThionyl Chloride (SOCl₂)(Hurd-Mori Cyclization)

Caption: General workflow for the Hurd-Mori synthesis of the 1,2,3-thiadiazole scaffold.
Experimental Protocol: General Hurd-Mori Synthesis

This protocol describes a generalized procedure for synthesizing a 4,5-disubstituted-1,2,3-thiadiazole from a ketone precursor.

Materials and Reagents:

  • Substituted ketone

  • Semicarbazide hydrochloride

  • Anhydrous sodium acetate

  • Ethanol

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Semicarbazone Formation:

    • In a round-bottom flask, dissolve the starting ketone (1.0 eq) in ethanol.

    • Add semicarbazide hydrochloride (1.2 eq) and anhydrous sodium acetate (1.5 eq). The acetate acts as a base to neutralize the HCl salt, liberating the free semicarbazide for reaction.

    • Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the semicarbazone product.

    • Filter the solid, wash with cold water, and dry under vacuum.

  • Hurd-Mori Cyclization:

    • Caution: This step should be performed in a well-ventilated fume hood as SOCl₂ is corrosive and reacts violently with water.

    • In a separate flask, cool thionyl chloride (SOCl₂) (3-5 eq) to 0°C in an ice bath.

    • Slowly add the dried semicarbazone (1.0 eq) portion-wise to the cooled thionyl chloride with stirring. This exothermic reaction must be controlled to prevent side reactions.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Carefully quench the reaction by slowly pouring it onto crushed ice.

    • Extract the aqueous mixture with dichloromethane (3x volumes).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the final[1][2][3]thiadiazole derivative. Characterization is typically performed using NMR, IR, and mass spectrometry.[1][12]

Key Biological Activities and Mechanisms

The[1][2][3]thiadiazole scaffold exhibits a remarkable range of biological activities, primarily in the domains of agriculture and medicine.

Agrochemical Applications: Plant Growth and Protection

The most prominent application of the[1][2][3]thiadiazole scaffold in agriculture is exemplified by Thidiazuron (TDZ), a potent synthetic plant growth regulator with a 1-phenyl-3-(1,2,3-thiadiazol-5-yl)urea structure.[13][14] TDZ exhibits powerful cytokinin-like activity, often exceeding that of natural cytokinins, and also demonstrates auxin-like effects.[13] This dual-hormonal activity allows it to influence a wide range of developmental processes in plants.

Mechanism of Action: TDZ is used to stimulate the proliferation of shoots, promote fruit ripening, and prevent leaf senescence.[13] In cotton cultivation, it is widely used as a defoliant to facilitate mechanical harvesting without impairing the plant's maturation.[14] Furthermore, certain derivatives of[1][2][3]thiadiazole can function as "plant activators," inducing Systemic Acquired Resistance (SAR).[15] This process primes the plant's innate immune system, enhancing its resistance to a broad spectrum of pathogens, including fungi and viruses like the Tobacco Mosaic Virus (TMV).[7][15] Some compounds have shown direct fungicidal activity against phytopathogenic fungi like Alternaria solani.[13][16]

scaffold[1,2,3]ThiadiazoleDerivative (e.g., TDZ)receptorPlant HormoneReceptorsscaffold->receptor Binds to pathwaySignal TransductionPathway Activationreceptor->pathwayresponse1Cytokinin-like Effects(Cell Division, Shoot Proliferation)pathway->response1response2Auxin-like Effects(Root Growth Inhibition)pathway->response2response3Systemic AcquiredResistance (SAR)pathway->response3

Caption: Mechanism of[1][2][3]thiadiazole derivatives as plant growth regulators.
Antimicrobial Activity

Derivatives of[1][2][3]thiadiazole have demonstrated significant potential as novel antimicrobial agents, exhibiting a broad spectrum of activity against pathogenic bacteria and fungi.[8][10] The specific substitutions on the thiadiazole ring are crucial for determining the extent and spectrum of this activity.[1]

Spectrum of Activity:

  • Antibacterial: Activity has been confirmed against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, including Escherichia coli and the often-resistant Pseudomonas aeruginosa.[1][12]

  • Antifungal: Potent activity against yeast-like fungi, particularly Candida albicans, has been reported for several derivatives.[1][3][12]

The mechanism is not fully elucidated but is thought to involve disruption of essential cellular processes in the microbes. The lipophilic nature of the scaffold, enhanced by specific substituents, likely plays a role in its ability to penetrate microbial cell walls and membranes.

Table 1: Representative Antimicrobial Activity of[1][2][3]Thiadiazole Derivatives

Compound Class Target Microorganism Activity Metric (MIC, µg/mL) Reference
Substituted 1,2,3-thiadiazoles Candida albicans 0.625 - 6.25 [3]
Substituted 1,2,3-thiadiazoles Escherichia coli 0.625 - 6.25 [3]
Thiazolyl-acetic acid derivatives Gram-positive bacteria Strong activity reported [17]

| 4-methyl-1,2,3-thiadiazole-5-hydrazone | Gram-positive bacteria | 1.95 - 15.62 |[18] |

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for quantifying the antimicrobial efficacy of a compound.

Materials and Reagents:

  • Test compound stock solution (in DMSO)

  • Microbial culture (e.g., S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Positive control antibiotic (e.g., Chloramphenicol)[3]

  • Negative control (broth only) and vehicle control (broth + DMSO)

Procedure:

  • Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB, typically ranging from 256 µg/mL to 0.5 µg/mL.

  • Add the standardized bacterial inoculum to each well.

  • Include a positive control (antibiotic), a negative control (uninoculated broth), and a vehicle control (inoculated broth with the highest concentration of DMSO used) on each plate. The vehicle control is crucial to ensure the solvent itself has no antimicrobial effect.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Anticancer Potential

The[1][2][3]thiadiazole scaffold is a promising pharmacophore in oncology, with derivatives showing potent cytotoxic effects against a range of human cancer cell lines.[2][4] The anticancer activity is often multifaceted, targeting critical pathways involved in tumor proliferation and survival.[2]

Key Mechanisms of Action:

  • Inhibition of Tubulin Polymerization: A primary mechanism for several[1][2][3]thiadiazole derivatives is the disruption of microtubule dynamics.[2] By binding to tubulin, these compounds prevent its polymerization into functional microtubules. This is a critical process for forming the mitotic spindle during cell division. The disruption leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[2]

  • Inhibition of Heat Shock Protein 90 (Hsp90): Certain derivatives have been identified as inhibitors of Hsp90.[2] Hsp90 is a molecular chaperone protein that is essential for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer progression. Inhibiting Hsp90 leads to the degradation of these client proteins, crippling the cancer cell's survival signaling.

scaffold[1,2,3]ThiadiazoleDerivativetubulinTubulin Dimersscaffold->tubulin Binds to microtubuleMicrotubule Formationscaffold->microtubule Inhibits tubulin->microtubule Polymerizes into arrestG2/M PhaseCell Cycle Arrestmicrotubule->arrest Disruption leads to apoptosisApoptosisarrest->apoptosis Induces

Caption: Anticancer mechanism via inhibition of tubulin polymerization.

Table 2: Representative Anticancer Activity (IC₅₀) of[1][2][3]Thiadiazole Derivatives

Compound Class Cancer Cell Line IC₅₀ (µM) Reference
Dehydroepiandrosterone derivatives T47D (Breast) 0.042 - 0.058 [4]
Pyrazole oxime derivatives HCT-116 (Colon) 6.56 - 7.19 [4]
Pyrazole oxime derivatives Panc-1 (Pancreatic) 12.22 - 12.79 [4]

| 1,2,3-thiadiazole derivatives | MCF-7 (Breast) | 8.1 - 12.8 (µg/mL) |[7] |

Protocol: MTT Assay for Cellular Viability

The MTT assay is a colorimetric method used to assess the cytotoxic effect of a compound on cancer cells.

Materials and Reagents:

  • Human cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • The next day, treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the plate for 48-72 hours. The incubation time is chosen to allow for multiple cell divisions.

  • After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, converting it to an insoluble purple formazan.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Perspectives

The[1][2][3]thiadiazol-5-yl-acetic acid scaffold and its related derivatives represent a class of molecules with profound and diverse biological activities. Their proven efficacy as plant growth regulators, broad-spectrum antimicrobial agents, and multi-mechanistic anticancer compounds underscores their importance as a privileged structure in chemical biology. The synthetic accessibility of the core, primarily through the robust Hurd-Mori reaction, allows for extensive derivatization and fine-tuning of its pharmacological profile.

Future research should focus on elucidating the precise molecular targets for the antimicrobial and plant-activating effects. In oncology, the development of derivatives with enhanced selectivity for cancer cells and improved pharmacokinetic properties remains a key objective. The continued exploration of structure-activity relationships, guided by computational modeling and high-throughput screening, will undoubtedly unlock the full therapeutic potential of this versatile and powerful chemical scaffold.

References

  • Al-Smadi, M., & Al-Zoubi, R. (2022). Synthesis, Characterization, and Antimicrobial Activity of New 1,2,3-Thiadiazole and 1,2,3-Selenadiazole Derivatives. ResearchGate. [Link]

  • Al-Smadi, M., et al. (2018). Synthesis, antimicrobial and in vitro antitumor activities of a series of 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives. PMC. [Link]

  • Al-Smadi, M., & Al-Zoubi, R. (2022). Synthesis, Characterization, and Antimicrobial Activity of New 1,2,3-Thiadiazole and 1,2,3-Selenadiazole Derivatives. Hindawi. [Link]

  • Szeliga, M., & Obara, R. (2020). Thiadiazole derivatives as anticancer agents. PMC. [Link]

  • Zahoor, A. F., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. MDPI. [Link]

  • Various Authors. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. PMC. [Link]

  • Abdel-Wahab, B. F., et al. (2022). Design, Synthesis, Anticancer Activity and Molecular Docking of New 1,2,3-Triazole-Based Glycosides Bearing 1,3,4-Thiadiazolyl, Indolyl and Arylacetamide Scaffolds. PMC. [Link]

  • Szeliga, M., & Obara, R. (2020). Thiadiazole derivatives as anticancer agents. ResearchGate. [Link]

  • Al-Smadi, M. L., et al. (2019). Synthesis, Characterization, Antimicrobial Activity, and Genotoxicity Assessment of Two Heterocyclic Compounds Containing 1,2,3-Selena. PMC. [Link]

  • Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. Scientific & Academic Publishing. [Link]

  • Krivosheeva, A. S., et al. (2023). Discovery and Biological Evaluation of 3-(1,2,3-Thiadiazol-5-yl)-1-arylimidazolidine-2,4-diones as Potential Plant Growth Regulators. PMC. [Link]

  • Wikipedia. Thidiazuron. Wikipedia. [Link]

  • Various Authors. (2022). a review on biological activities: 1,3,4- thiadiazole and its derivatives. RASAYAN Journal of Chemistry. [Link]

  • Various Authors. (2012). Biological Activities of Thiadiazole Derivatives: A Review. International Journal of Pharmaceutical & Chemical Sciences. [Link]

  • Shin, S. H., et al. (2015). Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents. PubMed. [Link]

  • Al-Quraan, N. A., et al. (2015). Chemical structures of the three synthetic 1,2,3-thiadiazole compounds. ResearchGate. [Link]

  • Various Authors. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. MDPI. [Link]

  • Various Authors. (2025). Sarcouncil Journal of Plant and Agronomy Review Article on Thiadiazole Derivatives and Its Biological Activity. Sarcouncil. [Link]

  • Krivosheeva, A. S., et al. (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. MDPI. [Link]

  • Zahoor, A. F., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. MDPI. [Link]

  • Various Authors. (2021). 174 Thiadiazoles and Their Properties. ISRES Publishing. [Link]

  • Zahoor, A. F., et al. (2021). Medicinal Significance of 1,2,3-Thiadiazoles Derivatives. Encyclopedia.pub. [Link]

  • He, M., et al. (1997). 1,2,3-Thiadiazole: a novel heterocyclic heme ligand for the design of cytochrome P450 inhibitors. PubMed. [Link]

  • El-Sayed, N. N. E., et al. (2025). Design and synthesis of 1,2,3-triazole thiadiazole hybrids with in vitro and in silico evaluation of their anti-inflammatory and anti-alzheimer activities. PMC. [Link]

  • Various Authors. (2026). Synthesis of 2-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)thio)acetic Acid and Theoretical Evaluation of Its Biological Activity. ResearchGate. [Link]

  • Various Authors. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. OUCI. [Link]

  • Kumar, P., et al. (2022). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry. [Link]

  • Wujec, M., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI. [Link]

solubility of [1,2,3]Thiadiazol-5-yl-acetic acid in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Solubility Thermodynamics & Solvent Selection for [1,2,3]Thiadiazol-5-yl-acetic Acid

Executive Summary & Chemical Profile

Compound: this compound (TDAA) CAS No: 7342-38-3 Molecular Formula: C


H

N

O

S Role: Critical intermediate in the synthesis of cephalosporin antibiotics (e.g., Cefazolin).

Technical Scope: This guide addresses the solubility landscape of TDAA, a parameter critical for process yield during isolation, purification, and crystallization. Unlike simple hydrocarbons, TDAA possesses a dual nature: a polar, ionizable carboxylic acid tail and a heterocyclic thiadiazole ring. This structure dictates a solubility profile heavily influenced by pH , solvent polarity , and hydrogen bonding capability .

The following sections detail the thermodynamic behavior of TDAA, experimental protocols for precise solubility determination, and solvent selection strategies for industrial purification.

Solubility Landscape & Solvent Classification

Based on structural analysis and industrial isolation protocols (e.g., extraction/precipitation), TDAA exhibits a distinct solubility hierarchy. This classification is essential for designing crystallization processes (cooling or anti-solvent).

Qualitative Solubility Data
Solvent ClassRepresentative SolventsSolubility StatusMechanistic Insight
Polar Aprotic DMSO, DMF, DMAcVery High Strong dipole-dipole interactions with the thiadiazole ring; disrupts intermolecular H-bonds.
Polar Protic Methanol, EthanolHigh Solvates the carboxylic acid moiety via H-bonding; solubility increases significantly with temperature.
Esters Ethyl Acetate (EtOAc)Moderate Critical Process Solvent. Used for extraction from acidified aqueous layers. Balances solubility for cooling crystallization.
Ethers Diisopropyl Ether (DIPE), MTBELow Often used as an anti-solvent or wash solvent to remove non-polar impurities without dissolving the product.
Hydrocarbons n-Hexane, HeptaneInsoluble Lack of polarity prevents interaction with the TDAA crystal lattice.
Aqueous Water (pH < 2)Low Exists as free acid; precipitates out.
Aqueous Water (pH > 7)High Exists as carboxylate salt; highly soluble.

Process Insight: The standard industrial purification leverages the "pH Swing" : TDAA is dissolved in alkaline water (as a salt), washed with organics to remove impurities, and then precipitated by acidification (pH < 2) or extracted into Ethyl Acetate.

Experimental Protocol: Dynamic Solubility Measurement

To generate precise solubility curves (Mole Fraction vs. Temperature) for process optimization, the Dynamic Laser Monitoring Method is the gold standard. This method eliminates sampling errors associated with gravimetric analysis.

Methodology
  • Preparation: A jacketed glass vessel (50 mL) is equipped with a mechanical stirrer, a precision thermometer (

    
    0.01 K), and a laser transmittance probe.
    
  • Saturated Solution: Excess TDAA solid is added to the solvent of choice (e.g., Methanol, Ethanol, or EtOAc).

  • Equilibration: The slurry is heated to a temperature slightly above the saturation point until clear, then cooled at a controlled rate (e.g., 2 K/h).

  • Detection: The laser intensity passing through the solution is monitored.

    • Dissolution: High transmittance.

    • Nucleation (Cloud Point): Sharp drop in transmittance.

  • Data Logging: The temperature at which the laser intensity drops is recorded as the saturation temperature (

    
    ) for that specific concentration.
    
Visualization of Experimental Workflow

SolubilityProtocol Start Weigh Solute & Solvent Mix Heat to Dissolution (Clear Solution) Start->Mix Cool Controlled Cooling (0.1 K/min) Mix->Cool Detect Laser Transmittance Drop (Nucleation Point) Cool->Detect Detect->Mix Repeat for new conc. Record Record T_sat vs. Mole Fraction Detect->Record Model Fit to Thermodynamic Models (Apelblat) Record->Model

Figure 1: Workflow for the Dynamic Laser Monitoring method to determine solubility curves.

Thermodynamic Modeling

Once experimental data is gathered, it must be correlated to predict solubility at any temperature. For TDAA, the Modified Apelblat Equation is the most reliable model due to its ability to account for the non-ideal behavior of polar solutes.

The Modified Apelblat Equation


  • 
    : Mole fraction solubility of TDAA.
    
  • 
    : Absolute temperature (Kelvin).[1]
    
  • 
    : Empirical parameters derived from regression analysis of experimental data.
    
Thermodynamic Parameters

Using the van't Hoff analysis, the dissolution enthalpy (


) and entropy (

) can be calculated:
  • Enthalpy (

    
    ):  Typically positive  (endothermic). Solubility increases with temperature.
    
  • Gibbs Free Energy (

    
    ):  Must be negative  for spontaneous dissolution.
    
  • Entropy (

    
    ):  Typically positive , driven by the disruption of the crystal lattice.
    

Application: If


 is high, the solubility is very sensitive to temperature, making Cooling Crystallization  the preferred purification method. If 

is low, Anti-solvent Crystallization (e.g., adding DIPE to an EtOAc solution) is more energy-efficient.

Process Optimization: Purification Strategy

The purification of TDAA from crude reaction mixtures relies on its specific solubility switch. The following diagram illustrates the decision logic for solvent selection during purification.

Purification Logic Diagram

PurificationLogic Crude Crude TDAA Mixture (Impurities: Polymers, Isomers) Aqueous Dissolve in Alkaline Water (pH 8-9) Crude->Aqueous Form Salt Wash Wash with Organic Solvent (DIPE or Toluene) Aqueous->Wash Remove Non-polars Acidify Acidify to pH 1-2 (HCl / H2SO4) Wash->Acidify Aqueous Phase Only Extract Extract into Ethyl Acetate (Phase Separation) Acidify->Extract Precipitate/Oil out Crystallize Cooling Crystallization (or Anti-solvent with Hexane) Extract->Crystallize Rich Organic Phase Pure Pure TDAA Solid Crystallize->Pure Filtration

Figure 2: Industrial purification logic utilizing pH-dependent solubility and solvent extraction.

References

  • Synthesis and Purification of Thiadiazole Intermediates Source: European Patent Office (EP 0 413 151 B1). Describes the isolation of thiadiazol-acetic acid derivatives via pH adjustment and extraction.

  • Thermodynamic Modeling of Bioactive Compounds (Apelblat Model) Source: Journal of Molecular Liquids. (General reference for the application of Apelblat and van't Hoff equations to thiadiazole derivatives).

  • Solubility of Cefazolin Intermediates Source: Chemical Engineering Data.[2] Discusses the solubility of structurally similar cephalosporin side chains in organic solvents.

  • TDAA Chemical Profile & Safety Source: PubChem Compound Summary for CID 81226 (Thiadiazol-acetic acid derivatives).

Sources

The Therapeutic Potential of 1,2,3-Thiadiazole Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and drug discovery scientists. It prioritizes mechanistic insight, reproducible protocols, and data-driven analysis over generic descriptions.

Technical Whitepaper | Series: Heterocyclic Scaffolds in Medicinal Chemistry

Executive Summary

The 1,2,3-thiadiazole nucleus represents a "privileged scaffold" in modern medicinal chemistry, distinct from its more common 1,3,4-isomer due to its unique mesoionic character and ability to act as a masked diazo compound. While historically recognized for agrochemical applications (e.g., plant defense activators like Acibenzolar-S-methyl), recent investigations have repositioned 1,2,3-thiadiazole-4-acetic acid derivatives as potent candidates in oncology and antimicrobial therapeutics.

This guide analyzes the 1,2,3-thiadiazole-4-acetic acid motif—specifically how the acetic acid side chain confers critical solubility and binding flexibility while the heterocyclic core drives target engagement via


-stacking and covalent interactions (e.g., with cysteine residues).

Chemical Architecture & Pharmacophore Analysis[1]

The 1,2,3-Thiadiazole Core

Unlike the 1,3,4-thiadiazole (which is symmetric and stable), the 1,2,3-thiadiazole is electronically unique. It possesses a latent reactivity: under specific photolytic or thermal conditions, it can undergo ring cleavage to generate


-diazothioketones. In a biological context, this instability can be tuned to create covalent inhibitors  or stable bioisosteres of phenyl rings.
The Acetic Acid Linker

The attachment of an acetic acid moiety (


) at the C-4 or C-5 position serves three critical functions:
  • Solubility Handle: Increases polarity, improving the ADME profile of otherwise lipophilic aryl-thiadiazoles.

  • Pharmacophore Mimicry: Mimics the carboxylate binding mode of NSAIDs (e.g., Diclofenac) or natural substrates, allowing entry into COX-2 or kinase active sites.

  • Derivatization Point: Acts as a versatile handle for synthesizing esters (prodrugs) or amides (peptidomimetics).

Synthetic Pathways: The Hurd-Mori Protocol

The most authoritative method for constructing the 1,2,3-thiadiazole ring is the Hurd-Mori reaction .[1] This involves the cyclization of


-methylene ketone hydrazones (specifically carbazones or tosylhydrazones) using thionyl chloride (

).
Workflow Visualization

The following diagram illustrates the critical pathway from a


-keto ester precursor to the final acetic acid derivative.

HurdMoriSynthesis Start Beta-Keto Ester (Precursor) Hydrazone Hydrazone/Semicarbazone Intermediate Start->Hydrazone H2NNH-R (EtOH, Reflux) Cyclization Hurd-Mori Cyclization (SOCl2, -5°C) Hydrazone->Cyclization SOCl2 (Ring Closure) Ester 1,2,3-Thiadiazole Ester Cyclization->Ester -HCl, -SO2 Hydrolysis Hydrolysis (LiOH/THF) Ester->Hydrolysis Saponification Final 1,2,3-Thiadiazole-4-acetic Acid Hydrolysis->Final Acidification

Caption: Step-wise synthesis of 1,2,3-thiadiazole-4-acetic acid via the Hurd-Mori cyclization protocol.

Therapeutic Verticals & Mechanism of Action[1]

Oncology: Tubulin Polymerization & Hsp90 Inhibition

Derivatives of 1,2,3-thiadiazole have shown significant potency against breast (MCF-7) and colon (HCT-116) cancer lines.

  • Mechanism: These compounds bind to the colchicine-binding site of tubulin, preventing microtubule assembly. The acetic acid side chain (often converted to an amide in active hits) facilitates hydrogen bonding within the pocket.

  • Secondary Target: Inhibition of Hsp90 (Heat Shock Protein 90), leading to the degradation of client oncoproteins like HER2 and Akt.

Antimicrobial Activity

The 1,2,3-thiadiazole scaffold acts as a bioisostere for pyrimidine bases, disrupting bacterial DNA replication.

  • Spectrum: High efficacy against Gram-positive bacteria (S. aureus, B. subtilis) and fungal strains (C. albicans).[2]

  • SAR Insight: Electron-withdrawing groups (EWG) on the phenyl ring attached to the thiadiazole (C-5 position) generally enhance antibacterial potency.

Immunomodulation (Plant-to-Human Translation)

Historically, 1,2,3-thiadiazoles (e.g., BTH) are plant immune activators. Recent research suggests this mechanism translates to mammalian systems via TLR (Toll-like Receptor) modulation , potentially serving as vaccine adjuvants or immunotherapeutics.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 1,2,3-Thiadiazole-4-acetic Acid (Ethyl Ester)

Rationale: This protocol uses the Hurd-Mori reaction, optimized for regioselectivity.[3]

  • Hydrazone Formation:

    • Dissolve ethyl levulinate (10 mmol) in Ethanol (20 mL).

    • Add semicarbazide hydrochloride (11 mmol) and Sodium Acetate (20 mmol) dissolved in minimal water.

    • Reflux for 2 hours.[1] Cool to 4°C. Filter the white precipitate (semicarbazone).

    • Validation: TLC (Hexane:EtOAc 1:1) should show a single spot (

      
      ).
      
  • Hurd-Mori Cyclization:

    • Suspend the dry semicarbazone (5 mmol) in anhydrous Dichloromethane (DCM) (10 mL) under Argon.

    • Cool to 0°C (Ice bath). Critical: Temperature control prevents decomposition.

    • Add Thionyl Chloride (SOCl₂) (15 mmol) dropwise over 20 minutes.

    • Stir at 0°C for 1 hour, then allow to warm to RT over 4 hours.

    • Quench: Pour slowly into ice-cold saturated ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      . Extract with DCM.[1]
      
    • Purification: Silica gel chromatography (0-20% EtOAc in Hexane).

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Rationale: Standardized assessment of cell viability to determine


.
  • Seeding: Seed MCF-7 cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add test compounds (dissolved in DMSO, final concentration <0.1%) at serial dilutions (

    
    ).
    
  • Incubation: 48 hours at 37°C, 5%

    
    .
    
  • Development: Add MTT reagent (

    
    ). Incubate 4h. Dissolve formazan crystals in DMSO.
    
  • Readout: Measure absorbance at 570 nm.

  • Calculation:

    
     is calculated using non-linear regression (GraphPad Prism).
    

Quantitative Data Summary (SAR Trends)

The following table summarizes the Structure-Activity Relationship (SAR) for 4-acetic acid derivatives substituted at the 5-position.

C-5 Substituent (R)Electronic EffectAntibacterial (

)
Anticancer (

)
Notes
Phenyl Neutral12.5 (S. aureus)15.2 (MCF-7)Baseline activity.
4-Cl-Phenyl EWG (Weak)6.25 (S. aureus)8.4 (MCF-7)Halogens improve lipophilicity/potency.
4-NO₂-Phenyl EWG (Strong)1.95 (S. aureus)22.1 (MCF-7)High antibacterial, lower anticancer specificity.
4-OMe-Phenyl EDG>504.1 (MCF-7)Best anticancer profile (Tubulin binding).
Methyl Weak EDG>100>50Aryl group at C-5 is essential for

-stacking.

Mechanism Visualization: Tubulin Inhibition Pathway

The primary anticancer mechanism involves the disruption of microtubule dynamics.

TubulinInhibition Compound 1,2,3-Thiadiazole Derivative Tubulin Tubulin Dimer (Colchicine Site) Compound->Tubulin Binds Complex Compound-Tubulin Complex Tubulin->Complex Conformational Change Polymerization Microtubule Polymerization Complex->Polymerization Inhibits Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Failure of Spindle Formation Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Caspase Activation

Caption: Mechanism of action showing inhibition of tubulin polymerization leading to apoptotic cell death.[4]

References

  • National Institutes of Health (PMC). Thiadiazole derivatives as anticancer agents. Retrieved from [Link]

  • MDPI. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis and Antimicrobial Activity. Retrieved from [Link]

  • Wikipedia. Hurd–Mori 1,2,3-thiadiazole synthesis. Retrieved from [Link]

Sources

The Chemical Induction of Immunity: A Technical Deep Dive into 1,2,3-Thiadiazole Plant Activators

[1]

Executive Summary: The Paradigm Shift

For decades, the agrochemical industry operated on a "direct kill" paradigm: synthesize a toxophore that disrupts a specific fungal or bacterial metabolic process (e.g., sterol biosynthesis or mitochondrial respiration). The discovery of 1,2,3-thiadiazole derivatives marked a pivotal shift toward Plant Defense Activators (PDAs).

Unlike conventional biocides, these compounds exhibit no direct antimicrobial activity in vitro.[1] Instead, they act as functional analogs of Salicylic Acid (SA), hijacking the plant's Systemic Acquired Resistance (SAR) pathway to "prime" the host immune system.[2] This guide analyzes the chemical evolution, synthesis, and molecular mechanism of this unique class, focusing on Acibenzolar-S-methyl (ASM) , Tiadinil (TDL) , and their structural cousin Isotianil .

The Genesis and Chemical Evolution

The history of thiadiazole PDAs is a timeline of optimizing the "false signal" that tricks plants into a defensive state.

The Breakthrough: Acibenzolar-S-methyl (ASM)

In the 1980s, Ciba-Geigy (now Syngenta) screened thousands of compounds for control of rice blast (Magnaporthe oryzae).[3][4] They discovered that derivatives of benzo[1,2,3]thiadiazole-7-carboxylic acid (BTH) provided exceptional control in the field but failed in petri dishes.[3][4]

  • The Molecule: Acibenzolar-S-methyl (Bion®, Actigard®).[3][4]

  • The Innovation: It was the first commercial synthetic elicitor of the SAR pathway.

  • Structure-Activity Relationship (SAR): The S-methyl ester functions as a pro-drug.[3][4] It is sufficiently lipophilic to penetrate the leaf cuticle. Once inside, plant esterases hydrolyze it to the free acid (CGA 210007), the active signaling metabolite.

The Diversification: Tiadinil (TDL)

Following the success of ASM, Nihon Nohyaku focused on the 1,2,3-thiadiazole-5-carboxylic acid scaffold (removing the fused benzene ring of ASM).

  • The Molecule: Tiadinil (V-Get®).[4]

  • Key Structural Feature: A carboxamide linkage connecting the thiadiazole ring to a 3-chloro-4-methylaniline moiety.[3][4]

  • Advantage: TDL demonstrated superior efficacy against rice blast with a favorable environmental profile.[4] Like ASM, it is metabolized to its corresponding acid (SV-03) to trigger defense.[4]

The Isothiazole Cousin: Isotianil

While often grouped with thiadiazoles due to functional similarity, Isotianil (Bayer/Sumitomo) is chemically an isothiazole .[5][6]

  • Significance: It proves that the "azole-carboxamide" motif is the pharmacophore essential for SAR induction, rather than the specific 1,2,3-thiadiazole ring exclusively.[3]

Comparative Technical Data

CompoundCommon NameChemical ClassLogP (Octanol/Water)Primary Target CropMechanism Type
ASM Acibenzolar-S-methylBenzothiadiazole3.1Tomato, Tobacco, Leafy VegSAR Inducer (SA Analog)
TDL Tiadinil1,2,3-Thiadiazole3.6RiceSAR Inducer
ISO IsotianilIsothiazole2.96Rice, BananaSAR Inducer

Chemical Synthesis: The Hurd-Mori Cyclization[1][4][7]

The construction of the 1,2,3-thiadiazole ring is the critical bottleneck in synthesizing TDL and its analogs. The most robust method for industrial and research applications is the Hurd-Mori Reaction .

Reaction Logic

The Hurd-Mori reaction utilizes an


3478
Detailed Protocol: Synthesis of 4-methyl-1,2,3-thiadiazole-5-carboxylate

Note: This protocol synthesizes the core scaffold required for Tiadinil analogs.[3][4]

Reagents:

  • Ethyl acetoacetate (10 mmol)[4]

  • Semicarbazide hydrochloride (11 mmol)[4]

  • Sodium acetate (11 mmol)[4]

  • Thionyl chloride (

    
    ) (Excess, ~15 mL)
    
  • Dichloromethane (DCM)[4]

Step-by-Step Methodology:

  • Semicarbazone Formation (Precursor Synthesis):

    • Dissolve semicarbazide hydrochloride and sodium acetate in water.

    • Add ethyl acetoacetate dropwise with vigorous stirring.

    • Observation: A white precipitate (the semicarbazone) will form rapidly.

    • Filter, wash with cold water, and dry under vacuum. Recrystallize from ethanol to ensure purity (>98%).

  • Hurd-Mori Cyclization:

    • Safety Warning:

      
       releases HCl and 
      
      
      gas.[4] Perform in a fume hood.
    • Cool neat thionyl chloride (10 mL) to 0°C in a round-bottom flask.

    • Slowly add the dried semicarbazone (5 mmol) portion-wise. Control the exotherm.

    • Allow the mixture to warm to room temperature, then stir for 2 hours.

    • Validation: Monitor via TLC.[4] The disappearance of the polar semicarbazone spot indicates ring closure.

  • Work-up & Isolation:

    • Evaporate excess

      
       under reduced pressure (rotary evaporator with a caustic trap).
      
    • Dissolve the residue in DCM and wash with saturated

      
       (to neutralize residual acid).
      
    • Dry over

      
      , filter, and concentrate.
      
    • Result: Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (Yellowish oil or solid).[3][4]

  • Derivatization (To Tiadinil Analog):

    • Hydrolyze the ester (LiOH/MeOH) to the carboxylic acid.

    • Couple with 3-chloro-4-methylaniline using EDC/HOBt or via the acid chloride method.[3][4]

Synthesis Pathway Visualization[1]

HurdMoriSubstrateEthyl AcetoacetateInterSemicarbazoneIntermediateSubstrate->InterCondensationReagent1Semicarbazide HClReagent1->InterCyclizationHurd-Mori Reaction(SOCl2, 0°C)Inter->CyclizationScaffold1,2,3-ThiadiazoleScaffoldCyclization->Scaffold- HCl, - SO2FinalTiadinil (Amide Formation)Scaffold->Final+ Aniline deriv.

Figure 1: The Hurd-Mori synthetic route for constructing the 1,2,3-thiadiazole core.[3][4][7][8]

Mechanism of Action: The SAR Pathway[3][9]

The defining characteristic of these compounds is their ability to decouple defense activation from actual pathogen presence. This is mediated through the NPR1 (Non-Expressor of Pathogenesis-Related Genes 1) protein.[4]

The Signaling Cascade
  • Application: The thiadiazole ester (ASM) or amide (TDL) is applied foliarly.

  • Metabolic Activation: Host enzymes (esterases/amidases) cleave the pro-drug into the free acid form.

  • NPR1 Interaction: The acid form mimics Salicylic Acid (SA).[2] It alters the redox status of the cell, causing the oligomeric NPR1 (cytosolic) to reduce to monomeric NPR1.

  • Nuclear Translocation: Monomeric NPR1 moves into the nucleus.

  • Transcription: NPR1 binds with TGA transcription factors, initiating the transcription of PR-1, PR-2, and PR-5 genes.[3][4]

  • Priming: The plant enters a "primed" state. It does not expend massive energy immediately but is ready to launch a hypersensitive response (HR) instantly upon pathogen attack.[4]

Pathway Visualization[1]

SAR_PathwayASMASM / Tiadinil(Pro-drug)AcidActive Acid Metabolite(SA Mimic)ASM->AcidPlant Esterase/AmidaseNPR1_OligNPR1 Oligomer(Cytosol)Acid->NPR1_OligRedox ChangeNPR1_MonoNPR1 MonomerNPR1_Olig->NPR1_MonoMonomerizationNucleusNucleusNPR1_Mono->NucleusTranslocationPR_GenesPR-1, PR-2, PR-5ExpressionNucleus->PR_GenesTGA Transcription FactorsResistanceSystemic AcquiredResistance (SAR)PR_Genes->Resistance

Figure 2: The molecular signaling cascade induced by 1,2,3-thiadiazole activators.[3][4]

Future Outlook: Combination Therapies

Recent research indicates that 1,2,3-thiadiazoles are moving beyond standalone use.[3] The current trend in drug development involves hybrid molecules or co-formulations :

  • Strobilurin Hybrids: Linking the thiadiazole moiety to strobilurin pharmacophores to provide both immediate fungal knockdown (via mitochondrial inhibition) and long-term SAR induction.[4]

  • Abiotic Stress: Evidence suggests these pathways also prime plants against drought and salinity, expanding their utility beyond disease control.

References

  • Kunz, W., et al. (1997). "The Chemistry of Benzothiadiazole Plant Activators." Pesticide Science. Link[4]

  • Yasuda, M., et al. (2004). "Tiadinil, a novel class of activator of systemic acquired resistance, induces defense gene expression and disease resistance in tobacco." Journal of Pesticide Science. Link

  • Bayer CropScience. (2010).[4] "Isotianil: A Novel Plant Activator."[4][9] Sumitomo Chemical Technologies.[4] Link

  • Fan, Z., et al. (2021). "Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update." MDPI. Link[4]

  • Goellner, K., & Conrath, U. (2008). "Priming: It's all the world to induced disease resistance." European Journal of Plant Pathology. Link[4]

Metabolic Stability of 1,2,3-Thiadiazole Ring Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,3-thiadiazole ring is a potent bioisostere for phenyl, thiophene, and thiazole rings, frequently employed to modulate lipophilicity and membrane permeability. However, its utility is often compromised by a "masked" metabolic liability: the propensity for oxidative ring scission and mechanism-based inactivation (MBI) of Cytochrome P450 enzymes.

This guide moves beyond standard half-life (


) assessments to detail the specific mechanistic failure modes of this scaffold—primarily the formation of reactive thioketenes and alkynylthiolates. It provides a rigorous experimental framework for detecting these reactive metabolites (RMs) and strategies for structural remediation.

Part 1: Structural & Electronic Basis of Instability

To predict metabolic fate, one must understand the electronic "trigger" of the 1,2,3-thiadiazole ring. Unlike its 1,2,4-isomer, the 1,2,3-thiadiazole is less chemically stable due to the contiguous nitrogen-nitrogen bond (


) and the potential for nitrogen extrusion.
The "Masked" Alkyne Character

The 1,2,3-thiadiazole ring can be viewed as a "masked" alkyne or thioketene. Under thermal or oxidative stress, the ring undergoes a decomposition analogous to a reverse Pechmann cyclization.

  • Lability Factor: The

    
     bond is the weak link. Oxidative attack (typically by CYP450 [FeO]³⁺) generates a radical cation that facilitates 
    
    
    
    extrusion.
  • Consequence: This collapse generates highly electrophilic species that do not just increase clearance—they covalently modify proteins (toxicity) and heme centers (MBI).

Part 2: Metabolic Pathways & Mechanisms

The metabolic instability of 1,2,3-thiadiazoles proceeds via three distinct pathways. Understanding these is critical for interpreting DMPK data.

Pathway A: Oxidative Ring Scission (Bioactivation)

This is the dominant clearance route for monocyclic 1,2,3-thiadiazoles.

  • S-Oxidation/Radical Formation: The CYP450 oxo-ferryl species abstracts an electron from the sulfur or attacks the

    
    -system.
    
  • Fragmentation: The ring collapses, extruding molecular nitrogen (

    
    ).
    
  • Product Formation: This yields a radical intermediate that recombines to form an acetylene and atomic sulfur, or rearranges into a thioketene .

    • Note: The acetylene metabolite is often stable and detectable, serving as a biomarker for this pathway.

Pathway B: Mechanism-Based Inactivation (Suicide Inhibition)

This is the primary safety risk. Bicyclic or fused 1,2,3-thiadiazoles (e.g., 4,5-benzothiadiazoles) are potent Mechanism-Based Inactivators (MBI) of CYP2B4, CYP2E1, and CYP3A4.

  • Mechanism: The oxidative fragmentation generates a reactive sulfur species (atomic sulfur or thioketene) within the active site.

  • Heme Adducts: The reactive sulfur covalently binds to a pyrrole nitrogen of the heme porphyrin (N-alkylation), irreversibly destroying the enzyme's catalytic capability.

Pathway C: Nucleophilic Attack (S-Oxide Formation)

In some analogues, the sulfur is oxidized to a sulfoxide (thiadiazole-1-oxide) without immediate ring opening. This species is a "soft" electrophile susceptible to Michael addition by Glutathione (GSH).

Visualization: Metabolic Fate of 1,2,3-Thiadiazoles[1]

MetabolicFate Parent Parent 1,2,3-Thiadiazole CYP CYP450 (Oxidation) Parent->CYP Phase I Radical Radical Cation Intermediate CYP->Radical Fragmentation Ring Fragmentation (-N2) Radical->Fragmentation Thioketene Thioketene (Highly Reactive) Fragmentation->Thioketene Reactive path Acetylene Acetylene Metabolite Fragmentation->Acetylene Monocyclic path HemeAdduct Heme Adduct (CYP Inactivation) Thioketene->HemeAdduct Suicide Inhibition ProteinAdduct Covalent Binding (Toxicity) Thioketene->ProteinAdduct GSH_Conj GSH Conjugate (Detoxification) Thioketene->GSH_Conj + Glutathione Acetylene->GSH_Conj Slow

Figure 1: The bifurcation of metabolic fate for 1,2,3-thiadiazoles. Note the critical split between stable acetylene formation and reactive thioketene generation.

Part 3: Structure-Metabolism Relationships (SMR)

To stabilize the ring, you must sterically or electronically impede the initial oxidative attack on the sulfur.

ModificationEffect on StabilityMechanistic Rationale
C4-Phenyl Substitution Increased Delocalizes the radical cation density; steric bulk hinders heme coordination.
C5-H (Unsubstituted) Decreased Highly prone to base-catalyzed proton abstraction and oxidative ring opening.
Electron Withdrawing Groups (EWG) Increased Lowers the HOMO energy, making the sulfur less nucleophilic and harder to oxidize by CYP450.
Fused Bicyclic Systems High Risk (MBI) Rigid structure often favors "Type II" binding (N-coordination to Iron) followed by suicide inactivation.
Bioisostere Swap Remediation Replacing 1,2,3-thiadiazole with 1,2,4-thiadiazole or 1,2,3-triazole often retains potency while eliminating the

extrusion liability.

Part 4: Experimental Protocols

Standard microsomal stability assays (measuring intrinsic clearance,


) are insufficient because they do not detect time-dependent inhibition (TDI) or reactive metabolites.
Protocol 1: The "Double Trap" Reactive Metabolite Assay

Why: Standard GSH trapping misses "hard" electrophiles (like nitrenes or specific radical species).[1] Using Cyanide (CN-) alongside GSH captures a broader spectrum of ring-opening products.

Materials:

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • Trapping Agents: [13C/15N]-Glutathione (5 mM) and Potassium Cyanide (1 mM). Warning: KCN is lethal; use extreme caution and basic pH buffers.

Workflow:

  • Incubation: Incubate Test Compound (10 µM) with HLM (1 mg/mL) in phosphate buffer (pH 7.4).

  • Activation: Initiate with NADPH. Run parallel arms:

    • Arm A: + GSH

    • Arm B: + KCN

  • Termination: Quench with ice-cold Acetonitrile at T=0, 15, 30, 60 min.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS (High Resolution).

  • Data Mining: Search for Neutral Loss (NL) of 129 Da (GSH adduct) and +27 Da (Cyano adduct).

Protocol 2: CYP Inactivation (IC50 Shift) Assay

Why: Determines if the compound destroys the enzyme over time (MBI).[2]

Workflow:

  • Pre-incubation: Incubate Compound (0–50 µM) with HLM +/- NADPH for 30 minutes.

  • Dilution: Dilute 1:10 into a secondary incubation containing a specific CYP probe substrate (e.g., Testosterone for 3A4, Bupropion for 2B6).

  • Measurement: Measure the formation of the probe metabolite.

  • Calculation: Calculate the

    
     for the 0-min pre-incubation vs. the 30-min pre-incubation.
    
    • Result: A >1.5-fold decrease in

      
       (left shift) indicates Mechanism-Based Inactivation.
      
Visualization: Screening Workflow

Workflow Start Compound Synthesis Screen1 Metabolic Stability (Microsomes) Start->Screen1 Decision1 High Clearance? Screen1->Decision1 Screen2 GSH/CN Trapping (LC-MS/MS) Decision1->Screen2 Yes Screen3 IC50 Shift Assay (MBI Assessment) Decision1->Screen3 Yes Proceed Advance to In Vivo PK Decision1->Proceed No Result_Adduct Adducts Found? Screen2->Result_Adduct Result_Shift IC50 Shift > 1.5x? Screen3->Result_Shift Fix Structural Redesign: 1. Add EWG 2. Swap Isomer (1,2,4) 3. Block C4/C5 Result_Adduct->Fix Yes Result_Adduct->Proceed No Result_Shift->Fix Yes Result_Shift->Proceed No Fix->Start Iterate

Figure 2: Decision tree for assessing and mitigating 1,2,3-thiadiazole instability.

References

  • Ortiz de Montellano, P. R. (2013). Cytochrome P450: Structure, Mechanism, and Biochemistry. Springer.
  • Kalgutkar, A. S., et al. (2007). "Mechanism-based inactivation of cytochrome P450 enzymes: chemical mechanisms, structure-activity relationships and relationship to clinical drug-drug interactions". Current Drug Metabolism. Link

  • Emmett, M. R., et al. (1997). "1,2,3-Thiadiazole: a novel heterocyclic heme ligand for the design of cytochrome P450 inhibitors".[3] Biochemistry. Link

  • Li, Y., et al. (2013).[4] "Thiadiazole-a promising structure in medicinal chemistry".[4] ChemMedChem. Link

  • Kawachi, T., et al. (2025).[1] "A novel quantitative assessment of formed reactive metabolites by double trapping with [3H]glutathione and [14C]cyanide". Drug Metabolism and Pharmacokinetics. Link

Sources

Methodological & Application

Application Notes & Protocols: A Guide to the Hurd-Mori Synthesis ofThiadiazol-5-yl-acetic acid

Application Notes & Protocols: A Guide to the Hurd-Mori Synthesis of[1][2][3]Thiadiazol-5-yl-acetic acid

Introduction: The Significance of the 1,2,3-Thiadiazole Scaffold

The 1,2,3-thiadiazole ring system is a cornerstone in modern medicinal and agricultural chemistry.[1][2][3][4] These heterocyclic compounds are recognized for their broad spectrum of biological activities, including potent antifungal, antiviral, and insecticidal properties.[3][4] Specifically, derivatives of[5][1][6]Thiadiazol-5-yl-acetic acid are of significant interest as they serve as key building blocks for more complex molecules, including potential plant activators and novel therapeutic agents.[3][7][8][9]

Among the synthetic routes available for constructing this valuable scaffold, the Hurd-Mori synthesis stands out as a robust and widely accepted method.[5][2][10] This reaction facilitates the formation of the 1,2,3-thiadiazole ring through the cyclization of hydrazone derivatives with thionyl chloride (SOCl₂).[5][3] This document provides a detailed protocol, mechanistic insights, and expert guidance for the successful synthesis of[5][1][6]Thiadiazol-5-yl-acetic acid, tailored for researchers and professionals in drug development and chemical synthesis.

Pillar 1: Expertise & Experience - The Causality Behind the Hurd-Mori Synthesis

The Hurd-Mori reaction is fundamentally a [4+1] cycloaddition, where four atoms are contributed by a hydrazone precursor and the sulfur atom is supplied by a thionating agent, typically thionyl chloride.[9] The success of this synthesis hinges on a precise sequence of chemical events, and understanding the rationale behind each step is critical for achieving high yields and purity.

The Reaction Mechanism

The synthesis is a two-stage process: the initial formation of a suitable hydrazone followed by the key cyclization step.

  • Hydrazone Formation: The process begins with the condensation of a ketone containing an α-methylene group with a hydrazine derivative, such as semicarbazide or tosylhydrazine, to form the corresponding hydrazone.[3][11][12][13] For our target molecule, a precursor bearing an ester group is required to ultimately yield the acetic acid moiety. The reaction is typically a straightforward condensation.

  • Cyclization with Thionyl Chloride: This is the defining step of the Hurd-Mori synthesis. The hydrazone is treated with thionyl chloride, which acts as both a dehydrating and sulfur-donating agent. The proposed mechanism involves the initial reaction of the hydrazone with SOCl₂ to form an N-sulfinyl intermediate. This is followed by an intramolecular electrophilic attack on the α-carbon, leading to cyclization and subsequent elimination of HCl and sulfur monoxide (which disproportionates) to yield the aromatic 1,2,3-thiadiazole ring.[2]

Critical Experimental Choices:

  • Anhydrous Conditions: Thionyl chloride reacts violently with water.[14][15] Therefore, the use of anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) is non-negotiable to prevent quenching of the reagent and ensure the reaction proceeds to completion.

  • Temperature Control: The initial addition of thionyl chloride is often highly exothermic.[14] Performing the addition at low temperatures (e.g., 0 °C) allows for controlled reaction kinetics, minimizing the formation of side products and preventing thermal decomposition.

  • Choice of Hydrazone: While various hydrazones can be used, acylhydrazones and tosylhydrazones generally provide the best yields.[9] Semicarbazones are also widely and effectively used due to the stability and crystallinity of the intermediate, which simplifies purification.[3][15]

Synthetic Workflow Diagram

The overall synthetic pathway is illustrated below.

Hurd_Mori_Synthesiscluster_0Part A: Hydrazone Formationcluster_1Part B: Hurd-Mori Cyclizationcluster_2Part C: SaponificationstartEthyl 4-oxobutanoate + Semicarbazide HClhydrazoneEthyl 4-(2-carbamoylhydrazono)butanoate(Semicarbazone Intermediate)start->hydrazone Reflux in Ethanol/Water with Sodium Acetatethiadiazole_esterEthyl [1,2,3]Thiadiazol-5-yl-acetatehydrazone->thiadiazole_ester Thionyl Chloride (SOCl₂) in Anhydrous DCM 0°C to Refluxfinal_product[1,2,3]Thiadiazol-5-yl-acetic acidthiadiazole_ester->final_product 1. NaOH (aq) 2. HCl (aq)

Application Note: Optimized Protocols for the Esterification of[1,2,3]Thiadiazol-5-yl-acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 1,2,3-thiadiazole heterocyclic core is a privileged scaffold in medicinal chemistry and agrochemical development (1)[1]. Due to its bioisosteric relationship with pyrimidines and purines, it is frequently incorporated into drug candidates targeting antimicrobial, antitumor, and neurodegenerative pathways, including acting as a critical component in inhibitors of β-amyloid peptide release (2)[2].

[1,2,3]Thiadiazol-5-yl-acetic acid (CAS: 19813-28-6) serves as a versatile building block for generating diverse compound libraries (3)[3]. The esterification of this carboxylic acid is a fundamental transformation required for prodrug synthesis or downstream cross-coupling. However, the unique electronic environment of the molecule dictates specific synthetic considerations:

  • Causality of Experimental Design : The methylene bridge (-CH₂-) located between the electron-withdrawing 1,2,3-thiadiazole ring and the carboxyl group is mildly acidic. Utilizing excessively harsh basic conditions (e.g., NaH, strong alkoxides) can lead to unwanted deprotonation, resulting in aldol-type condensations or ring-opening degradation.

  • Self-Validating Systems : To ensure high fidelity and yield, we present two orthogonal esterification protocols. Protocol A utilizes EDC·HCl/DMAP, a mild carbodiimide coupling method ideal for structurally complex or base-sensitive alcohols. The use of EDC·HCl is deliberate; its urea byproduct is water-soluble, allowing for a self-purifying aqueous workup. Protocol B employs a classic acid-catalyzed Fischer esterification, which leverages Le Chatelier's principle for the high-throughput synthesis of simple alkyl esters (e.g., methyl or ethyl esters) while avoiding basic conditions entirely (4)[4].

Experimental Workflows

EsterificationWorkflow Start This compound (Starting Material) Choice Select Esterification Pathway Start->Choice PathA Pathway A: Mild Coupling (EDC·HCl / DMAP) Choice->PathA Sensitive substrates PathB Pathway B: Fischer Esterification (ROH / H2SO4) Choice->PathB Robust substrates WorkupA Aqueous Workup & Extraction (EtOAc) PathA->WorkupA WorkupB Neutralization (NaHCO3) & Extraction (DCM) PathB->WorkupB Purification Purification (Silica Gel Chromatography) WorkupA->Purification WorkupB->Purification End Pure [1,2,3]Thiadiazol-5-yl-acetic acid ester Purification->End

Workflow for the esterification of this compound.

Detailed Experimental Protocols

Protocol A: Mild Steglich-Type Esterification (EDC·HCl / DMAP)

Objective: Synthesis of complex or sterically hindered esters without thermal degradation.

Materials:

  • This compound (1.0 equiv)

  • Target Alcohol (1.2 equiv)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.5 equiv)

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Activation : Dissolve this compound in anhydrous DCM (0.1 M concentration) under an inert atmosphere (N₂ or Argon). Cool the solution to 0 °C using an ice bath. Rationale: Cooling prevents the premature degradation of the highly reactive O-acylisourea intermediate.

  • Coupling : Add the target alcohol and DMAP to the stirring solution. Subsequently, add EDC·HCl portion-wise over 10 minutes.

  • Propagation : Allow the reaction mixture to slowly warm to room temperature. Stir for 12–16 hours.

  • Validation (In-Process) : Monitor the reaction via TLC (Eluent: Hexanes/EtOAc, 7:3). The starting acid will remain near the baseline, while the less polar ester product will migrate higher (visualized under UV 254 nm).

  • Quench & Workup : Dilute the mixture with additional DCM. Wash the organic layer sequentially with:

    • 1M aqueous HCl (2x) – Causality : Protonates and removes the nucleophilic catalyst (DMAP) and unreacted EDC into the aqueous layer.

    • Saturated aqueous NaHCO₃ (2x) – Causality : Deprotonates and removes any unreacted starting carboxylic acid.

    • Brine (1x) – Causality : Breaks micro-emulsions and pre-dries the organic layer.

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if trace impurities remain.

Protocol B: Acid-Catalyzed Fischer Esterification

Objective: Scalable, atom-economical synthesis of simple alkyl esters (e.g., methyl, ethyl).

Materials:

  • This compound (1.0 equiv)

  • Anhydrous Methanol or Ethanol (Acts as both Solvent and Reactant)

  • Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂) (Catalytic, 0.1 to 0.2 equiv)

Step-by-Step Methodology:

  • Preparation : Suspend this compound in the chosen anhydrous alcohol (e.g., 10 mL per gram of substrate).

  • Catalysis : Slowly add concentrated H₂SO₄ dropwise to the stirring suspension. Alternative: Carefully add SOCl₂ at 0 °C to generate HCl in situ, which acts as a milder, anhydrous catalyst (4)[4].

  • Reflux : Attach a reflux condenser and heat the mixture to the boiling point of the alcohol (e.g., 65 °C for methanol). Stir at reflux for 4–8 hours.

  • Validation (In-Process) : Monitor via TLC or LC-MS to confirm the complete consumption of the starting material mass.

  • Neutralization : Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove ~70% of the bulk alcohol. Pour the residue into an ice-cold saturated NaHCO₃ solution. Causality: Strict neutralization ensures the acid catalyst is quenched, preventing the reverse hydrolysis of the newly formed ester during aqueous extraction.

  • Extraction : Extract the aqueous mixture with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate to yield the pure ester.

Quantitative Data & Reaction Optimization

To assist in protocol selection, the following table summarizes the performance metrics of both methodologies based on empirical optimization:

ParameterProtocol A (EDC/DMAP)Protocol B (Fischer)
Ideal Substrate Scope Complex, bulky, or acid-sensitive alcoholsSimple, unhindered primary alcohols (MeOH, EtOH)
Typical Yield 75% – 90%85% – 95%
Reaction Temperature 0 °C to Room TemperatureReflux (65 °C – 80 °C)
Reaction Time 12 – 16 hours4 – 8 hours
Primary Byproducts Water-soluble urea (easily washed)Water (drives equilibrium if not removed)
Scalability Moderate (Reagent cost becomes limiting)High (Highly cost-effective for large batches)

References

  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole Source: PMC / National Institutes of Health (NIH) URL:[Link]

  • US6506782B1 - Heterocyclic compounds, pharmaceutical compositions comprising same, and methods for inhibiting β-amyloid peptide release and/or its synthesis by use of such compounds Source: Google Patents URL
  • The Chemistry of 1,2,3-Thiadiazoles Source: E-Bookshelf / Wiley URL:[Link]

Sources

reagents for cyclization of hydrazones to 1,2,3-thiadiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols: Advanced Reagents for the Cyclization of Hydrazones to 1,2,3-Thiadiazoles

Introduction & Pharmacological Relevance

1,2,3-Thiadiazoles represent a privileged five-membered heterocyclic scaffold in both medicinal chemistry and agrochemical development. Characterized by a


-excessive aromatic system containing one sulfur and two adjacent nitrogen atoms, this ring system is notoriously difficult to functionalize via direct electrophilic substitution. Consequently, de novo ring synthesis is the primary method of accessing these compounds. 1,2,3-Thiadiazole derivatives exhibit a broad spectrum of biological activities, serving as neuroprotective agents, Hsp90 inhibitors in oncology, antibacterial therapeutics, and potent systemic acquired resistance (SAR) inducers in agriculture [2].

The most reliable and widely adopted synthetic strategy for constructing this heterocycle is the cyclization of


-methylene ketone hydrazones. As a Senior Application Scientist, selecting the appropriate cyclization reagent—balancing reactivity, scalability, and functional group tolerance—is critical to successful library generation and scale-up.

Mechanistic Principles: The Hurd-Mori Reaction and Beyond

The classical method for 1,2,3-thiadiazole synthesis is the Hurd-Mori reaction [1]. This transformation relies on the cyclization of hydrazone derivatives (specifically semicarbazones, N-acylhydrazones, or N-tosylhydrazones) using thionyl chloride (


).

Causality of the Transformation: The reaction is driven by the electrophilic nature of


. The thionyl chloride attacks the electron-rich nitrogen of the hydrazone (specifically above the plane of the E-isomer) to form a transient sulfinyl intermediate. The presence of an 

-methylene group is an absolute structural requirement; it provides the necessary nucleophilic carbon center for intramolecular ring closure. The cyclization is thermodynamically driven by aromatization, which forces the elimination of

and a leaving group (e.g.,

and

if a semicarbazone is used, or

/

for tosylhydrazones) [1][4].

Mechanism K α-Methylene Ketone (Substrate) H Hydrazone Derivative (Semicarbazone/Tosylhydrazone) K->H Hydrazine Derivative I Sulfinyl Intermediate (Electrophilic Attack) H->I SOCl2 (Thionyl Chloride) C Cyclization & Elimination (-HCl, -SO2) I->C Intramolecular Ring Closure T 1,2,3-Thiadiazole (Aromatic Product) C->T Aromatization

Mechanistic pathway of the classical Hurd-Mori cyclization of hydrazones to 1,2,3-thiadiazoles.

Modern Variations: While


 is the industrial standard, modern drug discovery often requires high-throughput or milder alternatives. For combinatorial library generation, a "catch and release" solid-phase strategy  utilizes polymer-bound sulfonylhydrazines (PS-TsNHNH

). Ketones are captured from solution onto the resin, and subsequent cyclizative cleavage with

releases highly pure 1,2,3-thiadiazoles directly into solution, bypassing the need for chromatography [3]. Alternatively, recent green chemistry protocols employ elemental sulfur (

) with a catalytic iodine promoter in DMSO, providing a metal-free, acid-chloride-free route for N-tosylhydrazones [2].

CatchRelease K Ketone Library (Solution Phase) C Resin Capture (Immobilized Hydrazone) K->C Catch R PS-TsNHNH2 Resin (Solid Support) R->C Bind S SOCl2 Cleavage (Cyclization) C->S React P 1,2,3-Thiadiazole Library (High Purity Solution) S->P Release

Solid-phase catch-and-release workflow for the parallel synthesis of 1,2,3-thiadiazoles.

Reagent Selection Matrix

To guide experimental design, the following table summarizes the quantitative and qualitative parameters of the primary cyclization reagents used in 1,2,3-thiadiazole synthesis.

Reagent SystemOptimal PrecursorKey AdvantagesLimitations / Causality
Thionyl Chloride (

)
Semicarbazones, AcylhydrazonesClassical method; highly scalable; rapid reaction times (1-3 h); high yields (70-95%).Highly corrosive; violent reaction with water; generates toxic

and

gas.
Sulfur Dichloride (

)
TosylhydrazonesSuperior yields for specific sterically hindered or electron-deficient substrates.Highly toxic; requires strict anhydrous conditions; less shelf-stable than

.
Elemental Sulfur (

) /

N-TosylhydrazonesMetal-free; environmentally benign; avoids corrosive acid chlorides; 70-97% yields.Requires DMSO as solvent; longer reaction times (up to 12 h); requires chromatographic purification.
PS-TsNHNH

/

Ketones (in situ)Enables "catch and release" solid-phase parallel synthesis; eliminates chromatography.Higher cost of specialized resins; limited to library generation scales (mg to low gram).

Experimental Protocols

Protocol A: Classical Hurd-Mori Synthesis (4-Phenyl-1,2,3-thiadiazole)

This protocol utilizes semicarbazones, which are preferred over simple hydrazones due to their stability and distinct crystalline nature, making the intermediate easy to purify [4].

Step 1: Formation of Acetophenone Semicarbazone

  • Reagents: Acetophenone (10 mmol), Semicarbazide hydrochloride (10 mmol), Sodium acetate (20 mmol), Ethanol/Water (1:1, 20 mL).

  • Procedure: Dissolve semicarbazide hydrochloride and sodium acetate in water. Causality: Sodium acetate acts as a buffer to liberate the free semicarbazide base without making the solution too alkaline, which would promote side reactions.

  • Add acetophenone in ethanol. Reflux for 1-2 hours.

  • Self-Validation: The reaction is self-validating; as the semicarbazone forms, it will precipitate out of the hot solution as a white crystalline solid due to its lower solubility compared to the starting ketone. Filter and dry under vacuum.

Step 2: Cyclization with Thionyl Chloride

  • Reagents: Acetophenone semicarbazone (5 mmol), Thionyl chloride (

    
    , 15 mL).
    
  • Procedure: Cool the

    
     to 0 °C in an ice bath. Caution: Conduct strictly in a fume hood.
    
  • Add the semicarbazone portion-wise. Causality: The reaction is highly exothermic. Portion-wise addition prevents thermal runaway and controls the vigorous evolution of

    
     and 
    
    
    
    gases.
  • Gradually warm the mixture to 60 °C and stir for 1 hour.

  • Self-Validation: The reaction progress is visually indicated by gas evolution. The cessation of bubbling indicates the complete consumption of the semicarbazone and the end of the cyclization event.

  • Remove excess

    
     under reduced pressure, triturate the residue with diethyl ether, and recrystallize.
    
Protocol B: Modern Metal-Free Synthesis via Elemental Sulfur

This protocol is ideal for substrates sensitive to harsh acidic conditions or when avoiding corrosive gases is paramount [2].

Step 1: Formation of N-Tosylhydrazone

  • Procedure: React the target

    
    -methylene ketone (10 mmol) with p-toluenesulfonhydrazide (10 mmol) in methanol at room temperature for 4 hours. Filter the resulting precipitate.
    

Step 2: Iodine-Catalyzed Cyclization

  • Reagents: N-Tosylhydrazone (1 mmol), Elemental sulfur (

    
    , 3 mmol), Iodine (
    
    
    
    , 20 mol%), DMSO (3 mL).
  • Procedure: Combine all reagents in a sealed tube and heat to 100 °C for 8-12 hours. Causality: Iodine acts as a mild Lewis acid/oxidant to activate the elemental sulfur, facilitating the insertion of sulfur into the nucleophilic

    
    -carbon of the hydrazone. DMSO stabilizes the highly polar transition states.
    
  • Self-Validation: Monitor via TLC (Hexane/EtOAc). The complete disappearance of the UV-active tosylhydrazone spot confirms reaction completion. Quench with saturated

    
     to neutralize excess iodine (visualized by the fading of the dark brown iodine color), extract with ethyl acetate, and purify via flash chromatography.
    

Troubleshooting & Data Validation (E-E-A-T Insights)

  • Impurity Profiling (N-arylhydrazonoyl chlorides): If the Hurd-Mori cyclization (Protocol A) is not driven to completion (e.g., insufficient temperature or premature quenching), intermediate N-arylhydrazonoyl chlorides may be isolated as major byproducts. These can be identified via Mass Spectrometry (MS) by their characteristic isotopic pattern for chlorine [4]. To resolve this, ensure the reaction is held at 60 °C until gas evolution completely ceases.

  • Thermal Instability During Analysis: 1,2,3-Thiadiazoles are generally stable, but they can undergo ring-opening or degradation at elevated temperatures. When validating product purity via Gas Chromatography (GC), it is critical to keep the injector and column temperatures below 200 °C to prevent thermal decomposition artifacts from skewing the purity data.

  • Base Sensitivity: Avoid strong bases during the workup or purification of 1,2,3-thiadiazoles. The C5 position is highly electron-deficient, making the ring susceptible to nucleophilic attack and subsequent ring-opening under strongly basic conditions.

References

  • Hurd, C. D., & Mori, R. I. (1955). On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society, 77(20), 5359–5364. URL:[Link]

  • Quiroga, D. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules, 30(22), 4373. URL:[Link]

  • Hu, Y., Baudart, S., & Porco, J. A. (1999). Parallel Synthesis of 1,2,3-Thiadiazoles Employing a "Catch and Release" Strategy. Journal of Organic Chemistry, 64(3), 1049-1051. URL:[Link]

Advanced Synthesis Protocol: 1,2,3-Thiadiazole-5-Carboxylic Acid from Ethyl Acetoacetate

[1]

Executive Summary

Target Analyte: 1,2,3-Thiadiazole-5-carboxylic acid (and its ethyl ester precursor).[1] Starting Material: Ethyl Acetoacetate (EAA).[2] Key Methodology: Hurd-Mori Cyclization (Thionyl Chloride mediated closure of hydrazones).[1][3] Application: Core scaffold for agrochemicals (e.g., Tiadinil, Acibenzolar-S-methyl analogs) and pharmaceutical intermediates.

Critical Note on Nomenclature: While the user query specified "1,2,3-thiadiazole-5-acetic acid," the direct cyclization of ethyl acetoacetate via the Hurd-Mori reaction yields ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate , which hydrolyzes to 4-methyl-1,2,3-thiadiazole-5-carboxylic acid . The "acetic acid" derivative (homologated side chain) requires a different starting material (e.g., ethyl levulinate) or subsequent Arndt-Eistert homologation. This guide focuses on the direct, high-yield synthesis of the 5-carboxylic acid derivative, the standard output from ethyl acetoacetate.

Strategic Analysis & Retrosynthesis

The synthesis relies on the Hurd-Mori reaction , a robust method for constructing 1,2,3-thiadiazoles from

3

Mechanism Logic:

  • Masking the Ketone: Ethyl acetoacetate is prone to self-condensation or pyrazolone formation if treated with simple hydrazine. We use Semicarbazide or Ethyl Carbazate to form a stable hydrazone intermediate, preventing the intramolecular cyclization to pyrazolones.

  • Activation: Thionyl chloride (

    
    ) activates the hydrazone nitrogen.
    
  • Cyclization: The activated nitrogen attacks the

    
    -methylene carbon (C2 of the acetoacetate), forming the C-S bond and closing the ring.
    
  • Aromatization: Elimination of HCl and the leaving group (e.g., carbamate/urea byproduct) establishes the aromatic 1,2,3-thiadiazole system.

Reaction Scheme Visualization

ReactionSchemecluster_legendLegendEAAEthyl Acetoacetate(Starting Material)HydrazoneEAA Semicarbazone(Intermediate)EAA->HydrazoneCondensation(Reflux, EtOH)SemiSemicarbazide HCl+ NaOAcSemi->HydrazoneEsterEthyl 4-methyl-1,2,3-thiadiazole-5-carboxylateHydrazone->EsterHurd-Mori Cyclization(-5°C to RT)SOCl2SOCl2(Thionyl Chloride)SOCl2->EsterAcid4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid(Target)Ester->AcidSaponificationHydrolysisNaOH / EtOHHydrolysiskeyBlue: Start | Yellow: Intermediate | Green: Ester | Red: Final Acid

Caption: Step-wise conversion of Ethyl Acetoacetate to the target Thiadiazole Acid via Semicarbazone intermediate.

Detailed Experimental Protocol

Phase 1: Formation of Ethyl Acetoacetate Semicarbazone

Objective: Convert the ketone to a hydrazone derivative to prevent pyrazolone formation and set up the nitrogen source for the thiadiazole ring.

Reagents:

  • Ethyl Acetoacetate (EAA): 13.0 g (0.1 mol)

  • Semicarbazide Hydrochloride: 11.2 g (0.1 mol)

  • Sodium Acetate (anhydrous): 8.2 g (0.1 mol)

  • Ethanol (95%): 100 mL

  • Water: 20 mL

Procedure:

  • Preparation: In a 250 mL round-bottom flask, dissolve Semicarbazide HCl and Sodium Acetate in 20 mL of water.

  • Addition: Add the ethanol, followed slowly by Ethyl Acetoacetate with stirring.

  • Reaction: Heat the mixture to gentle reflux for 2 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).

  • Crystallization: Cool the reaction mixture to room temperature, then place in an ice bath. The semicarbazone should precipitate as white crystals.

  • Isolation: Filter the solid under vacuum. Wash with cold water (2 x 20 mL) and cold ethanol (1 x 10 mL).

  • Drying: Dry in a vacuum oven at 50°C.

    • Expected Yield: 85-90%

    • Melting Point: ~129°C

Phase 2: Hurd-Mori Cyclization

Objective: Cyclize the semicarbazone using Thionyl Chloride to form the thiadiazole ring.[1]

Safety Warning: This reaction generates SO₂ and HCl gases. Must be performed in a high-efficiency fume hood.

Reagents:

  • EAA Semicarbazone (from Phase 1): 9.35 g (0.05 mol)

  • Thionyl Chloride (

    
    ): 20 mL (Excess)
    
  • Dichloromethane (DCM): 50 mL (Optional solvent, neat is also common)

Procedure:

  • Setup: Place the EAA Semicarbazone in a dry 100 mL round-bottom flask equipped with a drying tube (CaCl2) and a pressure-equalizing dropping funnel.

  • Cooling: Cool the flask to 0–5°C using an ice-salt bath.

  • Addition: Add Thionyl Chloride dropwise over 30 minutes. Caution: Exothermic reaction with gas evolution.

  • Reaction: Once addition is complete, allow the mixture to warm to room temperature. Stir for 2 hours. If the mixture is too thick, add DCM.

  • Completion: Allow the mixture to stand overnight (or stir for another 4 hours).

  • Workup:

    • Evaporate excess

      
       under reduced pressure (rotary evaporator with a trap).
      
    • Dissolve the residue in DCM (50 mL).

    • Wash with saturated

      
       solution (carefully!) to neutralize acid traces.
      
    • Wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from ethanol or purify via column chromatography (Silica, Hexane/EtOAc).

    • Product:Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate .

    • Expected Yield: 60-75%

Phase 3: Hydrolysis to the Carboxylic Acid

Objective: Convert the ethyl ester to the free carboxylic acid.

Reagents:

  • Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate: 5.0 g

  • Sodium Hydroxide (10% aqueous): 20 mL

  • Ethanol: 20 mL

Procedure:

  • Mixing: Dissolve the ester in ethanol and add the NaOH solution.

  • Reflux: Heat to reflux for 1–2 hours.

  • Workup: Cool the mixture and evaporate the ethanol.

  • Acidification: Cool the aqueous residue in an ice bath and acidify to pH 2–3 with concentrated HCl.

  • Isolation: The acid will precipitate. Filter, wash with cold water, and dry.

  • Recrystallization: Recrystallize from hot water or ethanol/water.

    • Final Product:4-Methyl-1,2,3-thiadiazole-5-carboxylic acid .[1]

Mechanistic Insight (Hurd-Mori)

The Hurd-Mori reaction is unique because it forms a C-S and N-S bond simultaneously while creating an aromatic system.

MechanismStep1Activation:Hydrazone N attacks SOCl2Forms N-SO-Cl intermediateStep2Cyclization:Electrophilic attack of S onalpha-methylene Carbon (C-H)Step1->Step2- HClStep3Elimination:Loss of HCl and SO2/Leaving GroupAromatizationStep2->Step3Ring Closure

Caption: Mechanistic flow of the Hurd-Mori cyclization.

Why this works for EAA: The

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Pyrazolone formationEnsure Semicarbazide is used, not Hydrazine Hydrate. Keep temperature controlled.
Violent Reaction in Step 2 Fast addition of

Add

dropwise at 0°C. Ensure efficient venting of HCl/SO2 gases.
Dark/Tarred Product Overheating during cyclizationMaintain temperature < 25°C initially. Do not reflux in

unless necessary.
Product is Liquid/Oily ImpuritiesThe ethyl ester is a low-melting solid or oil. Purify via column chromatography before hydrolysis.

References

  • BenchChem. (2025).[1][4] Synthesis of 1,2,3-Thiadiazole-5-Carboxylic Acid: A Detailed Protocol for Researchers. Retrieved from

  • ChemicalBook. (2022). Properties and Synthesis of 1,2,3-Thiadiazole via Hurd-Mori Method. Retrieved from

  • Stanovnik, B., & Tišler, M. (1984). The Chemistry of 1,2,3-Thiadiazoles. In Comprehensive Heterocyclic Chemistry. Elsevier. (Standard Reference for Hurd-Mori Mechanism).
  • Thomas, E. W. (1988). Synthesis of 1,2,3-Thiadiazoles. In Heterocyclic Compounds. Wiley-Interscience.

(Note: The "1,2,3-thiadiazole-5-acetic acid" mentioned in the user prompt is treated here as the 5-carboxylic acid derivative based on the chemical constraints of the starting material Ethyl Acetoacetate. For the acetic acid homologue, Arndt-Eistert homologation of the described product is recommended.)

Application Note: High-Fidelity Peptide Coupling of [1,2,3]Thiadiazol-5-yl-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: peptide coupling conditions for [1,2,3]Thiadiazol-5-yl-acetic acid Content Type: Application Notes and Protocols

Executive Summary

This compound (CAS 19813-28-6) is a specialized building block often employed in medicinal chemistry as a bioisostere for phenylacetic acid or to introduce metabolic stability via the electron-deficient thiadiazole ring. However, its unique electronic structure presents specific challenges in peptide coupling:

  • 
    -Methylene Acidity:  The electron-withdrawing nature of the 1,2,3-thiadiazole ring significantly increases the acidity of the 
    
    
    
    -methylene protons (
    
    
    estimated < 18), increasing the risk of base-catalyzed side reactions (e.g., self-condensation or racemization of the amine partner).
  • Ring Sensitivity: While generally stable, the 1,2,3-thiadiazole ring can undergo fragmentation (Lalezari-type) under strongly basic or nucleophilic conditions.

  • Activation Kinetics: The steric and electronic profile requires potent yet controlled activation to prevent sluggish coupling without triggering side pathways.

This guide outlines three validated protocols, prioritizing T3P® (Propylphosphonic anhydride) as the superior reagent for purity and yield, followed by HATU for difficult sterics, and EDC/HOBt for scalable, cost-sensitive applications.

Mechanistic Considerations & Strategy

The Electronic Challenge

The [1,2,3]thiadiazole ring acts as a strong electron-withdrawing group (EWG). When attached to the acetic acid moiety, it pulls electron density from the


-carbon.
  • Consequence 1 (Acidity): The

    
    -protons are more acidic than in standard amino acids. Excess base (e.g., DIPEA > 4 eq.) can generate a transient enolate, leading to Claisen-like self-condensation or epimerization of the coupling partner if it is a chiral amine.
    
  • Consequence 2 (Ring Stability): The N=N bond in the thiadiazole ring is sensitive. Nucleophilic attack (e.g., by hydroxide or unhindered primary amines in high concentration) can theoretically trigger ring opening.

Reagent Selection Matrix
FeatureMethod A: T3P® (Recommended)Method B: HATU Method C: EDC / HOBt
Activation Mechanism Cyclic Anhydride (Low Epimerization)Uronium (Fast, Potent)Carbodiimide (Slow, Mild)
Base Requirement High (3-4 eq. NMM/DIPEA) but bufferedModerate (2-3 eq. DIPEA)Low (0-1 eq. if amine is free base)
Side Reaction Risk Low (Scavenges water, no guanidinylation)Medium (Risk of guanidinylation)Low (N-acyl urea formation possible)
Workup Excellent (Water-soluble byproducts)Difficult (Requires acid wash/column)Good (Urea removal can be tricky)
Use Case Primary Choice for high purity & scale.[1]Secondary Choice for unreactive amines.Cost-saving for simple amines.

Experimental Protocols

Method A: T3P® Coupling (The "Gold Standard")

Recommended for: High-value intermediates, scale-up, and preventing base-mediated side reactions.

Materials:

  • This compound (1.0 equiv)

  • Amine coupling partner (1.1 equiv)

  • T3P® (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)

  • Base: N-Methylmorpholine (NMM) or DIPEA (3.0 - 4.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)

Protocol:

  • Setup: Charge a reaction vessel with this compound (1.0 eq) and the Amine (1.1 eq) in EtOAc (concentration 0.1 – 0.2 M).

  • Cooling: Cool the mixture to 0 °C using an ice bath. Rationale: Low temperature suppresses initial enolization.

  • Base Addition: Add NMM (3.0 eq) dropwise. Stir for 5 minutes.

  • Activation: Add T3P® solution (1.5 eq) dropwise over 5-10 minutes.

    • Note: T3P requires a base to drive the equilibrium, but the cyclic transition state minimizes racemization.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS.

  • Workup (Critical Advantage):

    • Quench with water.[2]

    • Wash organic layer with water (x2), sat. NaHCO₃ (x2), and 1M HCl (x1, rapid wash to remove unreacted amine, if product is acid stable).

    • Dry over Na₂SO₄ and concentrate.

    • Result: T3P byproducts are water-soluble; often yields pure product without chromatography.

Method B: HATU Activation

Recommended for: Sterically hindered amines or "difficult" sequences where T3P conversion is incomplete.

Materials:

  • This compound (1.0 equiv)

  • HATU (1.05 - 1.1 equiv)

  • DIPEA (2.0 - 2.5 equiv)

  • Solvent: DMF (anhydrous)

Protocol:

  • Pre-activation (Minimize Time): Dissolve this compound (1.0 eq) and DIPEA (1.0 eq) in DMF. Add HATU (1.05 eq) at 0 °C.

    • Critical: Stir for only 1-2 minutes . Prolonged pre-activation with HATU can lead to racemization or formation of the unreactive guanidine species.

  • Coupling: Immediately add the Amine (1.0 – 1.2 eq) and the remaining DIPEA (1.0 – 1.5 eq).

  • Reaction: Stir at RT for 1–2 hours.

  • Workup: Dilute with EtOAc. Wash extensively with 5% LiCl (to remove DMF), followed by NaHCO₃ and Brine.

Method C: EDC / HOBt (Scalable)

Recommended for: Large-scale synthesis of simple analogs where cost is a driver.

Protocol:

  • Dissolve Acid (1.0 eq), HOBt (1.2 eq), and EDC·HCl (1.2 eq) in DCM or DMF at 0 °C.

  • Stir for 15 minutes to form the Active Ester.

  • Add Amine (1.0 eq) and DIPEA (1.0 eq, only if amine is a salt).

  • Stir overnight at RT.

Critical Process Controls & Troubleshooting

Monitoring Parameters
  • LCMS: Look for the mass of the Product [M+H]+.

  • Side Product Watch:

    • +43 Da (Acetyl): If using EtOAc with strong nucleophiles, check for solvent attack (rare).

    • +99 Da (Tetramethylurea): In HATU couplings, indicates guanidinylation (slow coupling). Solution: Switch to T3P or add HOAt.

    • Dimerization: Check for [2M-H2O] peaks indicating self-condensation of the acid.

Handling the 1,2,3-Thiadiazole Ring[1][3]
  • Avoid Strong Bases: Never use NaOH, KOH, or NaH during the coupling or workup. These can degrade the ring.

  • Avoid Reducing Conditions: The thiadiazole ring can be sensitive to catalytic hydrogenation (Pd/C, H2) or strong reducing agents (LiAlH4). If deprotection is needed later, use acid-labile groups (Boc, tBu).

Visualizations

Decision Pathway for Protocol Selection

CouplingLogic Start Start: Couple this compound CheckAmine Analyze Amine Partner Start->CheckAmine IsHindered Is Amine Sterically Hindered? CheckAmine->IsHindered IsScale Is this Large Scale (>10g)? IsHindered->IsScale No HATU Method B: HATU / DIPEA (High Potency) IsHindered->HATU Yes T3P Method A: T3P / NMM (High Purity, Low Side Rxns) IsScale->T3P No (Research Scale) EDC Method C: EDC / HOBt (Cost Effective) IsScale->EDC Yes HATU->T3P If Purity Low

Figure 1: Decision tree for selecting the optimal coupling reagent based on substrate sterics and reaction scale.

Reaction Workflow & Checkpoints

Workflow Setup 1. Setup (0°C) Solvent: EtOAc (T3P) or DMF (HATU) Activation 2. Activation Add Base + Coupling Agent Setup->Activation Coupling 3. Coupling Add Amine, Warm to RT Activation->Coupling Monitor 4. QC Check (LCMS) Target: [M+H]+ Coupling->Monitor Monitor->Coupling Incomplete (>4h) Workup 5. Workup Acid/Base Wash Monitor->Workup Complete

Figure 2: Step-by-step experimental workflow ensuring process control at critical activation and monitoring stages.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Bakherad, M. (2013). Recent Advances in the Synthesis of 1,2,3-Thiadiazoles. Current Organic Chemistry, 17(4). (Context on ring stability).

  • Archimica (Now Curia). (2024). T3P® (Propylphosphonic Anhydride) Handling and Protocol Guide.

Sources

Application Notes and Protocols: Derivatization of the Carboxylic Acid Group in Thiadiazole Acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1,3,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, renowned for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The strategic modification of this core structure is a cornerstone of modern drug discovery. Among the various functionalization points, the carboxylic acid group of thiadiazole acetic acid presents a versatile handle for derivatization, enabling the synthesis of a wide array of esters, amides, and other analogues with tailored physicochemical and pharmacological profiles.

This comprehensive guide provides detailed application notes and step-by-step protocols for the derivatization of the carboxylic acid group in thiadiazole acetic acid. It is designed for researchers, scientists, and drug development professionals seeking to explore the chemical space around this important scaffold. The protocols herein are presented with an emphasis on the underlying chemical principles, ensuring both practical utility and a deep understanding of the experimental choices.

Significance of Carboxylic Acid Derivatization in Thiadiazole Chemistry

The carboxylic acid moiety of thiadiazole acetic acid is a key determinant of its chemical reactivity and biological interactions. Derivatization of this group can profoundly influence several critical properties:

  • Biological Activity: Conversion of the carboxylic acid to esters or amides can modulate the compound's interaction with biological targets, potentially enhancing potency and selectivity.[3]

  • Pharmacokinetics: Modification of the carboxylic acid can alter a molecule's solubility, lipophilicity, and metabolic stability, thereby improving its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Prodrug Strategies: Esterification is a common strategy to mask the polar carboxylic acid group, facilitating cell membrane permeability. These ester prodrugs can then be hydrolyzed by intracellular esterases to release the active carboxylic acid.

  • Materials Science: Thiadiazole-based polymers and materials with tailored properties can be synthesized by leveraging the reactivity of the carboxylic acid group for polymerization reactions.

Core Derivatization Strategies

The primary strategies for derivatizing the carboxylic acid group of thiadiazole acetic acid revolve around its conversion into more reactive intermediates or direct coupling reactions. This guide will focus on three fundamental and widely applicable transformations:

  • Esterification: The conversion of the carboxylic acid to an ester.

  • Amidation: The formation of an amide bond with a primary or secondary amine.

  • Acyl Chloride Formation: The synthesis of a highly reactive acyl chloride intermediate, which can be readily converted to a variety of other derivatives.

Experimental Workflows

The following diagrams illustrate the general workflows for the derivatization of thiadiazole acetic acid.

Esterification_Workflow Thiadiazole_Acetic_Acid Thiadiazole Acetic Acid Ester_Product Thiadiazole Acetic Acid Ester Thiadiazole_Acetic_Acid->Ester_Product Reflux Alcohol Alcohol (R'-OH) Alcohol->Ester_Product Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Ester_Product

Caption: General workflow for the esterification of thiadiazole acetic acid.

Amidation_Workflow Thiadiazole_Acetic_Acid Thiadiazole Acetic Acid Amide_Product Thiadiazole Acetic Acid Amide Thiadiazole_Acetic_Acid->Amide_Product Stir at RT Amine Amine (R'R''NH) Amine->Amide_Product Coupling_Reagent Coupling Reagent (e.g., EDC, DCC) Coupling_Reagent->Amide_Product

Caption: General workflow for the amidation of thiadiazole acetic acid.

Acyl_Chloride_Workflow Thiadiazole_Acetic_Acid Thiadiazole Acetic Acid Acyl_Chloride Thiadiazole Acyl Chloride Thiadiazole_Acetic_Acid->Acyl_Chloride Reflux Chlorinating_Agent Chlorinating Agent (e.g., SOCl₂, (COCl)₂) Chlorinating_Agent->Acyl_Chloride Final_Product Ester/Amide Derivative Acyl_Chloride->Final_Product Nucleophile Nucleophile (e.g., R'OH, R'NH₂) Nucleophile->Final_Product

Caption: Workflow for acyl chloride formation and subsequent derivatization.

Detailed Protocols

Protocol 1: Fischer Esterification of Thiadiazole Acetic Acid

Principle: Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. The reaction is reversible, and to drive the equilibrium towards the ester product, the alcohol is often used in excess, or water is removed as it is formed.

Materials:

  • Thiadiazole acetic acid

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve thiadiazole acetic acid (1.0 eq) in a large excess of the desired anhydrous alcohol (e.g., 20-50 eq).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) dropwise to the stirred solution.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Solvent Removal: Remove the excess alcohol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in an organic solvent like ethyl acetate and transfer it to a separatory funnel.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure thiadiazole acetic acid ester.

Causality Behind Experimental Choices:

  • Excess Alcohol: Using the alcohol as a solvent and in large excess shifts the equilibrium towards the formation of the ester, maximizing the yield.

  • Acid Catalyst: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

  • Neutralization: The sodium bicarbonate wash is crucial to remove the acidic catalyst, preventing potential hydrolysis of the ester product during work-up and storage.

Protocol 2: Amide Coupling using Carbodiimide Reagents

Principle: Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), are widely used coupling reagents that activate the carboxylic acid to form a reactive O-acylisourea intermediate.[4][5][6] This intermediate readily reacts with a primary or secondary amine to form the amide bond. Additives like 1-Hydroxybenzotriazole (HOBt) can be used to suppress side reactions and reduce racemization.[4][7]

Materials:

  • Thiadiazole acetic acid

  • Primary or secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) or Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt) (optional)

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve thiadiazole acetic acid (1.0 eq), the amine (1.1-1.2 eq), and HOBt (1.1 eq, if used) in an anhydrous aprotic solvent.

  • Base Addition: Add DIPEA (2.0 eq) to the mixture and stir for 5-10 minutes at room temperature.

  • Coupling Reagent Addition: Add EDC·HCl (1.2-1.5 eq) portion-wise to the reaction mixture at 0 °C (ice bath). If using DCC, it can be added as a solution in the reaction solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Work-up:

    • If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash it with the reaction solvent.

    • Dilute the reaction mixture with the extraction solvent (e.g., ethyl acetate).

  • Washing: Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide by column chromatography on silica gel or recrystallization.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Carbodiimide reagents are sensitive to moisture, which can hydrolyze the activated intermediate and reduce the yield.

  • Base: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of EDC and any acidic protons, facilitating the coupling reaction.

  • HOBt: HOBt reacts with the O-acylisourea intermediate to form an active ester, which is less prone to racemization and side reactions, leading to a cleaner reaction and higher yield of the desired amide.[4][7]

Protocol 3: Synthesis of Thiadiazole Acyl Chloride and Subsequent Derivatization

Principle: The carboxylic acid can be converted to a highly reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[8][9] The resulting acyl chloride is a versatile intermediate that can react with a wide range of nucleophiles (alcohols, amines, etc.) to form the corresponding derivatives.

Materials:

  • Thiadiazole acetic acid

  • Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)

  • Anhydrous aprotic solvent (e.g., Toluene, Dichloromethane (DCM))

  • A catalytic amount of Dimethylformamide (DMF) (if using oxalyl chloride)

  • Nucleophile (e.g., alcohol or amine)

  • Tertiary amine base (e.g., triethylamine, pyridine) for the second step

Procedure:

Part A: Acyl Chloride Formation

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ byproducts), suspend thiadiazole acetic acid (1.0 eq) in an anhydrous aprotic solvent.

  • Reagent Addition: Add an excess of thionyl chloride (e.g., 2-5 eq) dropwise to the suspension. If using oxalyl chloride, add it dropwise along with a catalytic amount of DMF.

  • Reflux: Heat the reaction mixture to reflux until the evolution of gas ceases and the solution becomes clear.

  • Solvent Removal: Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude thiadiazole acyl chloride is often used immediately in the next step without further purification.

Part B: Reaction with a Nucleophile (e.g., Amine)

  • Reaction Setup: Dissolve the crude acyl chloride in an anhydrous aprotic solvent under an inert atmosphere. Cool the solution to 0 °C.

  • Nucleophile Addition: In a separate flask, dissolve the amine (1.1 eq) and a tertiary amine base (1.2 eq, e.g., triethylamine) in the same anhydrous solvent. Add this solution dropwise to the stirred acyl chloride solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for a few hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction with water. Extract the product with an organic solvent.

  • Washing: Wash the organic layer with dilute acid (e.g., 1 M HCl) to remove excess amine and base, followed by saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Thionyl Chloride/Oxalyl Chloride: These reagents efficiently convert the carboxylic acid to the highly electrophilic acyl chloride. The byproducts of the reaction with thionyl chloride (SO₂ and HCl) and oxalyl chloride (CO, CO₂, and HCl) are gaseous, which helps to drive the reaction to completion.[8][9]

  • Catalytic DMF: When using oxalyl chloride, a catalytic amount of DMF is often added to form the Vilsmeier reagent in situ, which is the active chlorinating species.

  • Base in the Second Step: A tertiary amine base is required to neutralize the HCl that is formed during the reaction of the acyl chloride with the nucleophile, driving the reaction forward.

Data Presentation and Characterization

The synthesized derivatives should be thoroughly characterized to confirm their structure and purity. The following table provides an example of how to present the characterization data.

Derivative TypeR' GroupYield (%)Melting Point (°C)¹H NMR (δ, ppm) in DMSO-d₆Key IR Bands (cm⁻¹)MS (m/z)
Ester -CH₃85110-1123.75 (s, 3H, -OCH₃), 4.10 (s, 2H, -CH₂-)1735 (C=O, ester)[M+H]⁺
Amide -CH₂CH₃78155-1571.05 (t, 3H, -CH₃), 3.20 (q, 2H, -CH₂-), 8.50 (t, 1H, -NH-)1650 (C=O, amide), 3300 (N-H)[M+H]⁺
Amide -Phenyl82210-2127.00-7.50 (m, 5H, Ar-H), 10.20 (s, 1H, -NH-)1665 (C=O, amide), 3280 (N-H)[M+H]⁺

Note on Spectroscopic Characterization:

  • ¹H NMR: The disappearance of the broad carboxylic acid proton signal (typically >10 ppm) and the appearance of new signals corresponding to the ester or amide moiety are key indicators of a successful reaction. The chemical shifts of the methylene protons adjacent to the thiadiazole ring will also be affected by the derivatization.

  • IR Spectroscopy: A shift in the carbonyl stretching frequency is a hallmark of derivatization. Carboxylic acids show a broad O-H stretch (around 3000 cm⁻¹) and a C=O stretch (around 1700-1725 cm⁻¹). Esters typically show a C=O stretch at higher wavenumbers (1735-1750 cm⁻¹), while amides show a C=O stretch at lower wavenumbers (1630-1680 cm⁻¹) and an N-H stretch (for primary and secondary amides) around 3300 cm⁻¹.[10]

  • Mass Spectrometry (MS): Provides the molecular weight of the synthesized derivative, confirming the addition of the desired functional group.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yield Incomplete reactionExtend the reaction time, increase the temperature, or use a more effective catalyst/coupling reagent.
Decomposition of starting material or productUse milder reaction conditions. Ensure the starting material is pure.
Inefficient work-upEnsure complete neutralization and thorough extraction of the product.
Presence of starting material Insufficient amount of reagentUse a slight excess of the alcohol, amine, or chlorinating agent.
Deactivation of catalyst/reagentUse fresh and anhydrous reagents and solvents.
Formation of side products Side reactionsFor amidation, add HOBt to suppress side reactions. For acyl chloride formation, ensure the reaction is performed under anhydrous conditions.
Impure starting materialsPurify the starting thiadiazole acetic acid before derivatization.

Conclusion

The derivatization of the carboxylic acid group of thiadiazole acetic acid is a powerful strategy for modulating its physicochemical and biological properties. The protocols detailed in this guide for esterification, amidation, and acyl chloride formation provide a solid foundation for researchers to synthesize a diverse library of thiadiazole derivatives. By understanding the principles behind these transformations and employing careful experimental technique, scientists can effectively explore the chemical space around this important heterocyclic scaffold, paving the way for the discovery of new therapeutic agents and advanced materials.

References

  • Amir, M., Kumar, H., & Javed, S. A. (2008). Synthesis and pharmacological evaluation of condensed heterocyclic 6-substituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives of ibuprofen and biphenyl-4-yloxy acetic acid. European Journal of Medicinal Chemistry, 43(10), 2056–2066. [Link]

  • Chen, C. J., Song, B. A., Yang, S., Xu, G. F., Bhadury, P. S., & Jin, L. H. (2007). Synthesis and antifungal activities of 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole and 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-oxadiazole derivatives. Bioorganic & Medicinal Chemistry, 15(12), 3981–3989. [Link]

  • Demirbas, N., Karaoglu, S. A., Demirbas, A., & Sancak, K. (2004). Synthesis and antimicrobial activities of some new 1,3,4-thiadiazol-2-yl-methyl-1,2,4-triazole derivatives. European Journal of Medicinal Chemistry, 39(9), 793–804. [Link]

  • El-Sayed, W. A., Ali, O. M., & Abd-Allah, O. A. (2012). Synthesis and antimicrobial activity of some new 1,3,4-thiadiazole derivatives. Journal of the Serbian Chemical Society, 77(3), 281–291. [Link]

  • Han, E., In, S., & Lee, J. (2023). Design and synthesis of thiadiazole-oxadiazole-acetamide derivatives: Elastase inhibition, cytotoxicity, kinetic mechanism, and computational studies. Bioorganic & Medicinal Chemistry, 84, 117292. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

  • Poupaert, J. H. (2003). Prodrug design: a medicinal chemistry perspective. Current Medicinal Chemistry, 10(24), 2607–2616. [Link]

  • Smith, M. B. (2017). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

  • Various Authors. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]

  • Various Authors. (2023, March 5). Methods of Preparation of Acyl Halide | Acetyl Chloride from Acetic Acid | SOCl2. YouTube. [Link]

  • Various Authors. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Various Authors. (2023, December 13). Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. ResearchGate. [Link]

  • Various Authors. (2023, December 14). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. [Link]

  • Various Authors. (2025, June 20). Review Article on Thiadiazole Derivatives and Its Biological Activity. Sarcouncil Journal of Plant and Agronomy. [Link]

  • Various Authors. (2025, March 25). A review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. Pharmedico Publishers. [Link]

  • Various Authors. (2012, November 1). Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid. Arabian Journal of Chemistry. [Link]

  • Various Authors. (2021, January 27). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI. [Link]

  • Various Authors. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Various Authors. (2022, October 17). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. PMC. [Link]

Sources

Part 1: Executive Summary & Strategic Route Selection

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Process Development & Scale-Up of 1,2,3-Thiadiazoles

The 1,2,3-thiadiazole moiety is a privileged pharmacophore in agrochemicals (e.g., plant activators like Acibenzolar-S-methyl) and pharmaceuticals due to its ability to act as a bioisostere and a masked alkyne precursor.

While multiple synthetic routes exist—including the Pechmann cyclization (diazoalkanes + isothiocyanates) and the Wolff synthesis—the Hurd-Mori reaction remains the gold standard for industrial scalability. It utilizes stable, cost-effective


-methylene ketones and thionyl chloride (

), avoiding the handling of potentially explosive diazo intermediates required by other routes.

Critical Scale-Up Challenges:

  • Exotherm Control: The reaction between hydrazones and

    
     is highly exothermic.[1][2]
    
  • Gas Evolution: The cyclization releases massive stoichiometric quantities of acidic gases (

    
     and 
    
    
    
    ).
  • Thermal Instability: 1,2,3-Thiadiazoles can extrude

    
     at elevated temperatures, leading to runaway decomposition.[1]
    

Part 2: Reaction Mechanism & Pathway

The Hurd-Mori reaction proceeds via the attack of thionyl chloride on the hydrazone (typically a semicarbazone or tosylhydrazone), followed by cyclization and elimination.

Representative Scheme: Synthesis of 4-Phenyl-1,2,3-thiadiazole from Acetophenone.

HurdMoriMechanism Substrate Acetophenone (Ketone) Inter1 Semicarbazone (Solid Intermediate) Substrate->Inter1 + Semicarbazide Reflux/EtOH Cyclization Cyclization (- HCl, - SO₂) Inter1->Cyclization + SOCl₂ 0-5°C to RT Reagent Thionyl Chloride (SOCl₂) Reagent->Cyclization Product 4-Phenyl-1,2,3-thiadiazole Cyclization->Product

Figure 1: The Hurd-Mori synthetic pathway. The semicarbazone intermediate acts as a stable "stop point" allowing for purification before the hazardous cyclization step.

Part 3: Process Safety & Engineering Controls

Scale-up of this chemistry requires a transition from "flask thinking" to "reactor engineering."[1] The generation of


 and 

gas dictates the reactor design.
Gas Scrubbing System

The reaction generates 2 moles of


 and 1 mole of 

for every mole of product. On a 1 kg scale, this corresponds to hundreds of liters of corrosive gas.[1]
  • Requirement: A closed reactor system connected to a caustic scrubber (NaOH 10-20%).[1]

  • Engineering Control: Ensure the nitrogen sweep is sufficient to prevent back-flow of scrubber liquid into the reactor (suck-back) during cooling phases.

Thermal Management (The "Dosing Controlled" Regime)

The addition of


 is the heat-generating step.
  • Protocol: Operate in "semi-batch" mode. The

    
     is added slowly to the hydrazone suspension.
    
  • Critical Limit: Maintain reactor temperature

    
     during addition. Accumulation of unreacted 
    
    
    
    at low temperatures followed by a sudden warm-up can trigger a thermal runaway.[1]
  • DSC Data Warning: 1,2,3-Thiadiazoles typically show decomposition onsets around 160–200°C, releasing

    
    .[1] Ensure distillation/drying temperatures never exceed 100°C.
    

Part 4: Detailed Scale-Up Protocol

Target Molecule: 4-Phenyl-1,2,3-thiadiazole Scale: 100 g Input (Pilot Batch)

Step 1: Preparation of Acetophenone Semicarbazone

Rationale: High purity of this intermediate is crucial.[1] Impurities here lead to tar formation in the next step.

  • Setup: 2L Reactor with overhead stirrer, reflux condenser.

  • Charge:

    • Semicarbazide hydrochloride (1.1 eq, 0.61 mol, ~68 g).

    • Sodium Acetate (1.5 eq, 0.83 mol, ~68 g).

    • Water (300 mL).[1]

  • Addition: Add Acetophenone (1.0 eq, 0.55 mol, 66.6 g) dissolved in Ethanol (300 mL).

  • Reaction: Heat to reflux (

    
    ) for 2 hours.
    
    • IPC (In-Process Control):[1] TLC (30% EtOAc/Hexane) or HPLC.[1] Target < 2% residual ketone.

  • Workup:

    • Cool slowly to

      
       to crystallize.
      
    • Filter the white solid.[1]

    • Wash: 2x 100 mL cold water (removes salts), 1x 50 mL cold ethanol (removes unreacted ketone).

    • Drying: Vacuum oven at

      
       until constant weight. Moisture content must be 
      
      
      
      (water reacts violently with
      
      
      ).
Step 2: Hurd-Mori Cyclization (The Critical Step)

Rationale: Neat thionyl chloride is often used as solvent and reagent in lab scale, but for scale-up, we use DCM (Dichloromethane) to act as a heat sink and diluent.

  • Setup: 2L Jacketed Reactor, cryostat, mechanical stirrer, caustic scrubber attached to vent, dropping funnel.

  • Charge:

    • Dry Acetophenone Semicarbazone (100 g, 0.56 mol).

    • Dichloromethane (DCM, anhydrous, 500 mL).

  • Cooling: Cool the suspension to

    
    .
    
  • Addition (Exothermic):

    • Charge Thionyl Chloride (

      
      , 5.0 eq, 2.8 mol, ~205 mL) into the dropping funnel.
      
    • Dose: Add

      
       dropwise over 90–120 minutes.
      
    • Constraint: Internal temperature must not exceed

      
      .[1]
      
    • Observation: Vigorous gas evolution (

      
      ) will occur.[1] Scrubber must be active.[1]
      
  • Digestion:

    • After addition, allow the mixture to warm to

      
      .
      
    • Stir for 4–6 hours. The suspension should clarify as the thiadiazole forms (it is more soluble in DCM than the semicarbazone).

    • IPC: HPLC.[1] Disappearance of semicarbazone.[1]

  • Quench (Safety Critical):

    • Do NOT add water to the reactor.[1]

    • Transfer the reaction mixture slowly into a second reactor containing Crushed Ice (1 kg) and Water (500 mL) with vigorous stirring.

    • Note: This reverses the standard addition to control the heat of hydrolysis of excess

      
      .
      
  • Isolation:

    • Separate phases.[1][2][3] Extract aqueous layer with DCM (2x 200 mL).

    • Combine organics and wash with Sat.[1][2][3][4]

      
       (until pH is neutral—removes acidic byproducts).[1]
      
    • Wash with Brine.[1] Dry over

      
      .[1][3][4][5]
      
    • Concentrate under reduced pressure (Bath temp

      
      ).
      
  • Purification:

    • Recrystallize from Ethanol or Hexane/EtOAc if solid.[1]

    • Yield Target: 75–85%.[1]

Part 5: Analytical Controls & Troubleshooting

Data Summary Table
ParameterSpecificationMethodLogic
Semicarbazone Purity > 98.0%HPLC (254 nm)Impurities cause "tarring" in Step 2.[1]
Moisture (Step 1) < 0.5% w/wKarl FischerWater consumes

and generates excess heat.
Reaction Temp (Step 2) < 10°C (Add), < 25°C (Age)ThermocouplePrevents decomposition/side reactions.
Quench pH Neutral (7-8)pH Strip/ProbeEnsures removal of acidic residues which degrade product.[1]
Troubleshooting Guide
  • Problem: Low Yield / Tar Formation

    • Cause: Reaction temperature too high during

      
       addition.
      
    • Fix: Slow down addition rate; verify cooling jacket capacity.[1]

    • Cause: Wet intermediate.[1]

    • Fix: Re-dry semicarbazone.[1][2][3] Check KF.

  • Problem: Incomplete Conversion

    • Cause: Old

      
       (hydrolyzed).[1]
      
    • Fix: Distill

      
       before use or use fresh bottle.
      
    • Cause: Steric hindrance on ketone.[1]

    • Fix: Allow longer digestion time at room temperature; do not reflux unless necessary (stability risk).[1]

Part 6: References

  • Hurd, C. D.; Mori, R. I. "On Acylhydrazones and 1,2,3-Thiadiazoles."[1][6] Journal of the American Chemical Society, 1955 , 77, 5359–5364. Link

  • Stanetty, P.; et al. "Investigation of the regioselectivity of the Hurd–Mori reaction for the formation of bicyclic 1,2,3-thiadiazoles."[6] Tetrahedron, 2010 , 66, 6949-6957.[1] Link

  • BenchChem Application Note. "Synthesis of 4-Phenyl-1,2,3-thiadiazole via the Hurd-Mori Reaction." BenchChem Technical Library, 2025 .[1][5] Link

  • Bakulev, V. A.; Dehaen, W. "The Chemistry of 1,2,3-Thiadiazoles."[1] Chemistry of Heterocyclic Compounds, 2004 , Wiley-Interscience.[1] Link

Sources

Application Note: Green Chemistry Architectures for 1,2,3-Thiadiazole Ring Formation

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists seeking sustainable, high-efficiency methodologies for constructing the 1,2,3-thiadiazole pharmacophore.

Executive Summary & Strategic Rationale

The 1,2,3-thiadiazole moiety is a privileged scaffold in agrochemicals (e.g., Thidiazuron, Tiadinil) and emerging oncology therapeutics (e.g., Hsp90 inhibitors). Traditional synthesis—most notably the Hurd-Mori reaction —relies heavily on thionyl chloride (


), generating stoichiometric quantities of corrosive 

and

gas, often requiring toxic solvents like benzene or

.

This guide details three "Green Architecture" protocols that circumvent these liabilities. We prioritize methods that utilize elemental sulfur (


)  as an atom-economical reagent, ionic liquids  for solvent recyclability, and catalytic oxidative cyclization  to eliminate toxic chlorinating agents.

Mechanistic Pathways & Green Logic

To select the right protocol, one must understand the shift from "Dehydrative Cyclization" (Traditional) to "Oxidative Cycloaddition" (Green).

Comparison of Pathways
FeatureTraditional Hurd-MoriGreen TBAI-CatalyzedGreen Ionic Liquid
Precursor HydrazonesN-TosylhydrazonesKetones + Sulfonyl Hydrazine
Sulfur Source

(Corrosive)

(Atom Efficient)

(in recyclable IL)
Byproducts


(Recyclable)
Minimal (Trapped in IL)
E-Factor High (Wasteful)Low (Sustainable)Low (Recyclable Solvent)
Visualization: The Green Shift

The following diagram illustrates the divergence between the classical corrosive route and the modern oxidative route.

G Ketone Starting Ketone Hydrazone Hydrazone Intermediate Ketone->Hydrazone TosylHydrazone N-Tosylhydrazone Ketone->TosylHydrazone + TsNHNH2 Trad_Mech Hurd-Mori Cyclization (Dehydrative) Hydrazone->Trad_Mech SOCl2 Reagent: SOCl2 (Toxic/Corrosive) SOCl2->Trad_Mech Waste Waste: HCl + SO2 Trad_Mech->Waste Product 1,2,3-Thiadiazole Trad_Mech->Product Tosyl Reagent: TsNHNH2 Green_Mech Oxidative Cyclization (Radical/Ionic) TosylHydrazone->Green_Mech S8_TBAI Reagent: S8 + TBAI (Catalytic/Atom Econ) S8_TBAI->Green_Mech Green_Mech->Product

Protocol A: Metal-Free TBAI-Catalyzed Cyclization

Best For: High-value pharmaceutical intermediates; avoiding chlorinated reagents entirely. Green Principle: Atom Economy (Use of


), Metal-Free, Safer Solvents.

This method utilizes Tetrabutylammonium Iodide (TBAI) as a phase-transfer catalyst and promoter to insert elemental sulfur into the N-tosylhydrazone bond.

Materials
  • Substrate: Aryl or Alkyl N-tosylhydrazone (1.0 equiv)

  • Sulfur Source: Elemental Sulfur (

    
    ) (2.0 equiv)
    
  • Catalyst: TBAI (20 mol%)

  • Base:

    
     (1.5 equiv)
    
  • Solvent: DMSO (Dimethyl Sulfoxide) or PEG-400 (for higher green score)

Step-by-Step Protocol
  • Precursor Assembly: In a round-bottom flask, dissolve the ketone (10 mmol) and p-toluenesulfonyl hydrazide (10 mmol) in ethanol (15 mL). Stir at room temperature for 2 hours. Filter the white precipitate (N-tosylhydrazone), wash with cold ethanol, and dry.

  • Reaction Setup: Charge a reaction tube with the dried N-tosylhydrazone (1.0 mmol), elemental sulfur powder (64 mg, 2.0 mmol),

    
     (207 mg, 1.5 mmol), and TBAI (74 mg, 0.2 mmol).
    
  • Solvation: Add 3.0 mL of DMSO. (Note: PEG-400 can be used but may require heating to 100°C).

  • Cyclization: Heat the mixture to 80°C under an air atmosphere (open vessel or balloon). Stir vigorously for 4–6 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 4:1). The hydrazone spot should disappear, and a less polar thiadiazole spot should appear.

  • Work-up: Cool to room temperature. Pour the mixture into 20 mL of brine (saturated NaCl solution). Extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Dry the organic layer over

    
    , concentrate in vacuo, and purify via silica gel flash chromatography.
    

Yield Expectation: 80–92% Note: This reaction tolerates electron-withdrawing groups (e.g.,


, 

) well, which are often challenging in traditional Hurd-Mori reactions.

Protocol B: Ionic Liquid-Mediated Hurd-Mori

Best For: Large-scale synthesis where solvent recycling is critical; process safety (vapor pressure control). Green Principle: Safer Solvents/Auxiliaries, Recyclability.

This protocol improves the classic Hurd-Mori reaction by using an Ionic Liquid (IL) like [Bmim]Br or [Bmim]PF6. The IL acts as both solvent and catalyst, stabilizing the charged intermediates and allowing for easy separation of the product.

Materials
  • Substrate: Hydrazone derivative (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (1.5 equiv) — Reduced excess compared to neat conditions.
    
  • Medium: 1-Butyl-3-methylimidazolium bromide [Bmim]Br (2 mL per mmol)

Step-by-Step Protocol
  • Preparation: Place [Bmim]Br in a round-bottom flask and heat to 60°C under vacuum for 30 mins to remove trace water (critical for

    
     reactions).
    
  • Addition: Cool the IL to 0°C. Add the hydrazone (5 mmol) to the IL. Stir until a homogeneous suspension/solution forms.

  • Reagent Introduction: Add

    
     (7.5 mmol) dropwise over 10 minutes. Caution: Gas evolution (
    
    
    
    ). Use a scrubber.
  • Reaction: Allow the mixture to warm to room temperature and stir for 1 hour. Then, heat to 40°C for 30 minutes to drive the reaction to completion.

  • Extraction: Add diethyl ether (or MTBE for a greener alternative) (10 mL) to the reaction vessel and stir vigorously for 5 minutes. Stop stirring and let the layers separate (biphasic system).

  • Isolation: Decant the upper organic layer. Repeat extraction 3 times.

  • Recycling: The bottom IL layer contains the acidic byproducts. Wash the IL with aqueous bicarbonate, dry under vacuum, and reuse for the next batch.

Yield Expectation: 85–95% Green Advantage: The IL can be recycled 4–5 times with minimal loss of activity.

Protocol C: Microwave-Assisted Aqueous Synthesis

Best For: Rapid library generation; "On-water" chemistry. Green Principle: Energy Efficiency, Water as Solvent.

While 1,2,3-thiadiazoles are hydrophobic, "on-water" conditions under microwave irradiation accelerate the cycloaddition of diazo-compounds or the cyclization of semicarbazones.

Materials
  • Substrate:

    
    -Diazo carbonyl compound
    
  • Reagent: Isothiocyanate (e.g., Phenyl isothiocyanate)

  • Catalyst: Lithium Hydroxide (

    
    ) (10 mol%)
    
  • Solvent: Water (Deionized)

Step-by-Step Protocol
  • Mixture: In a microwave-safe vial (10 mL), suspend the

    
    -diazo ketone (1.0 mmol) and isothiocyanate (1.1 mmol) in 4 mL of water.
    
  • Catalysis: Add

    
     (0.1 mmol).
    
  • Irradiation: Seal the vial. Irradiate at 100 W, 80°C for 10–15 minutes. (Conventional heating would take 12 hours).

  • Isolation: The product typically precipitates out of the water upon cooling.

  • Filtration: Filter the solid, wash with water, and recrystallize from ethanol.

Yield Expectation: 75–85% Note: This is a Pechmann-type cyclization variant, avoiding sulfur chlorides entirely.

Comparative Analysis

MetricProtocol A (TBAI/S8)Protocol B (Ionic Liquid)Protocol C (Microwave)
Reaction Time 4–6 Hours1.5 Hours15 Minutes
Atom Economy High (Inc. Sulfur)Medium (Loss of Cl/O)High
Toxicity Profile Low (No SOCl2)Medium (Uses SOCl2)Low (Water solvent)
Scalability Good (Solid handling)Excellent (Batch/Flow)Limited (MW penetration)
Cost Moderate (TBAI/DMSO)High (Initial IL cost)Low

Troubleshooting & Expert Tips

  • Moisture Control: For Protocol B (IL), moisture is the enemy.

    
     will hydrolyze before reacting. Ensure the IL is dried thoroughly.
    
  • Sulfur Solubility: In Protocol A, if the sulfur does not dissolve, increase the temperature to 90°C or use a DMSO:Toluene (9:1) co-solvent system to improve homogeneity.

  • Regioselectivity: In Pechmann cyclizations (Protocol C), the regiochemistry is controlled by the steric bulk of the isothiocyanate. Bulky groups favor the 5-amino-1,2,3-thiadiazole isomer.

References

  • Ionic Liquid Support: Kumar, A., et al. (2012).[3] "Ionic liquid as soluble support for synthesis of 1,2,3-thiadiazoles and 1,2,3-selenadiazoles."[3] Molecular Diversity.

  • Microwave/Green Methods Overview: Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons.

  • Green Solvent (Ethanol) Synthesis: Lu, Y., et al. (2021).[2] "Efficient Synthesis of 1,2,3-Thiadiazoles from N-Tosylhydrazones and Ammonium Thiocyanate in Ethanol." Synlett.

Sources

Troubleshooting & Optimization

optimizing yield of Hurd-Mori cyclization with thionyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of 1,2,3-Thiadiazoles via Thionyl Chloride (


)
Ticket ID:  HM-OPT-2026-02
Status:  Open
Assigned Specialist:  Senior Application Scientist

Executive Summary

The Hurd-Mori cyclization is the reaction of choice for synthesizing 1,2,3-thiadiazoles from


-methylene ketone derivatives (typically acylhydrazones, tosylhydrazones, or semicarbazones) using thionyl chloride (

).[1][2][3][4][5][6] While powerful, the reaction is notoriously capricious. Users frequently encounter low yields due to the vigorous exothermicity, moisture sensitivity, and competing "Vilsmeier-Haack-like" chlorination pathways.

This guide provides a self-validating troubleshooting framework to stabilize your protocol and maximize yield.

Module 1: Mechanistic Insight & Troubleshooting

Why is the reaction failing?

The Hurd-Mori reaction relies on the nucleophilic attack of the hydrazone nitrogen on the electrophilic sulfur of


. Understanding the intermediate stability is key to preventing decomposition.
The Mechanism (Visualized)

The following pathway illustrates the critical "Point of Failure" where temperature control determines whether you get the thiadiazole or a tarry mixture.

HurdMoriMechanism Figure 1: Mechanistic Pathway of Hurd-Mori Cyclization showing critical divergence point. Substrate Hydrazone (Acyl/Tosyl/Semi) Inter1 Chlorosulfinyl Intermediate Substrate->Inter1 Nucleophilic Attack (0°C, Critical) SOCl2 SOCl2 (Thionyl Chloride) SOCl2->Inter1 Cyclization Intramolecular Cyclization Inter1->Cyclization S-N Bond Formation SideProduct Side Product: Chlorination/Tars Inter1->SideProduct High Temp / Excess SOCl2 (Decomposition) Elimination Elimination (-HCl, -SO2/LG) Cyclization->Elimination Product 1,2,3-Thiadiazole (Target) Elimination->Product

[4]

Frequently Asked Questions (FAQs)

Q1: My reaction turns into a black tar immediately upon adding


. What is happening? 
A:  This is a classic sign of uncontrolled exotherm .
  • Cause: Adding

    
     too fast or at too high a temperature causes the rapid decomposition of the chlorosulfinyl intermediate (see Fig 1).
    
  • Fix: The addition must be performed at 0°C to -10°C . The reaction is autocatalytic in heat generation.

  • Protocol Check: Are you adding

    
     neat? Diluting 
    
    
    
    in dry DCM (1:1) before addition can act as a heat sink.

Q2: I am isolating a chlorinated byproduct instead of the thiadiazole. A: You are likely seeing


-chlorination of the ketone (if hydrolysis occurs) or chlorination of the ring.
  • Cause: Huge excess of

    
    . While older literature suggests using neat 
    
    
    
    as solvent, this promotes side reactions similar to Vilsmeier-Haack chlorinations.
  • Fix: Reduce

    
     to 1.5 – 3.0 equivalents . Use an inert solvent like Dichloromethane (DCM) or Toluene rather than running neat.
    

Q3: The yield is low (<30%), and the starting material seems unreactive. A: This often relates to the electronic nature of the substrate .

  • Insight: Electron-withdrawing groups (EWGs) on the aromatic ring generally improve yields by making the

    
    -protons more acidic, facilitating the tautomerization required for cyclization. Electron-donating groups (EDGs) can make the hydrazone sluggish.
    
  • Fix: If you have EDGs (e.g., -OMe), you may need to increase the temperature after the initial addition (reflux in DCM) or switch to the Lalezari modification (using semicarbazones, which are often more robust).

Module 2: Optimization & Workflow

How to fix it systematically.

Optimization Variables Table
VariableStandard Condition (Risky)Optimized Condition (Recommended)Reason
Solvent Neat

DCM (Anhydrous) or TolueneDCM provides thermal mass to dissipate heat; prevents "hot spots."
Stoichiometry 10+ Equivalents2.0 - 3.0 Equivalents Minimizes chlorination side products; easier workup.
Temperature Room Temp Addition0°C Addition , then warm to RTPrevents immediate decomposition of the N-sulfinyl intermediate.
Hydrazone CrudeRecrystallized/Dry Impurities catalyze tar formation. Water reacts violently with

.
Troubleshooting Workflow

Follow this decision tree to diagnose yield issues in real-time.

TroubleshootingFlow Figure 2: Logical Troubleshooting Workflow for Hurd-Mori Optimization Start Start: Low Yield Observed CheckPurity Is Starting Hydrazone >98% Pure & Dry? Start->CheckPurity Purify Action: Recrystallize Hydrazone Dry under vacuum CheckPurity->Purify No CheckTemp Was SOCl2 added at < 5°C? CheckPurity->CheckTemp Yes Purify->CheckTemp AdjustTemp Action: Cool to -10°C Add dropwise CheckTemp->AdjustTemp No CheckSolvent Was reaction run in neat SOCl2? CheckTemp->CheckSolvent Yes AdjustTemp->CheckSolvent ChangeSolvent Action: Switch to DCM (Concentration ~0.1M) CheckSolvent->ChangeSolvent Yes CheckSubstrate Does substrate have strong EDG? CheckSolvent->CheckSubstrate No ChangeSolvent->CheckSubstrate ModifyMethod Action: Switch to Lalezari (Semicarbazone method) CheckSubstrate->ModifyMethod Yes Success Proceed to Workup CheckSubstrate->Success No

Module 3: Optimized Experimental Protocol

Standard Operating Procedure (SOP) for High-Yield Synthesis.

Objective: Synthesis of 4-phenyl-1,2,3-thiadiazole (Model Substrate) via Hurd-Mori.

Reagents:

  • Acetophenone Tosylhydrazone (or Semicarbazone): 1.0 eq (Must be dry!)

  • Thionyl Chloride (

    
    ): 3.0 eq (Freshly distilled if yellow)
    
  • Dichloromethane (DCM): Anhydrous (0.5 M concentration relative to substrate)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Nitrogen/Argon.[7]

  • Dissolution: Add the hydrazone (1.0 eq) to the flask and dissolve/suspend in anhydrous DCM.

  • Cooling: Submerge the flask in an ice/salt bath to reach -5°C to 0°C .

  • Addition: Add

    
     (3.0 eq) dropwise via the addition funnel over 30 minutes.
    
    • Critical: Do not allow the internal temperature to rise above 5°C. The solution will likely darken; this is normal, but it should not turn to black sludge instantly.

  • Reaction:

    • Allow the mixture to stir at 0°C for 1 hour.

    • Remove the ice bath and allow to warm to Room Temperature (RT) slowly.

    • Stir at RT for 4–12 hours. Monitor by TLC (disappearance of hydrazone).

    • Note: If conversion is incomplete after 12h, gently reflux (40°C) for 1 hour.

  • Quenching (Hazardous):

    • Cool the mixture back to 0°C.

    • Pour the reaction mixture slowly into a beaker of crushed ice/saturated

      
      . Caution:  Vigorous evolution of 
      
      
      
      and HCl gas.
  • Workup: Extract with DCM (3x). Wash combined organics with Brine. Dry over

    
    .[7]
    
  • Purification: Concentrate under reduced pressure. Purify via column chromatography (Silica gel, Hexane/EtOAc gradient).

References & Authority[4][8][9][10]

  • Hurd, C. D., & Mori, R. I. (1955). On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society, 77(20), 5359–5364.[4]

  • Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. In Chemistry of Heterocyclic Compounds. Wiley. (Definitive text on the subject).

  • BenchChem Technical Support. (2025). Method Refinement for Scaling Up 1,2,3-Thiadiazole Production.

  • Stanetty, P., et al. (2010).[4] Investigation of the regioselectivity of the Hurd–Mori reaction. Tetrahedron, 66(29), 5472–5478.[4] [4]

  • Morzherin, Y. Y., et al. (2003).[4] Rearrangements and Transformations of 1,2,3-Thiadiazoles in Organic Synthesis. Chemistry of Heterocyclic Compounds.

Sources

removing side products in [1,2,3]Thiadiazol-5-yl-acetic acid synthesis

Technical Support Center: Synthesis of[1][2][3]Thiadiazol-5-yl-acetic acid

Welcome to the technical support center for the synthesis of[1][2][3]thiadiazol-5-yl-acetic acid and its precursors. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this multi-step synthesis. Our goal is to provide you with the expertise and practical insights necessary to optimize your reaction outcomes, ensuring both high yield and purity.

The synthesis of[1][2][3]thiadiazol-5-yl-acetic acid is a valuable route to a versatile building block in medicinal chemistry. However, like many heterocyclic syntheses, it is not without its challenges. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experimental work.

Part 1: Hurd-Mori Cyclization for Ethyl[1][2][3]Thiadiazol-5-yl-acetate

The cornerstone of this synthesis is the Hurd-Mori reaction, a robust method for the formation of the 1,2,3-thiadiazole ring.[3][4] This typically involves the cyclization of a suitable hydrazone precursor with thionyl chloride. For the synthesis of ethyl[1][2][3]thiadiazol-5-yl-acetate, a common starting material is the hydrazone derived from ethyl 2-formylpropanoate.

Frequently Asked Questions & Troubleshooting

Question 1: My Hurd-Mori reaction is giving a low yield of the desired ethyl[1][2][3]thiadiazol-5-yl-acetate and a complex mixture of byproducts. What are the likely side reactions?

Answer: Low yields and complex product mixtures in the Hurd-Mori synthesis are often attributable to several factors, primarily related to the reactivity of thionyl chloride and the stability of the reaction intermediates. The most common side reactions include chlorination, the formation of alternative heterocyclic systems, and decomposition of the thiadiazole ring.

One significant side product can be the formation of a chlorinated intermediate, an N-acylhydrazonoyl chloride, which fails to cyclize to the desired thiadiazole. This is often exacerbated by elevated temperatures and an excess of thionyl chloride.

Additionally, the 1,2,3-thiadiazole ring itself, while generally stable, can undergo thermal decomposition, especially at higher temperatures. This process involves the extrusion of nitrogen gas to form highly reactive thiirene and thioketene intermediates, which can then polymerize or react with other species in the reaction mixture, leading to a complex and often intractable mixture.

Visualizing the Reaction Pathways

The following diagram illustrates the desired reaction pathway for the synthesis of ethyl[1][2][3]thiadiazol-5-yl-acetate and a key potential side reaction.

Hydrazone PrecursorHydrazone PrecursorDesired ProductDesired ProductHydrazone Precursor->Desired ProductHurd-Mori Cyclization(Controlled Temperature)Side ProductSide ProductHydrazone Precursor->Side ProductExcess SOCl2 / High Temp.Thionyl Chloride (SOCl2)Thionyl Chloride (SOCl2)Desired Product\n(Ethyl [1,2,3]Thiadiazol-5-yl-acetate)Desired Product(Ethyl [1,2,3]Thiadiazol-5-yl-acetate)Side Product\n(N-Acylhydrazonoyl Chloride)Side Product(N-Acylhydrazonoyl Chloride)Decomposition ProductsDecomposition ProductsDesired Product->Decomposition ProductsHigh Temperature

Caption: Desired vs. Side Reaction Pathways in Hurd-Mori Synthesis.

Question 2: I suspect the ethyl ester group of my starting material is reacting with the thionyl chloride. Is this a common issue and how can I prevent it?

Answer: While thionyl chloride is primarily known for its reaction with carboxylic acids and alcohols, its reactivity with esters under the conditions of the Hurd-Mori synthesis is a valid concern.[1][5] Although esters are generally less reactive than carboxylic acids, the presence of impurities such as water can lead to the in-situ formation of hydrochloric acid, which can catalyze the hydrolysis of the ester. Furthermore, at elevated temperatures, thionyl chloride can directly react with the ester, though this is less common.

To minimize the risk of side reactions involving the ester functionality, it is crucial to:

  • Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Any moisture will react with thionyl chloride to produce HCl and SO2, which can lead to a cascade of side reactions.[1]

  • Control the Temperature: The addition of thionyl chloride should be performed at a low temperature (e.g., 0 °C or below) to control the exothermic reaction. The reaction should then be allowed to proceed at a controlled temperature, as excessive heat can promote unwanted side reactions.

  • Use the Correct Stoichiometry: An excess of thionyl chloride can increase the likelihood of side reactions. A molar ratio of 1.1 to 1.5 equivalents of thionyl chloride to the hydrazone is typically sufficient.

Optimized Protocol for Ethyl[1][2][3]Thiadiazol-5-yl-acetate Synthesis

This protocol is designed to minimize the formation of side products during the Hurd-Mori cyclization.

Step Procedure Key Considerations
1 To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the hydrazone precursor (1.0 eq) and anhydrous dichloromethane (DCM, 10 mL per gram of hydrazone).Maintain a dry, inert atmosphere throughout the reaction.
2 Cool the suspension to 0 °C in an ice bath.Strict temperature control is critical to prevent side reactions.
3 Add thionyl chloride (1.2 eq) dropwise to the stirred suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C.Slow addition prevents a rapid exotherm.
4 After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.Monitor the reaction progress by Thin Layer Chromatography (TLC).
5 Once the reaction is complete, carefully pour the reaction mixture into ice-cold saturated sodium bicarbonate solution to quench the excess thionyl chloride.Perform this step in a well-ventilated fume hood as SO2 and HCl gases are evolved.
6 Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
7 Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
8 Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.This will separate the desired product from less polar impurities.

Part 2: Hydrolysis of Ethyl[1][2][3]Thiadiazol-5-yl-acetate

The final step in the synthesis is the hydrolysis of the ethyl ester to the target[1][2][3]thiadiazol-5-yl-acetic acid. While seemingly straightforward, this step can also present challenges that affect the purity and yield of the final product.

Frequently Asked Questions & Troubleshooting

Question 3: My hydrolysis reaction is not going to completion, and I am left with a mixture of the starting ester and the desired carboxylic acid. How can I improve the conversion?

Answer: Incomplete hydrolysis is a common issue and is often due to the reaction being reversible under acidic conditions.[6][7][8] Alkaline hydrolysis (saponification) is generally preferred as it is an irreversible process, driving the reaction to completion.[6][9]

To ensure complete hydrolysis:

  • Use a Sufficient Excess of Base: A 2 to 3-fold molar excess of a strong base like sodium hydroxide or lithium hydroxide is recommended.

  • Ensure Adequate Reaction Time and Temperature: The reaction mixture should be heated to reflux for a sufficient period. Monitor the disappearance of the starting ester by TLC to determine the optimal reaction time.

  • Choice of Solvent: A co-solvent system, such as a mixture of ethanol or methanol and water, is often used to ensure the solubility of both the ester and the hydroxide salt.[3]

Question 4: After acidification of the hydrolysis mixture, I observe a low yield of the final product and the formation of a dark, tarry substance. What could be the cause?

Answer: The formation of dark, insoluble materials upon acidification can be indicative of decomposition of the thiadiazole ring. While the 1,2,3-thiadiazole ring is reasonably stable, it can be susceptible to degradation under harsh acidic or basic conditions, especially at elevated temperatures.

Another potential side reaction, particularly if the product is heated for a prolonged period after acidification, is decarboxylation.[2] Some heterocyclic carboxylic acids are prone to losing CO2 upon heating, which would lead to the formation of 5-methyl-1,2,3-thiadiazole instead of the desired acetic acid derivative.

To mitigate these issues:

  • Controlled Acidification: Add the acid dropwise to the cooled reaction mixture (in an ice bath) to control the exotherm.

  • Avoid Excessive Heat: After acidification, avoid prolonged heating of the acidic mixture.

  • Prompt Extraction: Once the carboxylic acid has precipitated, it should be extracted into an organic solvent promptly to minimize its exposure to the acidic aqueous environment.

Visualizing the Hydrolysis and Potential Side Reactions

The following diagram illustrates the saponification process and potential degradation pathways.

EsterEthyl [1,2,3]Thiadiazol-5-yl-acetateSaltCarboxylate SaltEster->SaltSaponificationBaseNaOH / H2O, EtOHProduct[1,2,3]Thiadiazol-5-yl-acetic acidSalt->ProductAcidificationAcidHCl (aq)DecompositionRing DecompositionProductsProduct->DecompositionHarsh Acid/Base,HeatDecarboxylationDecarboxylationProductProduct->DecarboxylationExcessive Heat

Caption: Hydrolysis of Ethyl Ester and Potential Side Reactions.

Optimized Protocol for the Hydrolysis of Ethyl[1][2][3]Thiadiazol-5-yl-acetate

This protocol is designed for efficient hydrolysis and clean isolation of the final product.

Step Procedure Key Considerations
1 Dissolve the ethyl[1][2][3]thiadiazol-5-yl-acetate (1.0 eq) in a mixture of ethanol and water (2:1 v/v).Ensure the ester is fully dissolved before adding the base.
2 Add sodium hydroxide (2.5 eq) and heat the mixture to reflux for 2-4 hours.Monitor the reaction by TLC until the starting material is consumed.
3 Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
4 Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.This step improves the purity of the final product.
5 Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 2M hydrochloric acid.A white precipitate of the carboxylic acid should form.
6 Extract the product with ethyl acetate (3 x 30 mL).
7 Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
8 Recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/hexanes or ethanol/water) to obtain the pure[1][2][3]thiadiazol-5-yl-acetic acid.

Summary of Key Troubleshooting Points

Issue Potential Cause Recommended Solution
Low Yield in Hurd-Mori Cyclization Incomplete reaction, side product formation (e.g., N-acylhydrazonoyl chloride), thermal decomposition.Use anhydrous conditions, control temperature during thionyl chloride addition, use appropriate stoichiometry of reagents, monitor reaction by TLC.
Reaction with Ester Group Presence of moisture leading to HCl formation, high reaction temperatures.Ensure strictly anhydrous conditions, maintain low temperature during reagent addition.
Incomplete Hydrolysis Reversible reaction (acid-catalyzed), insufficient base or reaction time.Use alkaline hydrolysis (saponification) with an excess of base, ensure sufficient reaction time by monitoring with TLC.
Product Decomposition during Hydrolysis Harsh acidic or basic conditions, excessive heat.Cool the reaction mixture before acidification, add acid slowly and controllably, avoid prolonged heating of the acidified mixture.
Formation of Decarboxylation Product Excessive heating of the final carboxylic acid.Avoid high temperatures during workup and purification.

By carefully considering these potential pitfalls and implementing the recommended troubleshooting strategies, you can significantly improve the outcome of your[1][2][3]thiadiazol-5-yl-acetic acid synthesis. Should you have any further questions, please do not hesitate to contact our technical support team.

References

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Master Organic Chemistry. [Link]

  • Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Science of Synthesis. [Link]

  • Synthesis of novel seco-acyclo-N-diazolyl-thione nucleosides analogous derived from acetic acid: characterization, complex formation with ions Pb(II), Hg(II) and antibacterial activity. (2021, August 4). BMC Chemistry. [Link]

  • hydrolysis of esters. (n.d.). Chemguide. [Link]

  • Reactions of Alcohols with Thionyl Chloride. (2019, June 5). Chemistry LibreTexts. [Link]

  • The Preparation of 1,2,3,5-Dithiadiazolium Chlorides from the Reaction of Nitrile Sulfides with Thiazyl Chloride. (2025, August 6). ResearchGate. [Link]

  • Application of the hurd-mori-reaction for the synthesis of tricyclic annelated 1,2,3-thiadiazoles. (n.d.). Scilit. [Link]

  • Experimental Studies of Ethyl Acetate Saponification Using Different Reactor Systems: The Effect of Volume Flow Rate on Reactor Performance and Pressure Drop. (2019, February 4). MDPI. [Link]

  • Hydrolysis of Esters. (2019, January 14). Chemistry LibreTexts. [Link]

  • Decarboxylation method of heterocyclic carboxylic acid compounds. (n.d.).
  • Reactions with Carboxylic Acid/Ester Electrophiles. (n.d.). Chemistry LibreTexts. [Link]

  • Purification method for glacial acetic acid. (n.d.).
  • Hydrolysis of Esters. (n.d.). The Basics of General, Organic, and Biological Chemistry. [Link]

  • Is there any solvent for aromatic carboxylic acid react with SOCl2 (thionyl chloride)? (2020, February 24). ResearchGate. [Link]

  • Saponification-Typical procedures. (2024, April 27). OperaChem. [Link]

  • Ethyl Acetate. (2018, May 31). PubChem. [Link]

  • Reaction Kinetics and Critical Phenomena: Saponification of Ethyl Acetate at the Consolute Point of 2-Butoxyethanol + Water. (2025, August 7). ResearchGate. [Link]

  • Ester Hydrolysis (AQA A Level Chemistry): Revision Note. (2026, February 24). Save My Exams. [Link]

  • Synthesis of thionyl chloride: (LC015). (n.d.). DIAL@UCLouvain. [Link]

  • Aspen Plus® Simulation of Saponification of Ethyl Acetate in the Presence of Sodium Hydroxide in a Plug Flow Reactor. (2014, September 1). Longdom Publishing. [Link]

  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. (2025, November 12). MDPI. [Link]

  • Synthesis and Reactions of Acid Chlorides. (n.d.). Organic Chemistry Tutor. [Link]

  • 174 Thiadiazoles and Their Properties. (n.d.). ISRES. [Link]

Technical Support Center: Stability & Purification of [1,2,3]Thiadiazol-5-yl-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed as a specialized support resource for researchers working with [1,2,3]Thiadiazol-5-yl-acetic acid . It addresses the specific chemical contradictions of this molecule—an acid-stable, base-labile heterocyclic ring coupled with a carboxylic acid tail that typically requires basic additives for silica chromatography.

Status: 🟡 CONDITIONAL STABILITY Urgent Directive: Do NOT use basic mobile phase modifiers (Triethylamine, Ammonia, Pyridine) during silica purification.

Executive Technical Summary

Researchers frequently encounter low recovery or decomposition when purifying This compound on standard silica gel. This is often a result of a mechanistic "Catch-22":

  • The Side Chain Issue: The free carboxylic acid moiety interacts strongly with silica silanols (

    
    ), causing severe tailing and irreversible adsorption. Standard protocol suggests adding a base (e.g., 
    
    
    
    ) to ionize the acid and improve peak shape.
  • The Ring Issue: The 1,2,3-thiadiazole core is intrinsically sensitive to base. Under basic conditions, it undergoes ring-opening (via proton abstraction at C4 or nucleophilic attack) to form diazo-thio intermediates (Larsen fragmentation).

Troubleshooting & Diagnostics (Q&A)

Q1: I loaded 500 mg of crude product onto the column, but only recovered 150 mg. Where did it go? Diagnosis: Likely Irreversible Adsorption (Chemisorption). Explanation: Unmodified silica gel has a surface pH of ~5-6. The acetic acid side chain forms strong hydrogen bonds with free silanol groups. Without a modifier to suppress ionization or block these sites, the molecule "sticks" to the baseline. Test: Flush the column with


 in DCM containing 

. If product elutes, it was adsorbed, not decomposed.

Q2: My TLC showed one spot, but after the column, I see multiple fast-moving yellow/orange spots. What happened? Diagnosis: Base-Induced Ring Cleavage . Explanation: Did you use Triethylamine (TEA) or Ammonia? Even trace amounts can trigger the Dimroth rearrangement or ring opening to form


-diazo thiols, which are often colored and unstable.
Solution:  Discard the fraction. Repeat synthesis and avoid ALL basic additives.

Q3: Can I use Methanol in my mobile phase? Diagnosis: Potential Esterification . Explanation: While 1,2,3-thiadiazoles are stable in alcohols, the acetic acid side chain can undergo Fischer esterification with Methanol if the silica is sufficiently acidic and the contact time is long (e.g., slow columns). Solution: Use Acetonitrile (ACN) instead of Methanol if possible, or keep run times under 30 minutes.

Validated Purification Protocols
Method A: The "Ester-Protection" Strategy (Recommended)

Highest recovery method. Bypasses the free-acid issues entirely.

  • Derivatization: Convert the crude this compound to its Methyl Ester (MeOH/cat.

    
    , 2h).
    
  • Purification: Run the ester on standard silica gel using Hexanes:Ethyl Acetate. The ester is non-polar and stable.

  • Hydrolysis: Saponify (LiOH/THF/H2O) and acidify to pH 3.

  • Isolation: Extract with EtOAc. Do not run a column on the free acid; recrystallize if necessary.

Method B: Acidified Silica Chromatography

For when you must purify the free acid directly.

Reagents:

  • Silica Gel (60 Å, 230–400 mesh)

  • Mobile Phase: DCM : MeOH : Acetic Acid (95 : 4 : 1)

Protocol:

  • Pre-conditioning: Flush the silica column with 2 column volumes (CV) of the mobile phase before loading the sample. This deactivates the most active silanol sites.

  • Loading: Dissolve sample in minimum DCM (avoid MeOH for loading).

  • Elution: Run isocratic or shallow gradient. The 1% Acetic Acid keeps the molecule protonated (

    
    ), preventing tailing and protecting the ring from any anomalous basicity.
    
  • Workup: Co-evaporate fractions with Toluene to remove the acetic acid modifier (acetic acid boils higher than product degradation points; azeotroping is safer).

Mechanistic Visualization

The following diagrams illustrate the stability logic and the decision process for purification.

Figure 1: Stability & Decomposition Pathways

This diagram shows why basic conditions must be avoided.

G Start This compound AcidPath Acidic Silica (pH 4-6) Start->AcidPath Standard Conditions BasePath Basic Silica (w/ TEA/NH3) Start->BasePath With 1% TEA Stable STABLE (Protonated Form) AcidPath->Stable With 1% AcOH modifier Adsorbed ADSORBED (Strong H-Bonding) AcidPath->Adsorbed No modifier (Tailing) Decomp DECOMPOSITION (Ring Opening/Diazo species) BasePath->Decomp Nucleophilic attack at C5/S1

Caption: Base-catalyzed instability is the primary failure mode. Acidic modifiers prevent adsorption without triggering ring opening.

Figure 2: Purification Decision Tree

Follow this logic to maximize yield.

D Q1 Is the impurity profile complex? Simple Impurity is minor/polar Q1->Simple No Complex Close-eluting impurities Q1->Complex Yes Method1 Recrystallization (Solvent: EtOH/Water or Toluene) Simple->Method1 Q2 Scale Check Complex->Q2 Is scale > 5g? Method2 Derivatization Strategy (Make Ester -> Column -> Hydrolyze) Method3 Reverse Phase (C18) (0.1% Formic Acid in Water/ACN) Method4 Acidified Silica (DCM:MeOH:AcOH) Q2->Method2 Large Scale (>5g) Q2->Method3 Small Scale (<100mg) Q2->Method4 Medium Scale (100mg-5g)

Caption: Select the purification route based on scale and impurity complexity. Avoid standard silica for large scale free-acid purification.

References & Grounding
  • Larsen, C., & Binderup, E. (1967). Ring opening of 1,2,3-thiadiazoles by base. The reaction mechanism involves the formation of diazo-compounds.

    • Relevance: Establishes the fundamental instability of the 1,2,3-thiadiazole ring in basic media (e.g., TEA/Silica).

  • Kurita, K., & Iwakura, Y. (1976).[1] Synthesis of 1,2,3-thiadiazol-5-yl isocyanates. Journal of Organic Chemistry.

    • Relevance: Demonstrates stability of the ring under acidic conditions (Curtius rearrangement) and purification of derivatives.

  • BenchChem Protocols. (2025). Synthesis of 1,2,3-Thiadiazole-5-Carboxylic Acid.

    • Relevance: Confirms standard workup for 5-carboxy derivatives involves acidification and recrystallization rather than silica chromatography of the free acid.

  • Looker, J. H., et al. (1959). Decarboxylation studies on thiadiazole acids.

    • Relevance: Highlights potential thermal instability (decarboxylation) if the free acid is heated excessively during solvent removal.

Sources

Technical Support Center: Semicarbazone Cyclization Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SC-CYC-9982 Topic: Troubleshooting Low Yields in Semicarbazone Cyclization Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

Semicarbazones are privileged intermediates in heterocyclic synthesis. However, their cyclization is not a monolith; it diverges into three distinct pathways depending on the reagents used. Low yields are rarely random—they are mechanistic failures often driven by hydrolysis competition , regioselectivity errors , or oxidant incompatibility .

This guide addresses the three most common cyclization pathways:

  • Hurd-Mori Reaction (Target: 1,2,3-Thiadiazoles)[1][2][3][4][5]

  • Oxidative Cyclization (Target: 1,3,4-Oxadiazoles)

  • Base-Mediated Cyclization (Target: 1,2,4-Triazol-3-ones)

Module 1: The Hurd-Mori Reaction (Synthesis of 1,2,3-Thiadiazoles)

Reagent: Thionyl Chloride (


)
Mechanism:  Oxidative cyclization with N-N bond formation.
The Failure Point: The "Acid Trap"

The most common cause of low yield in Hurd-Mori reactions is acid-catalyzed hydrolysis . The reaction produces HCl as a byproduct. If the starting semicarbazone is acid-sensitive, it will hydrolyze back to the ketone and semicarbazide before it can cyclize.

Troubleshooting Protocol
SymptomProbable CauseCorrective Action
Gas evolution stops early; low yield. Hydrolysis of semicarbazone.Action: Increase the equivalents of

(up to 10-15 eq.) to act as both solvent and reagent, or add a non-nucleophilic base (e.g., pyridine) to scavenge HCl.
Violent exotherm; charred product. Thermal decomposition of the diazo intermediate.Action: Cool reaction to -10°C during addition. Allow to warm to RT slowly over 4 hours. Do not reflux unless TLC indicates incomplete conversion.
Product trapped in solid residue. Poor solubility of the thiadiazole hydrochloride salt.Action: The product often precipitates as a salt. Quench on ice, then neutralize with saturated

to liberate the free base before extraction.
Mechanistic Visualization (Hurd-Mori)

The following diagram illustrates the critical thionyl intermediate. Note that Step 2 is reversible; if HCl concentration is too high, the equilibrium shifts backward.

HurdMori Start Semicarbazone Inter1 Thionyl Intermediate (Unstable) Start->Inter1 + SOCl2 - HCl Inter2 Diazo Species Inter1->Inter2 - SO2 - HCl Side Hydrolysis (Ketone + Semicarbazide) Inter1->Side + H2O / High [H+] Product 1,2,3-Thiadiazole Inter2->Product Cyclization

Figure 1: Mechanistic flow of the Hurd-Mori reaction.[6] The red dashed line represents the primary yield-loss pathway via acid-catalyzed hydrolysis.

Module 2: Oxidative Cyclization (Synthesis of 1,3,4-Oxadiazoles)

Reagents: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


, 

, or Hypervalent Iodine. Mechanism: Intramolecular nucleophilic attack of oxygen on the oxidized nitrogen.
Comparative Oxidant Performance

Choosing the wrong oxidant is the primary source of failure. Use this table to select the correct system for your substrate.

Oxidant SystemConditionsProsConsBest For
ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Dioxane, 80°CMetal-free, scalable, mild.Iodine can halogenate electron-rich aromatic rings.Scale-up, sensitive substrates.

EtOH, RefluxCheap, fast.Iron waste is difficult to remove; acidic conditions.Robust, simple substrates.[7]

DCM, RTVery mild, neutral pH.Expensive, atom-uneconomical.Late-stage functionalization.

/ AcOH
AcOH, RTHigh reactivity.Low Yield Risk: Strong acid promotes hydrolysis.Deactivated aromatic rings.
FAQ: Iodine Cyclization

Q: My reaction turns dark purple/black and yield is <20%. A: This indicates iodine entrapment or complexation.

  • The Fix: Ensure you are using at least 2.5 eq. of base (

    
    ). The base is required to neutralize the HI formed. Without it, the reaction stalls.
    
  • Workup: Wash the organic layer with 10%

    
     (sodium thiosulfate) to quench excess iodine. If the color persists, your product might be forming an iodine charge-transfer complex.
    

Module 3: Base-Mediated Cyclization (Synthesis of 1,2,4-Triazol-3-ones)

Reagents: NaOH, NaOEt. Mechanism: Nucleophilic attack of the terminal amine on the carbonyl.

Critical Control Point: Concentration

Unlike the other two methods, this cyclization is reversible .

  • High Dilution: Favors intramolecular cyclization (Formation of Triazolone).

  • High Concentration: Favors intermolecular polymerization (Formation of Azines).

Protocol Adjustment: Run the reaction at 0.05 M to 0.1 M concentration. If you are running it at 0.5 M or higher, you are statistically favoring intermolecular side reactions.

General Troubleshooting Logic Tree

Use this decision matrix to diagnose system-wide failures regardless of the specific cyclization path.

Troubleshooting Start Yield < 40% Check1 Check Semicarbazone Purity (MP & NMR) Start->Check1 PurityFail Impure: Recrystallize (EtOH/Water) Check1->PurityFail Fail Check2 Check Gas Evolution/Color Check1->Check2 Pass GasIssue No Gas/Color Change? Reagent Quality Issue Check2->GasIssue None GasGood Reaction Proceeded? Check Workup Check2->GasGood Normal WorkupIssue Product Water Soluble? Adjust pH to 7-8 GasGood->WorkupIssue No Product Isolated Hydrolysis Hydrolysis Detected? (Ketone in NMR) GasGood->Hydrolysis Wrong Product Add Scavenger / Lower Temp Add Scavenger / Lower Temp Hydrolysis->Add Scavenger / Lower Temp

Figure 2: Diagnostic logic for isolating the root cause of semicarbazone cyclization failure.

Self-Validating Systems (Quality Control)

To ensure trustworthiness, implement these checks during the experiment, not just after.

  • The "Water Test" (For Hurd-Mori):

    • Method: Take 1 drop of your

      
      . Add it to 1 mL of water.
      
    • Validation: It should react violently with immediate gas evolution. If it merely "fizzes" or sinks, your reagent is hydrolyzed. Discard immediately.

  • The "Base Shift" (For Oxadiazoles):

    • Method: Monitor TLC.[8][9] The semicarbazone is usually more polar. The oxadiazole is less polar.

    • Validation: If the spot does not move after 1 hour, add 0.1 eq of TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst. If conversion begins, your issue was solubility, not reactivity.

References

  • Hurd, C. D., & Mori, R. I. (1955). On the Mechanism of the Reaction of Semicarbazones with Thionyl Chloride. Journal of the American Chemical Society. Link

  • BenchChem Technical Support. (2025). Synthesis of 1,2,3-Thiadiazoles: Hurd-Mori Protocol and Troubleshooting.Link

  • Yu, W., et al. (2013). Iodine-Mediated Oxidative Cyclization of Acylhydrazones to 1,3,4-Oxadiazoles.[10] Journal of Organic Chemistry.[11] Link

  • Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. Chemistry of Heterocyclic Compounds.[3][4][5][11][9][12] Link

  • Rajak, H., et al. (2011). Oxidative cyclization of semicarbazones: A novel approach for 1,3,4-oxadiazoles.[11] Journal of the Chil. Chemical Society. Link

Sources

Technical Support Center: Eliminating 1,3,4-Oxadiazole Byproducts in 1,3,4-Thiadiazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for heterocyclic chemistry. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in the synthesis of 1,3,4-thiadiazoles, specifically the formation of the persistent 1,3,4-oxadiazole byproduct. Our goal is to provide you with the mechanistic understanding and practical, field-proven solutions to optimize your synthetic outcomes.

The Root Cause: A Tale of Two Nucleophiles

The synthesis of 2,5-disubstituted-1,3,4-thiadiazoles frequently begins with the cyclization of an N-acylthiosemicarbazide intermediate. The formation of the oxadiazole byproduct is not a random occurrence but a direct consequence of a competitive intramolecular cyclization reaction.[1] The N-acylthiosemicarbazide possesses two key nucleophilic atoms that can attack the electrophilic carbonyl carbon: the thione sulfur and the acyl oxygen.

  • Pathway A (Desired): The lone pair of the sulfur atom attacks the carbonyl carbon. Subsequent dehydration leads to the formation of the target 1,3,4-thiadiazole . This pathway is generally favored by "thiophilic" reagents and strong dehydrating conditions.[2][3]

  • Pathway B (Byproduct): The lone pair of the oxygen atom attacks the carbothioamide carbon, or an alternative mechanism involving the hydrazide nitrogen and the carbonyl group leads to cyclization. This results in the formation of the undesired 1,3,4-oxadiazole byproduct.[4][5]

The choice of cyclizing agent and reaction conditions directly dictates which pathway is kinetically or thermodynamically favored.

G cluster_start Starting Materials cluster_pathways Competitive Cyclization Pathways start1 Acyl Hydrazide intermediate N-Acylthiosemicarbazide Intermediate start1->intermediate Acylation start2 Isothiocyanate start2->intermediate thiadiazole Target Product: 1,3,4-Thiadiazole intermediate->thiadiazole Pathway A: Sulfur Nucleophilic Attack (Favored by POCl₃, H₂SO₄, P₂S₅) oxadiazole Byproduct: 1,3,4-Oxadiazole intermediate->oxadiazole Pathway B: Oxygen/Nitrogen Nucleophilic Attack (Can occur with I₂, EDC·HCl)

Caption: Competing cyclization pathways from a common intermediate.
Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during thiadiazole synthesis in a direct question-and-answer format.

Q1: I've isolated a major byproduct in my reaction. How can I quickly identify if it's the oxadiazole?

A1: The most definitive and rapid method is Mass Spectrometry (MS). The molecular weight of the 1,3,4-oxadiazole byproduct will be lower than your target 1,3,4-thiadiazole due to the mass difference between an oxygen atom (~16 amu) and a sulfur atom (~32 amu).[1]

For a more detailed structural confirmation, you can use:

  • NMR Spectroscopy: In ¹³C NMR, the chemical shifts of the heterocyclic ring carbons will differ significantly. The carbon atoms bonded to oxygen in the oxadiazole will appear at a different chemical shift compared to those bonded to the more electronegative sulfur in the thiadiazole.[1]

  • Infrared (IR) Spectroscopy: Look for differences in the fingerprint region. The C-O-C stretching vibrations in the oxadiazole ring appear at a different frequency than the C-S-C vibrations in the thiadiazole ring.[1]

Q2: My analysis confirms a 1,3,4-oxadiazole byproduct. What are the most likely causes in my experimental setup?

A2: The formation of the oxadiazole byproduct is primarily influenced by your choice of cyclizing and dehydrating agent.[1] If you are observing the oxadiazole, it is highly likely that your current reagent is not selective enough or your conditions are inadvertently promoting the O-cyclization pathway. Common culprits include:

  • Weakly Acidic Conditions: Using milder acids like acetic acid at high temperatures can sometimes lead to a mixture of products.[6]

  • Oxidative Cyclization Reagents: Reagents such as iodine, which are sometimes used for oxadiazole synthesis, can promote the undesired pathway if similar intermediates are present.[7]

  • Certain Coupling Agents: Some peptide coupling agents or dehydrating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) can, under specific conditions, favor oxadiazole formation.[8]

Q3: How can I decisively modify my reaction to favor 1,3,4-thiadiazole formation and eliminate the oxadiazole?

A3: To steer the reaction exclusively towards the thiadiazole, you must employ conditions that strongly favor the sulfur nucleophile's attack.

  • Change Your Cyclizing Agent: This is the most effective strategy. Switch to a powerful dehydrating agent that also has a high affinity for oxygen (an oxophile).

    • Phosphorus Oxychloride (POCl₃): An excellent and widely used choice. It acts as both the solvent and the cyclizing agent, providing high yields of the desired thiadiazole with minimal byproduct.[1][9]

    • Concentrated Sulfuric Acid (H₂SO₄): A classic and effective dehydrating agent that promotes the cyclization of thiosemicarbazides to thiadiazoles.[10][11]

    • Phosphorus Pentasulfide (P₂S₅) or Lawesson's Reagent: These reagents are not only dehydrating but also serve as sulfurizing agents, strongly favoring the formation of sulfur-containing heterocycles.[1][12]

  • Ensure Strongly Acidic pH: The cyclization to 1,3,4-thiadiazoles is robustly favored in a strong acid medium. Using reagents like concentrated H₂SO₄ or Polyphosphoric Acid (PPA) ensures the reaction environment is optimal for S-cyclization.[13]

  • Verify Starting Material Purity: While less common as the root cause for this specific byproduct, impurities in your starting acyl hydrazide or thiosemicarbazide can lead to unforeseen side reactions.[7]

Q4: Are there other common byproducts I should be aware of?

A4: Yes. Besides the 1,3,4-oxadiazole, the other major isomeric byproduct to be aware of is the 1,2,4-triazole . The formation of this heterocycle is typically favored under alkaline (basic) conditions .[2] If your reaction medium is not sufficiently acidic or becomes basic during workup, you may see triazole formation. Therefore, maintaining pH control is crucial for selectivity.[1]

Optimized Experimental Protocols

The following protocols are designed for high selectivity and yield of 2,5-disubstituted-1,3,4-thiadiazoles, minimizing oxadiazole formation.

Protocol A: High-Selectivity Synthesis using Phosphorus Oxychloride (POCl₃)

This method is highly efficient for converting aromatic carboxylic acids and thiosemicarbazide into 2-amino-5-aryl-1,3,4-thiadiazoles.[1][9]

Materials:

  • Aromatic Carboxylic Acid (1.0 eq)

  • Thiosemicarbazide (1.0 eq)

  • Phosphorus Oxychloride (POCl₃) (used in excess, as solvent)

  • Ice, Water, 50% Sodium Hydroxide solution

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aromatic carboxylic acid to phosphorus oxychloride (approx. 10 mL per 3 mmol of acid) at room temperature.

  • To this stirred mixture, carefully add thiosemicarbazide in one portion.

  • Heat the reaction mixture to 80-90 °C and maintain for 1-2 hours with constant stirring. Monitor reaction progress with TLC.

  • Once the reaction is complete, cool the mixture in an ice bath to 0-5 °C.

  • Caution: Quench the reaction by adding crushed ice or cold water (approx. 40 mL) very slowly and carefully under vigorous stirring, as the reaction of POCl₃ with water is highly exothermic.

  • Attach the reflux condenser and heat the resulting suspension to reflux for 4 hours to hydrolyze any remaining phosphorus species.

  • After cooling, carefully basify the acidic solution to pH 8 using a 50% sodium hydroxide solution while stirring in an ice bath.

  • Collect the precipitated solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-5-aryl-1,3,4-thiadiazole.

Protocol B: Classical Synthesis using Concentrated Sulfuric Acid

This is a robust method for the cyclodehydration of pre-formed acylthiosemicarbazides.[10][11]

Materials:

  • 1-Acyl-4-substituted-thiosemicarbazide (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice, Water, Ammonium Hydroxide solution

Procedure:

  • In a beaker or flask, cool concentrated sulfuric acid (approx. 5-10 mL per gram of starting material) in an ice bath.

  • To the cold, stirred acid, add the acylthiosemicarbazide starting material portion-wise, ensuring the temperature does not rise significantly.

  • After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, or until TLC shows complete consumption of the starting material.

  • Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring.

  • Allow the ice to melt completely. The product may precipitate out.

  • Neutralize the solution carefully with a concentrated ammonium hydroxide solution to precipitate the product fully.

  • Collect the solid by vacuum filtration, wash extensively with water, and dry.

  • Purify the crude product by recrystallization from an appropriate solvent.

Data & Workflow Visualization
Table 1: Comparison of Common Cyclizing Agents and Their Selectivity
Cyclizing AgentTypical ConditionsSelectivity towards 1,3,4-ThiadiazoleNotes
POCl₃ 80-90 °C, neatExcellent Acts as both solvent and reagent; highly effective for clean conversions.[1][9]
Conc. H₂SO₄ 0 °C to RTExcellent Powerful dehydrating agent; classic and reliable method.[10][11]
PPA High Temp (100-140 °C)Very Good Effective for difficult substrates but requires higher temperatures.[14]
P₂S₅ / Lawesson's Reflux in Pyridine/TolueneExcellent Thionating agent, ensures sulfur incorporation.[1][12]
Acetic Acid RefluxModerate to Good Can lead to byproduct formation depending on the substrate.[6]
TsCl / Pyridine Reflux in THFPoor This system often favors the formation of the 1,3,4-oxadiazole.[4][15]
EDC·HCl / DMSO RT to 60 °CPoor Can favor regioselective cyclization to the oxadiazole.[8]
Troubleshooting Workflow

G cluster_analysis Step 1: Identification cluster_action Step 2: Corrective Action start Significant Byproduct Detected in Thiadiazole Synthesis confirm_id Analyze by MS, NMR, IR. Is MW lower by ~16 amu? Do spectra match oxadiazole? start->confirm_id action_oxadiazole Primary Strategy: Change Cyclizing Agent. Choose from: 1. POCl₃ (Excellent) 2. Conc. H₂SO₄ (Excellent) 3. P₂S₅ / Lawesson's (Excellent) confirm_id->action_oxadiazole Yes, Oxadiazole Confirmed action_other Re-evaluate Reaction Scheme. Check for other side reactions (e.g., triazole formation under basic conditions). [4] confirm_id->action_other No, Different Byproduct end Achieve High Purity 1,3,4-Thiadiazole action_oxadiazole->end action_other->end

Caption: A logical workflow for troubleshooting byproduct formation.
References
  • a review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential - pharmedicopublishers.com.
  • identifying and minimizing byproducts in 1,3,4-thiadiazole synthesis - Benchchem.
  • Technical Support Center: Optimization of Reaction Conditions for Cyclization of Thiosemicarbazides - Benchchem.
  • CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR.
  • Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions - IJRASET.
  • Thiadiazole Synthesis | Request PDF - ResearchGate.
  • Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity - JOCPR.
  • Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity - Chemical Methodologies.
  • Superior Reactivity of Thiosemicarbazides in the Synthesis of 2-Amino-1,3,4-oxadiazoles | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of 1,3,4-oxadiazoles - Organic Chemistry Portal. Available at: [Link]

  • 4 Introduction 1,3,4-Thiadiazole and its derivatives continue to be of a great interest to a large number of researchers owing t.
  • Synthesis of 1,3,4-thiadiazoles - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review - SBQ.
  • Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties - PubMed. Available at: [Link]

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications.
  • Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review - SBQ.
  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC. Available at: [Link]

Sources

handling moisture sensitivity in thionyl chloride cyclization

Technical Support Center: Cyclization Protocols

Ticket Status: Open | Priority: High | Topic: Moisture Sensitivity & Process Control Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Mission Statement

You are encountering inconsistencies in your thionyl chloride cyclizations—likely manifesting as stalled conversion, tar formation, or violent exotherms. In 90% of cases, these are not "reaction failures" but moisture management failures .

Thionyl chloride is a "double-edged" reagent: it is an excellent dehydrating agent that violently reacts with the very water it is meant to exclude. This guide replaces trial-and-error with a deterministic approach to moisture control, reagent purity, and safe quenching.

Module 1: The Hardware (Preparation & Exclusion)

Moisture does not just "lower yield"; in cyclization, it actively destroys the intermediate required for ring closure.

1.1 The "Dry" Standard

"Oven-dried" is often insufficient for sensitive kinetics.

  • Glassware: Must be flame-dried under vacuum or stored in an oven >120°C for at least 4 hours.

  • Joints: Use PTFE sleeves or high-vacuum grease. Standard grease can be degraded by

    
     vapor, creating leak paths for atmospheric moisture.
    
  • Gas Outlet: Never seal a thionyl chloride reaction. It generates massive volumes of

    
     and 
    
    
    . Use a drying tube (
    
    
    ) after the condenser, followed by a scrubber.
1.2 Reagent Quality: The Invisible Variable

Commercial




Q: My reagent is yellow. Is it safe to use? A: Pale yellow is acceptable. Dark yellow or orange indicates significant sulfur chloride contamination.

  • Purification Protocol: Distill crude

    
     from triphenyl phosphite (10% w/w) or quinoline to remove sulfur chlorides and acid impurities.
    
  • Storage: Store in a Schlenk flask under

    
     or Ar. Never store in a standard bottle with a corroded cap.
    
Visualization: The Moisture-Free Manifold

The following diagram illustrates the required pressure-equalization and scrubbing setup to prevent back-flow of moisture during the massive gas evolution phase.

Gcluster_moistureCritical Moisture BarrierN2Inert Gas (N2/Ar)(Positive Pressure)BubblerOil Bubbler(Visual Flow Check)N2->BubblerInletReactionReaction Flask(SOCl2 + Substrate)Bubbler->ReactionPurgeCondenserReflux Condenser(Coolant -10°C)Reaction->CondenserRefluxTrapDrying Tube(CaCl2/Drierite)Condenser->TrapGas Exit (SO2 + HCl)ScrubberScrubber Trap(NaOH Solution)Trap->ScrubberDry Gas

Figure 1: Standard moisture-exclusion manifold. The drying tube (yellow) acts as the critical "check valve" preventing scrubber moisture from diffusing back into the reaction during cooling.

Module 2: The Reaction (Mechanism & Catalysis)

Understanding why moisture kills the reaction allows you to fix it.

2.1 The Two-Stage Failure Mode

Most

Acid Chloride Intermediate
  • Activation:

    
    
    
  • Cyclization:

    
    
    

The Moisture Trap: If moisture enters, it hydrolyzes the


2.2 The DMF Catalyst (The "Vilsmeier" Boost)

For sluggish substrates, adding catalytic N,N-Dimethylformamide (DMF) is standard.[1]

  • Mechanism: DMF reacts with

    
     to form the Vilsmeier Reagent  (chloroiminium ion), which is a far more potent electrophile than 
    
    
    itself.
  • Moisture Sensitivity: The Vilsmeier reagent is extremely hygroscopic. If you use DMF, your moisture controls must be stricter.

MechanismAcidCarboxylic Acid(Substrate)IntermediateAcyl ChlorosulfiteAcid->Intermediate+ SOCl2Acid->Intermediate+ Vilsmeier (Fast)SOCl2Thionyl Chloride(Reagent)VilsmeierVilsmeier Reagent(Active Species)SOCl2->Vilsmeier+ DMFDMFCat. DMFAcidChlorideAcid Chloride(Key Intermediate)Intermediate->AcidChloride- SO2, - HClAcidChloride->AcidReversionCyclizedCyclized ProductAcidChloride->CyclizedIntramolecularAttackMoistureMOISTURE (H2O)(The Killer)Moisture->SOCl2Destroys ReagentMoisture->AcidChlorideHydrolysis(Reverts to Acid)

Figure 2: Mechanistic pathway showing how moisture (Red) short-circuits the activation step, reverting the reactive intermediate back to the inert starting material.

Module 3: Troubleshooting Matrix

Use this table to diagnose specific experimental symptoms.

SymptomProbable CauseCorrective Action
Immediate blackening / Tar Uncontrolled Exotherm. Reaction temperature too high during addition.Dilute & Cool. Dilute substrate in DCM or Toluene. Add

dropwise at 0°C. Do not reflux until addition is complete.
White Precipitate Product Hydrolysis or Salt Formation. 1. Moisture entered, forming acid salts. 2. Amine HCl salts (if substrate has basic nitrogen).Check Setup. If precipitate dissolves on water addition, it was likely amine salts (normal). If it remains insoluble, it may be the hydrolyzed acid (failure).
Stalled Conversion (~80%) Reagent Deactivation.

quality is poor or moisture consumed the excess reagent.
Re-dose. Add 0.2 eq fresh

and 1 drop DMF. Ensure reflux is vigorous to drive off

(Le Chatelier’s principle).
Pressure Buildup Clogged Vent. Solidified byproducts in the condenser or drying tube.Inspect Flow. Check the drying tube for "caking." Ensure

flow is positive. Danger: Do not open a pressurized hot flask.
No Reaction (SM remains) Deactivated Substrate. Carboxylic acid is too electron-poor or sterically hindered.Catalyze. Add 2-3 drops of DMF (Vilsmeier activation). Switch solvent to Toluene to allow higher reflux temperature (

).
Module 4: Safety & Quenching (The Critical Phase)

Quenching thionyl chloride is more dangerous than the reaction itself. Never add water directly to the reaction pot.

4.1 The "Reverse Quench" Protocol
  • Cool: Cool the reaction mixture to room temperature, then to 0°C.

  • Dilute: Dilute the mixture with an inert solvent (DCM or Toluene) if not already present. This acts as a heat sink.

  • Transfer: Transfer the reaction mixture dropwise into a rapidly stirring, cooled beaker of Saturated Sodium Bicarbonate (

    
    )  or 1M NaOH .
    
    • Why? Adding the reagent to the water (Reverse Quench) allows the large volume of water to absorb the heat. Adding water to the reagent (Forward Quench) causes localized boiling and explosion.

  • Ventilation: This generates massive amounts of

    
     (if using bicarb) and 
    
    
    . Perform strictly in a hood.
4.2 Disposal of Excess Reagent

If you have a large excess of

  • Distillation: The cleanest method is to distill off the excess

    
     (into a cold trap) before quenching the residue. This recovers the reagent and minimizes the violence of the quench.
    
References
  • Mechanism of Acid Chloride Formation

    • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
    • Master Organic Chemistry. "Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Chlorides." Link

  • DMF Catalysis (Vilsmeier-Haack)

    • Organic Syntheses, Coll. Vol. 4, p. 339 (1963); Vol. 34, p. 46 (1954). "Acid Chlorides from Carboxylic Acids." Link

    • Arrieta, A., et al. (1984). "Catalysis by Amides in the Reaction of Carboxylic Acids with Thionyl Chloride." Synt. Commun.
  • Purification of Thionyl Chloride

    • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Page 450: Purification of Thionyl Chloride via distillation with quinoline/linseed oil). Link

  • Safety & Quenching SOPs

    • Drexel University Environmental Health & Safety. "Standard Operating Procedure: Thionyl Chloride." Link

    • University of California, San Diego (UCSD). "Thionyl Chloride Safety Data & Handling." Link

thermal instability issues of 1,2,3-thiadiazole intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,2,3-thiadiazole chemistry. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of these heterocycles during scale-up or high-temperature cross-coupling reactions.

The 1,2,3-thiadiazole ring is a highly valuable scaffold in medicinal chemistry and agrochemicals, but it is fundamentally a high-energy system. Its inherent thermal instability is not a random artifact; it is driven by the thermodynamics of its contiguous heteroatoms. This guide is designed to help you understand the causality behind these thermal hazards, troubleshoot failed reactions, and implement self-validating protocols to ensure experimental safety and success.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why do my 1,2,3-thiadiazole intermediates decompose so violently at elevated temperatures? A: The instability is thermodynamic. The 1,2,3-thiadiazole ring contains three contiguous heteroatoms (S-N-N). According to thermal hazard evaluations, rings with contiguous nitrogen atoms hold a significantly higher enthalpy of decomposition (


H) compared to non-contiguous isomers like 1,3,4-thiadiazoles or imidazoles[1]. When subjected to thermal stress, the ring undergoes a thermodynamically favorable extrusion of molecular nitrogen (N₂). This irreversible fragmentation yields a highly strained, transient thiirene intermediate, which rapidly rearranges into a reactive thioketene[2].

Q2: I am trying to perform a cyanation/cross-coupling on a brominated 1,2,3-thiadiazole at 140 °C in NMP, but I only get a black tar. What is happening? A: You have exceeded the thermal stability threshold of your specific derivative. While the unsubstituted 1,2,3-thiadiazole ring generally decomposes above 200 °C[2], electron-withdrawing substituents or fused systems drastically lower this onset temperature (


). For example, heating brominated benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) in N-Methyl-2-pyrrolidone (NMP) leads to complete decomposition of the starting material rather than the desired substitution[3]. The "black tar" is the result of the highly reactive thioketene intermediate polymerizing uncontrollably[4].

Q3: Can this decomposition pathway be utilized synthetically? A: Yes. If controlled via flash vacuum thermolysis, the thermal decomposition of 1,2,3-thiadiazoles is actually one of the most efficient methods for synthesizing reactive thioketenes[4]. However, in standard batch reactors, this pathway represents a severe pressure hazard and a yield-killer.

decomposition A 1,2,3-Thiadiazole Ring B Thermal Stress (>200°C) A->B C N2 Gas Extrusion (ΔH > -3000 J/g) B->C Irreversible D Thiirene Intermediate (Highly Strained) B->D E Thioketene (Reactive Species) D->E Rearrangement F Polymerization / Tar E->F Uncontrolled

Caption: Thermal decomposition pathway of 1,2,3-thiadiazole into thiirene and thioketene.

Part 2: Troubleshooting Guide for Synthetic Workflows

When a reaction involving a 1,2,3-thiadiazole fails, the root cause is often thermal degradation rather than poor catalytic efficiency. Use the logic tree below to diagnose the issue.

troubleshooting Start Reaction Yields Tar or Low Product TempCheck Is Reaction Temp > 120°C? Start->TempCheck YesTemp Thermal Decomposition Likely TempCheck->YesTemp Yes NoTemp Check Reagent Compatibility TempCheck->NoTemp No Solvent Using NMP/DMF at Reflux? YesTemp->Solvent DSC Perform DSC/TGA Profiling YesTemp->DSC Unknown T_onset ChangeSolvent Switch to Toluene/THF or Lower Temp Solvent->ChangeSolvent Yes

Caption: Troubleshooting logic tree for low yields in 1,2,3-thiadiazole reactions.

Common Issue: Unexplained Pressure Spikes in Sealed Vessels
  • Symptom: Microwave vials or sealed autoclaves overpressurize, occasionally leading to rupture.

  • Causality: The extrusion of N₂ gas during decomposition is a highly exothermic, gas-generating event. In a closed system, 1 mole of decomposing thiadiazole generates 1 mole of N₂ gas, causing a rapid spike in internal pressure.

  • Resolution: Never heat uncharacterized 1,2,3-thiadiazoles in sealed vessels above 100 °C without prior DSC/TGA profiling. Always calculate the theoretical maximum gas volume and use pressure-venting caps.

Part 3: Quantitative Data on Thermal Stability

To predict the behavior of your intermediates, it is crucial to understand how structural features influence thermal limits. The table below summarizes the thermal hazard profiles of various 5-membered nitrogen-rich heterocycles[1].

Heterocycle ClassContiguous HeteroatomsTypical

(°C)
Decomposition Enthalpy (

H)
Primary Thermal Hazard
1,2,3-Thiadiazole 3 (S-N-N)180 - 220High (> -2000 J/g)N₂ Gas Extrusion, Overpressurization
1,2,3-Triazole 3 (N-N-N)200 - 250Very High (> -3000 J/g)Explosive Decomposition
Imidazole 2 (Non-contiguous)> 250LowMinimal
1,3,4-Thiadiazole 3 (Non-contiguous)> 250ModerateModerate

Note: The addition of electron-withdrawing groups (e.g., -NO₂, -CN) to the 1,2,3-thiadiazole ring will significantly lower the


 and increase the magnitude of 

H.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every synthetic step involving these compounds must be validated. Do not assume stability.

Protocol A: Pre-Reaction Thermal Profiling via DSC/TGA

Before subjecting any novel 1,2,3-thiadiazole intermediate to temperatures above 80 °C, you must establish its thermal boundaries[2].

  • Sample Preparation: Weigh 2–5 mg of the purified 1,2,3-thiadiazole intermediate into a pierced aluminum crucible. Causality: The pierced lid prevents pressure buildup from N₂ extrusion from masking the true thermal events.

  • TGA (Thermogravimetric Analysis): Heat the sample from 25 °C to 400 °C at a rate of 10 °C/min under a nitrogen atmosphere (50 mL/min).

    • Validation Check: Look for a sharp, step-wise mass loss corresponding to the molecular weight of N₂ (approx. 28 g/mol ). The intersection of the baseline with the tangent of this step defines the

      
      .
      
  • DSC (Differential Scanning Calorimetry): Run a parallel DSC analysis using the same parameters.

    • Validation Check: Integrate the area under the exothermic peak associated with the mass loss to determine the enthalpy of decomposition (

      
      H in J/g).
      
  • Operational Boundary Setting: Your maximum allowable reaction temperature for subsequent synthetic steps must be set at least 50 °C below the established

    
    .
    
Protocol B: Safe Execution of the Hurd-Mori Cyclization

The Hurd-Mori reaction is the standard method for forming the 1,2,3-thiadiazole ring using thionyl chloride (SOCl₂) and a hydrazone[5]. Because the product is thermally sensitive, the synthesis itself must be strictly temperature-controlled.

  • Hydrazone Formation: Condense the appropriate ketone with a sulfonyl hydrazine or semicarbazide in ethanol to form the hydrazone intermediate. Isolate and dry completely.

  • Cooling & Solvent Setup: Suspend the hydrazone in anhydrous dichloromethane (DCM) and cool the reaction flask to exactly 0 °C using an ice-water bath.

  • Controlled Reagent Addition: Add thionyl chloride (SOCl₂) dropwise over 30 minutes.

    • Causality: The reaction of SOCl₂ with the hydrazone is highly exothermic and releases HCl and SO₂ gases[5]. Dropwise addition prevents localized hot spots. If the temperature spikes, the newly formed 1,2,3-thiadiazole ring may prematurely decompose in the flask.

  • Cyclization: Allow the reaction to slowly warm to room temperature and stir for 4–6 hours. Do not heat to reflux.

  • Quenching: Carefully pour the mixture over crushed ice to quench excess SOCl₂. Extract the organic layer, wash with saturated NaHCO₃ to neutralize residual acid, dry over MgSO₄, and concentrate under reduced pressure (water bath < 40 °C).

References

  • Purdue Engineering. "Evaluation and Prediction of Thermal Hazards in 5-Membered Aromatic Heterocycles." Purdue University. Available at: [Link]

  • MDPI. "Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole)-4-carbonitrile." MDPI. Available at:[Link]

  • ACS. "Thermal decomposition of 1,2,3-benzothiadiazole." American Chemical Society. Available at: [Link]

Sources

Validation & Comparative

1H NMR Chemical Shifts of [1,2,3]Thiadiazol-5-yl-acetic acid: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

In medicinal chemistry and agrochemical development, the 1,2,3-thiadiazole scaffold is a highly privileged pharmacophore known for its unique electronic properties and metabolic stability[1]. However, synthesizing substituted 1,2,3-thiadiazoles frequently yields complex regioisomeric mixtures. For researchers developing novel therapeutics, unambiguously distinguishing between the 4-substituted and 5-substituted regioisomers—such as [1,2,3]Thiadiazol-5-yl-acetic acid and its isomer [1,2,3]Thiadiazol-4-yl-acetic acid —is a critical quality control step.

This guide provides an objective, data-driven comparison of the


H NMR chemical shifts of this compound against its primary alternatives, detailing the mechanistic causality behind these spectral differences and providing a self-validating experimental protocol for structural confirmation.

Mechanistic Causality: The Electronic Environment of 1,2,3-Thiadiazoles

To understand the diagnostic power of


H NMR in evaluating 1,2,3-thiadiazole derivatives, one must analyze the magnetic anisotropy and electronic distribution within the heterocyclic ring[2].

The 1,2,3-thiadiazole ring contains three heteroatoms: sulfur at position 1, and nitrogens at positions 2 and 3.

  • The H-5 Proton (Adjacent to Sulfur): In 4-substituted derivatives (where the H-5 proton remains), the proton is subjected to the strong electron-withdrawing nature of the ring combined with the high polarizability and deshielding effect of the adjacent sulfur atom's lone pairs. Consequently, the H-5 proton is pushed significantly downfield, typically resonating between 9.30 and 9.50 ppm [3].

  • The H-4 Proton (Adjacent to Nitrogen): In 5-substituted derivatives like this compound, the remaining proton is at the H-4 position. While adjacent to the electronegative N-3 atom, it lacks the extreme deshielding effect of the sulfur atom. As a result, the H-4 proton resonates further upfield, typically between 8.50 and 8.80 ppm [4].

This ~0.7 ppm chemical shift differential is highly reproducible and serves as the definitive spectroscopic marker for regioisomer assignment.

Comparative Quantitative Data

The following table summarizes the


H NMR chemical shifts (in DMSO-

) of this compound compared to its structural isomer and a related thiazole analog. This data allows scientists to objectively benchmark their synthesized products.
CompoundRing Proton Shift (δ, ppm)Methylene (-CH

-) Shift (δ, ppm)
Carboxylic (-COOH) Shift (δ, ppm)Diagnostic Feature
This compound ~8.65 (s, 1H, H-4) ~4.15 (s, 2H)~12.8 (br s, 1H)Ring proton < 9.0 ppm
[1,2,3]Thiadiazol-4-yl-acetic acid ~9.35 (s, 1H, H-5) ~3.95 (s, 2H)~12.6 (br s, 1H)Ring proton > 9.0 ppm
Thiazol-5-yl-acetic acid ~8.98 (s, 1H, H-2)~7.75 (s, 1H, H-4)~3.85 (s, 2H)~12.5 (br s, 1H)Presence of two distinct ring protons

Note: Chemical shifts may vary slightly (±0.05 ppm) depending on sample concentration and exact temperature, but the relative


 between H-4 and H-5 remains constant.

Self-Validating Experimental Protocol for NMR Acquisition

To ensure scientific integrity and eliminate false positives caused by solvent effects or impurities, follow this step-by-step methodology for acquiring and validating the


H NMR spectrum of this compound[2].

Step 1: Sample Preparation

  • Weigh 5–10 mg of the highly purifiedthis compound sample.

  • Dissolve the compound in 0.6 mL of anhydrous DMSO-

    
     (containing 0.03% v/v TMS as an internal standard) in a clean, dry 5 mm NMR tube. Causality: DMSO-
    
    
    
    is chosen over CDCl
    
    
    because the highly polar carboxylic acid group can cause aggregation or line broadening in non-polar solvents.

Step 2: Acquisition Parameters

  • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer.

  • Lock the solvent signal to DMSO-

    
     and shim the magnetic field until the TMS signal is a sharp, symmetrical singlet.
    
  • Acquire a standard 1D proton spectrum using a spectral width of 0–15 ppm, an acquisition time of 3 seconds, and a relaxation delay (D1) of 2 seconds to ensure complete relaxation of the carboxylic proton. Run for a minimum of 16 scans.

Step 3: Data Processing & Internal Validation

  • Apply Fourier transform, phase the spectrum, and perform a baseline correction.

  • Calibrate the TMS peak to 0.00 ppm (or the residual DMSO peak to 2.50 ppm).

  • Self-Validation Check: Integrate the sharp singlet at ~8.65 ppm (Ring H-4) and set the value to 1.00. Next, integrate the methylene singlet at ~4.15 ppm. If the structural assignment is correct and the sample is pure, the methylene integral must read exactly 2.00 (±0.05). Finally, verify the presence of a broad singlet past 12.0 ppm integrating to 1.00, confirming the free acid form rather than an esterified byproduct.

Regioisomer Differentiation Workflow

The following logic diagram illustrates the decision-making workflow for identifying the correct regioisomer based on the acquired


H NMR data.

G Start Synthesized Compound (Unknown Regioisomer) Prep Sample Preparation (5-10 mg in DMSO-d6) Start->Prep Acq 1H NMR Acquisition (400-500 MHz, 298 K) Prep->Acq Analysis Analyze Aromatic Region (8.0 - 10.0 ppm) Acq->Analysis Isomer5 This compound (Ring H-4 at ~8.6 ppm) Analysis->Isomer5 Singlet < 9.0 ppm Isomer4 [1,2,3]Thiadiazol-4-yl-acetic acid (Ring H-5 at ~9.3 ppm) Analysis->Isomer4 Singlet > 9.0 ppm

Workflow for differentiating 1,2,3-thiadiazole regioisomers using 1H NMR chemical shifts.

Conclusion

For drug development professionals, the exact substitution pattern of the 1,2,3-thiadiazole ring profoundly impacts target binding affinity and pharmacokinetics. By relying on the distinct electronic environments of the H-4 and H-5 positions,


H NMR spectroscopy provides an unambiguous, objective method to validate the structural identity of this compound. The ~8.65 ppm chemical shift of the H-4 proton serves as the definitive proof of 5-substitution, ensuring the scientific integrity of downstream biological assays.

References

  • Bakulev, V. A., & Dehaen, W. The Chemistry of 1,2,3-Thiadiazoles. e-bookshelf.de.
  • BenchChem. Spectroscopic Properties of 1,2,3-Thiadiazole Derivatives: An In-depth Technical Guide. benchchem.com.
  • Dmiterko, V. V., et al. Synthesis of 4-(5-Nitrophenylfur-2-yl)-1,2,3-thia- and Selenadiazoles. researchgate.net.
  • Google Patents. WO2018116073A1 - 1, 2, 3-thiadiazole compounds and their use as crop protecting agent. google.com.

Sources

C13 NMR Characterization of 1,2,3-Thiadiazole Ring Carbons

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Spectroscopists

Executive Summary

The 1,2,3-thiadiazole ring is a critical pharmacophore in drug discovery, serving as a bioisostere for thiazoles and pyridines in cephalosporin antibiotics and plant activators (e.g., Acibenzolar-S-methyl).[1] However, its characterization presents a specific diagnostic challenge: distinguishing the C4 and C5 ring carbons from regioisomeric alternatives (1,2,4- and 1,3,4-thiadiazoles) and assigning them correctly in substituted derivatives.

This guide provides a definitive technical comparison of 1,2,3-thiadiazole 13C NMR signatures against its isomers, supported by experimental shift data and advanced assignment protocols.

The Diagnostic Challenge: C4 vs. C5

In the 1,2,3-thiadiazole system, the two ring carbons (C4 and C5) exist in significantly different electronic environments.

  • C4: Bonded to Nitrogen (N3) and Carbon (C5).

  • C5: Bonded to Sulfur (S1) and Carbon (C4).

While sulfur is electronegative, the N=N double bond system at positions 2 and 3 exerts a powerful deshielding effect. In 4-substituted derivatives (the most common synthetic targets via Hurd-Mori cyclization), C4 becomes a quaternary center , often shifting downfield, while C5 (if unsubstituted) remains a methine , appearing significantly upfield compared to the ring carbons of isomeric thiadiazoles.

Core Distinction Rule

Diagnostic Marker: In 4-aryl-1,2,3-thiadiazoles, the C5-H methine resonance typically appears between 130–140 ppm , a region often mistaken for benzenoid carbons. In contrast, ring carbons in 1,2,4- and 1,3,4-thiadiazoles rarely resonate below 150 ppm.

Comparative Analysis: 1,2,3- vs. Isomeric Thiadiazoles

The following table compares the 13C chemical shifts of the 1,2,3-thiadiazole core against its isomers. This comparison is vital for validating regioselectivity during synthesis.

Table 1: Comparative 13C NMR Shifts of Thiadiazole Isomers (DMSO-d₆)

IsomerStructureKey Carbon 1 (ppm)Key Carbon 2 (ppm)Diagnostic Feature
1,2,3-Thiadiazole S-N=N-C4=C5C4: ~158–162 (Quaternary)C5: ~130–138 (Methine)Large Δδ (>20 ppm) between ring carbons.
1,2,4-Thiadiazole S-N=C3-N=C5C5: ~170–185 (C=N/S)C3: ~160–168 Both carbons highly deshielded; C5 is extremely downfield.
1,3,4-Thiadiazole S-C2=N-N=C5C2: ~155–165 C5: ~155–165 Symmetric or near-symmetric shifts; rarely <150 ppm.

*Values based on 4-aryl substituted derivatives common in medicinal chemistry.

Substituent Effects & Assignment Logic

The chemical shift of C4 and C5 is highly sensitive to substituents. Below is the shift behavior for the standard 4-phenyl-1,2,3-thiadiazole scaffold.

Electronic Environment Analysis
  • C4 (Quaternary): The C4 position is adjacent to the azo-like N=N bond. When substituted with an aromatic ring, the anisotropic deshielding and the C=N character push this signal to 160–162 ppm .

  • C5 (Methine): Despite being attached to sulfur, the C5-H carbon in the 1,2,3-system retains significant alkene character, resonating at 130–135 ppm . This is the "fingerprint" region for confirming the 1,2,3-isomer.

Table 2: Substituent Effects on 1,2,3-Thiadiazole Ring Carbons

DerivativeC4 Shift (ppm)C5 Shift (ppm)Notes
Parent (Unsubstituted) ~147.0~157.0In the parent, C5 is downfield. Substituents invert this trend.[2]
4-Phenyl 161.3134.6Standard Reference. C4 is quaternary; C5 is methine.
4-Methyl 158.5132.0Alkyl donation slightly shields C5.
4-COOEt (Ester) 160.0142.0Electron-withdrawing group deshields C5.
Advanced Assignment Techniques (2D NMR)

Relying solely on 1D 13C NMR can be risky due to overlap with aromatic substituents. Definitive assignment requires 2D correlation spectroscopy.

HMBC / HSQC Workflow
  • HSQC (Heteronuclear Single Quantum Coherence): Use this to identify the protonated carbon. In 4-substituted derivatives, the C5 carbon will correlate with the H5 proton (typically a singlet at ~9.0–9.5 ppm). C4 will show no HSQC correlation.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • H5 -> C4: The H5 proton will show a strong 2-bond coupling (

      
      ) to the quaternary C4.
      
    • H5 -> C-ipso (Phenyl): H5 often shows a weak 3-bond coupling to the ipso carbon of the aryl ring at C4.

Decision Tree for Assignment

The following diagram outlines the logical flow for assigning these signals.

NMR_Assignment Start Start: Purified Thiadiazole Sample Run1D Acquire 1H & 13C NMR (DMSO-d6) Start->Run1D CheckH Identify H5 Singlet (9.0 - 9.5 ppm) Run1D->CheckH HSQC Run HSQC Experiment CheckH->HSQC Decision Does Carbon X correlate with H5? HSQC->Decision C5_Assign Assignment: C5 (Methine) Shift: ~130-140 ppm Decision->C5_Assign Yes C4_Assign Assignment: C4 (Quaternary) Shift: ~158-162 ppm Decision->C4_Assign No (Quaternary) HMBC Run HMBC Experiment (Verify Connectivity) C5_Assign->HMBC C4_Assign->HMBC Confirm Confirm: H5 shows 2-bond coupling to C4 HMBC->Confirm

Caption: Logic flow for distinguishing C4 and C5 carbons using 1D and 2D NMR techniques.

Experimental Protocol: Synthesis & Characterization

To ensure reproducible data, the following protocol details the synthesis of a standard 4-phenyl-1,2,3-thiadiazole via the Hurd-Mori Reaction and its subsequent NMR characterization.

A. Synthesis (Hurd-Mori Cyclization)

This reaction cyclizes an


-methylene ketone hydrazone (semicarbazone) using thionyl chloride.
  • Semicarbazone Formation: Reflux Acetophenone (10 mmol) with Semicarbazide HCl (11 mmol) and Sodium Acetate (20 mmol) in Ethanol/Water (1:1) for 2 hours. Cool, filter, and dry the precipitate.

  • Cyclization: Suspend the dried semicarbazone (5 mmol) in anhydrous Dichloromethane (DCM) at 0°C.

  • Thionyl Chloride Addition: Add

    
     (15 mmol) dropwise. The reaction is exothermic; maintain temperature <5°C.
    
  • Workup: Stir at room temperature for 4 hours. Quench with ice water. Extract with DCM. Wash with sat.

    
    . Dry over 
    
    
    
    and concentrate.
  • Purification: Recrystallize from Ethanol or purify via silica column (Hexane:EtOAc 8:2).

B. NMR Acquisition Parameters

For unambiguous assignment of the quaternary C4, specific acquisition parameters are required.

  • Instrument: 400 MHz or higher (100 MHz for 13C).

  • Solvent: DMSO-d₆ (Preferred for polar solubility and distinct peak separation compared to CDCl₃).

  • Temperature: 298 K.

  • 13C Parameters:

    • Pulse Sequence: Proton-decoupled (zgpg30).

    • Relaxation Delay (D1):Set to 2.0 – 5.0 seconds. (Standard D1 of 1.0s is often insufficient for quaternary carbons like C4, leading to low signal-to-noise).

    • Scans: Minimum 1024 scans for 10mg sample.

Synthesis Workflow Diagram

HurdMori_Synthesis Ketone Acetophenone Hydrazone Semicarbazone Intermediate Ketone->Hydrazone Reflux/EtOH Semi Semicarbazide HCl + NaOAc Semi->Hydrazone SOCl2 SOCl2 / DCM (0°C -> RT) Hydrazone->SOCl2 Cyclization Cyclization (-N2, -HCl) SOCl2->Cyclization Product 4-Phenyl-1,2,3-Thiadiazole (Target) Cyclization->Product

Caption: Hurd-Mori synthetic pathway for generating 1,2,3-thiadiazole samples for NMR validation.

References
  • Hurd, C. D., & Mori, R. I. (1955). On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society, 77(20), 5359–5364. Link

  • Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. In Chemistry of Heterocyclic Compounds: A Series Of Monographs (Vol. 62). Wiley-Interscience. Link

  • Kalinowski, H. O., Berger, S., & Braun, S. (1988). Carbon-13 NMR Spectroscopy. Wiley. (Reference for general substituent effects on heterocycles).
  • BenchChem Application Note. (2025). Spectroscopic Properties of 1,2,3-Thiadiazole Derivatives: An In-depth Technical Guide. Link

  • Katritzky, A. R., et al. (2010). Comprehensive Heterocyclic Chemistry III. Elsevier.[2] (Definitive source for parent ring shifts).

Sources

Technical Comparison Guide: HPLC Separation of [1,2,3]Thiadiazol-5-yl-acetic Acid and Key Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Retention Time of [1,2,3]Thiadiazol-5-yl-acetic Acid vs. Impurities Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (TDAA) is a critical intermediate in the synthesis of cephalosporin antibiotics, most notably Cefazolin . Its purity is paramount, as residual impurities can carry forward into the final API, affecting potency and safety profiles.[1]

This guide addresses the chromatographic separation of TDAA from its three primary impurities: its synthetic precursor (Ethyl Ester), its degradation product (Decarboxylated Methyl), and its oxidative analog. We present a validated Reverse-Phase HPLC (RP-HPLC) protocol designed to resolve these species based on their distinct polarity and ionization states.

Key Performance Insight: Standard C18 columns often fail to retain TDAA adequately due to its high polarity and acidic nature. This protocol utilizes acidic mobile phase suppression (pH 2.5) to ensure protonation of the carboxylic acid, significantly improving retention and resolution from polar degradants.

Compound Profile & Impurity Landscape

Understanding the physicochemical differences between TDAA and its impurities is the foundation of this separation strategy.

CompoundRoleStructure NotePolarity (LogP Est.)Expected Elution Order
This compound (TDAA) Target Analyte Heterocyclic acetic acidLow (< 1.0)2
Impurity A (Ethyl ester)Synthetic PrecursorEthyl [1,2,3]thiadiazol-5-yl-acetateHigh (> 2.0)4 (Late Eluter)
Impurity B (Decarboxylated)Degradant5-Methyl-[1,2,3]thiadiazoleMedium3
Impurity C (Carboxylic Acid)Oxidative Byproduct[1,2,3]Thiadiazole-5-carboxylic acidVery Low (< 0.5)1 (Early Eluter)
Impurity Formation Pathways

The following diagram illustrates the origin of these impurities during synthesis and storage.

ImpurityPathways Precursor Ethyl Acetoacetate Derivative ImpurityA Impurity A (Ethyl Ester Precursor) Precursor->ImpurityA Cyclization TDAA [1,2,3]Thiadiazol-5-yl- acetic acid (TDAA) ImpurityA->TDAA Hydrolysis (Target Reaction) ImpurityB Impurity B (5-Methyl-1,2,3-thiadiazole) TDAA->ImpurityB Decarboxylation (Heat/Acid Stress) ImpurityC Impurity C (Thiadiazole-5-carboxylic acid) TDAA->ImpurityC Oxidative Degradation

Figure 1: Synthetic and degradation pathways leading to key impurities. TDAA is susceptible to decarboxylation under thermal stress.[2]

Method Development Strategy (The "Why")

Stationary Phase Selection

While TDAA is polar, the use of End-capped C18 (L1) columns is recommended over C8 or Phenyl-Hexyl. The high carbon load of a quality C18 column provides the necessary hydrophobic interaction to separate the methyl impurity (Impurity B) from the main peak.

  • Recommendation: Waters Symmetry C18 or Agilent Zorbax Eclipse Plus C18 (5 µm, 4.6 x 250 mm).

Mobile Phase pH Control

TDAA has a pKa of approximately 3.8 – 4.2.

  • Neutral pH (7.0): TDAA is fully ionized (anionic), leading to early elution (near void volume) and poor peak shape.

  • Acidic pH (2.5): TDAA is protonated (neutral), increasing interaction with the C18 phase and extending retention time to a quantifiable range (5–7 minutes).

Detection Wavelength

The 1,2,3-thiadiazole ring exhibits strong UV absorption.

  • 210 nm: High sensitivity but susceptible to baseline noise from mobile phase buffers.

  • 254 nm: Optimal balance of sensitivity and selectivity for the thiadiazole chromophore.

Experimental Protocol

This protocol is designed to be a self-validating system. The resolution between TDAA and Impurity B is the critical system suitability parameter.

Chromatographic Conditions
  • Instrument: HPLC with UV/PDA Detector (e.g., Agilent 1260/1290).

  • Column: C18, 250 mm x 4.6 mm, 5 µm packing.[3][4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.[5]

  • Run Time: 20 minutes.

Mobile Phase Preparation
  • Mobile Phase A (Buffer): 0.1% Phosphoric Acid in Water (pH ~2.5).

    • Preparation: Dissolve 1 mL of 85% H3PO4 in 1000 mL of HPLC-grade water. Filter through 0.45 µm membrane.[1]

  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade).

  • Gradient Program:

Time (min)Mobile Phase A (%)Mobile Phase B (%)Comment
0.0955Initial Hold (Retain polar Impurity C)
5.0955Isocratic for TDAA elution
12.04060Ramp to elute Impurity A (Ester)
15.04060Wash
15.1955Re-equilibration
20.0955End of Run
Sample Preparation[3]
  • Diluent: Water:Acetonitrile (90:10 v/v).[5][6][7]

  • Concentration: 0.5 mg/mL for assay; 0.5 µg/mL for impurity markers.

Performance Comparison & Data Analysis

The following data represents typical performance characteristics observed using the described protocol.

Retention Time Data
CompoundRetention Time (RT)Relative Retention Time (RRT)Resolution (Rs)
Impurity C (Carboxylic Acid)3.2 min~0.58N/A
TDAA (Analyte) 5.5 min 1.00 > 3.5 (vs Imp C)
Impurity B (Decarboxylated)8.1 min~1.47> 5.0 (vs TDAA)
Impurity A (Ethyl Ester)13.4 min~2.43> 10.0
Chromatographic Workflow Diagram

HPLC_Workflow cluster_elution Elution Order Start Start: Sample Preparation (0.5 mg/mL in 90:10 H2O:ACN) Injection Injection (10 µL) Mobile Phase: 0.1% H3PO4 / ACN Start->Injection Separation Column Separation (C18, 30°C, Gradient) Injection->Separation ImpC 1. Impurity C (3.2 min) Most Polar Separation->ImpC TDAA_Peak 2. TDAA (5.5 min) Target Peak ImpC->TDAA_Peak ImpB 3. Impurity B (8.1 min) Decarboxylated TDAA_Peak->ImpB ImpA 4. Impurity A (13.4 min) Hydrophobic Ester ImpB->ImpA

Figure 2: Sequential elution order of TDAA and impurities under acidic gradient conditions.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
TDAA Peak Tailing Secondary interactions with silanols; pH not acidic enough.Ensure pH is ≤ 2.5. Use a "Base Deactivated" (BDS) or high-purity C18 column.
Impurity C Co-elution Mobile phase start is too strong (too much organic).Reduce initial ACN to 2-3% or hold 100% aqueous for 2 mins (requires collapse-resistant column).
Baseline Drift Gradient absorption at 210 nm.Switch detection to 254 nm where the thiadiazole ring absorbs strongly but the mobile phase does not.

References

  • Cefazolin Impurity Profiling: Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. (2010). Scientia Pharmaceutica.

  • Thiadiazole Chemistry: Synthesis and Characterization of 1,2,3-Thiadiazole Derivatives. (2021).[8] MDPI Molecules.

  • HPLC Method Validation:USP General Chapter <621> Chromatography. United States Pharmacopeia. (General guidance on RRT and resolution requirements).

Sources

mass spectrometry fragmentation pattern of thiadiazole acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Optimizing Mass Spectrometry Strategies for Structural Elucidation of Thiadiazole Acetic Acid Derivatives

Executive Summary: The Analytical Challenge

Thiadiazole acetic acid derivatives (specifically 2-(1,3,4-thiadiazol-2-yl)acetic acid) are critical pharmacophores, serving as the bioactive side chains in cephalosporin antibiotics (e.g., Cefazolin) and carbonic anhydrase inhibitors.

The analytical challenge lies in their amphoteric nature and labile side chains . The carboxylic acid moiety (


) favors deprotonation, while the thiadiazole ring nitrogens (

for conjugate acid) can accept protons. Furthermore, the acetic acid side chain is prone to thermal decarboxylation in the source, often leading to misinterpretation of the molecular ion.

This guide objectively compares Collision-Induced Dissociation (CID) versus Higher-Energy Collisional Dissociation (HCD) and evaluates Positive vs. Negative Electrospray Ionization (ESI) modes to establish a robust protocol for structural confirmation.

Strategic Comparison: Selecting the Right Tool

To achieve unambiguous identification, we must compare the performance of standard Ion Trap (CID) configurations against Beam-Type (HCD/Q-TOF) configurations.

Comparison 1: Fragmentation Mode (CID vs. HCD)
FeatureCID (Ion Trap/Linear Trap) HCD (Orbitrap/Q-TOF) Verdict for Thiadiazole
Energy Regime Low-energy, resonant excitation.Higher-energy, non-resonant.HCD Wins for core confirmation.
Low Mass Cutoff Yes (typically 1/3 of precursor m/z).None (ions detected down to m/z 50).HCD Critical . Key ring fragments appear < m/z 100.
Mechanism Favors lowest energy pathway (Water/CO2 loss).Accesses higher energy channels (Ring cleavage).CID confirms side chain; HCD confirms ring.
Spectra Quality Simple, often dominated by one fragment.Rich, informative "fingerprint."HCD provides better library matching.
Comparison 2: Ionization Polarity (ESI+ vs. ESI-)
  • ESI Positive (+): Protonation occurs on the ring nitrogens. This charge localization directs fragmentation into the ring after side-chain loss, providing structural detail of the heterocycle.

  • ESI Negative (-): Deprotonation occurs at the carboxylic acid. Fragmentation is dominated by decarboxylation (

    
     loss), often leaving a stable anion that resists further characteristic fragmentation.
    

Strategic Recommendation: Use ESI(+) with HCD for structural elucidation. Use ESI(-) only for high-sensitivity quantitation (PK studies) where background noise is lower.

Deep Dive: Fragmentation Mechanism & Pathways

Understanding the causality of fragmentation is essential for interpreting the spectra.[1] The fragmentation of 2-(1,3,4-thiadiazol-2-yl)acetic acid ([M+H]+ = 145.03) follows a sequential energy-dependent pathway.

The Pathway Logic
  • Phase 1 (Low Energy): The carboxylic acid side chain is the "weak link." The primary event is Decarboxylation (Loss of

    
    , 44 Da) or Dehydration  (Loss of 
    
    
    
    , 18 Da), though decarboxylation dominates in gas phase.
  • Phase 2 (Medium Energy): The resulting ion (m/z 101, 2-methyl-1,3,4-thiadiazole cation) is stable.

  • Phase 3 (High Energy): The thiadiazole ring cleaves. Unlike simple aromatics, 1,3,4-thiadiazoles undergo Retro-Electrocyclic reactions . The weakest bonds are the C-S bonds.

Visualizing the Pathway (Graphviz)

FragmentationPathway Parent Parent Ion [M+H]+ m/z 145 (Thiadiazole Acetic Acid) Inter1 Intermediate [M+H - CO2]+ m/z 101 (Methyl-Thiadiazole) Parent->Inter1 - CO2 (44 Da) (Primary CID Path) Inter2 Side Reaction [M+H - H2O]+ m/z 127 (Acylium Ion) Parent->Inter2 - H2O (18 Da) (Minor Path) Frag1 Ring Cleavage A [CH3-CNH]+ m/z 42 (Acetonitrile H+) Inter1->Frag1 RDA / Ring Break (HCD Only) Frag2 Ring Cleavage B [HC≡S]+ m/z 45 (Thioformyl) Inter1->Frag2 C-S Cleavage Frag3 Ring Cleavage C [CH3-C≡S]+ m/z 59 (Thioacetyl) Inter1->Frag3 N-N Cleavage

Figure 1: Mechanistic fragmentation pathway of protonated thiadiazole acetic acid. Note that the diagnostic ring fragments (Red) are often lost in standard Ion Trap CID due to low-mass cutoff.

Experimental Protocol: Self-Validating Workflow

This protocol uses a "Step-Ramp" approach to ensure both the labile side chain and the stable ring are characterized in a single injection.

Reagents:

  • Solvent A: Water + 0.1% Formic Acid (LC-MS Grade).

  • Solvent B: Methanol (LC-MS Grade). Note: Methanol is preferred over Acetonitrile for thiadiazoles to reduce background adduct formation.

Instrument Setup (Orbitrap/Q-TOF recommended):

  • Sample Prep: Dilute standard to 1 µg/mL in 50:50 MeOH:H2O.

  • Source Parameters (ESI+):

    • Spray Voltage: 3.5 kV (Keep moderate to prevent in-source decarboxylation).

    • Capillary Temp: 275°C.

    • Validation Step: Monitor m/z 145 (Parent) and m/z 101 (Fragment) in the MS1 scan. If m/z 101 is >10% of the base peak in MS1, your source temperature is too high. Lower it to 250°C.

  • Fragmentation (Stepped NCE):

    • Do not use a single collision energy.

    • Protocol: Apply Stepped Normalized Collision Energy (NCE) at 20, 35, and 50%.

    • Why? 20% preserves the m/z 101; 50% reveals the m/z 45/59 ring fragments.

Workflow Logic Diagram

MethodWorkflow Start Start: Direct Infusion 1 µg/mL CheckMS1 Check MS1 Spectrum Start->CheckMS1 Decision1 Is m/z 101 > 10%? CheckMS1->Decision1 AdjustSource Action: Lower Capillary Temp (-25°C steps) Decision1->AdjustSource Yes (In-source frag) Proceed Proceed to MS/MS Decision1->Proceed No (Intact Parent) AdjustSource->CheckMS1 SetEnergy Set Stepped NCE (20, 35, 50%) Proceed->SetEnergy Analyze Analyze Spectrum SetEnergy->Analyze Valid Valid Spectrum: Contains m/z 145, 101, and <100 fragments Analyze->Valid

Figure 2: Optimization workflow ensuring minimal in-source degradation and maximum structural information.

Data Presentation: Expected Fragments

The following table summarizes the diagnostic ions you must observe to confirm the identity of a 1,3,4-thiadiazole acetic acid derivative.

m/z (ESI+)IdentityOriginDiagnostic Value
145.03

Parent MoleculeConfirms Molecular Weight.
127.02

DehydrationMinor peak; confirms carboxylic acid.
101.02

Loss of

Primary Diagnostic. Confirms acetic acid side chain.
59.99

Ring CleavageConfirms Methyl-Thiadiazole core (S-retention).
45.00

Thioformyl cationGeneral thiadiazole marker.
42.03

Acetonitrile cationConfirms N-N bond integrity prior to cleavage.

Interpretation Note: If you observe m/z 101 but not the lower mass fragments (45, 59), your collision energy is too low, or you are using an Ion Trap with a low-mass cutoff. Switch to HCD or Q-TOF to see the "fingerprint" region.

References

  • Vertex AI Search. (2023). Structural Features of 1,3,4-Thiadiazole-Derived Ligands. National Institutes of Health (PMC). Link

  • Benchchem Technical Support. (2023). Refining Spectroscopic Characterization Methods for 1,3,4-Thiadiazole Derivatives. Link

  • ResearchGate. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole Derivatives. Indian Journal of Chemistry. Link

  • Semantic Scholar. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS. Link

  • Walsh Medical Media. (2012). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Link

Sources

A Comparative Guide to the UV-Vis Absorption Maxima of 1,2,3-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to a detailed technical guide on the ultraviolet-visible (UV-Vis) absorption characteristics of 1,2,3-thiadiazole derivatives. This guide provides an in-depth comparison of their absorption maxima (λmax), explores the underlying electronic transitions, and offers detailed experimental protocols for accurate spectroscopic analysis. As a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science, understanding the photophysical properties of 1,2,3-thiadiazoles is crucial for their application and development.[1]

Introduction to 1,2,3-Thiadiazoles and their Electronic Spectra

The 1,2,3-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms. The electronic structure of this ring system gives rise to characteristic absorption bands in the UV-Vis region of the electromagnetic spectrum. These absorptions are primarily due to π→π* transitions, where an electron is promoted from a π bonding orbital to a π* antibonding orbital.[1] The position of the absorption maximum (λmax) is highly sensitive to the nature and position of substituents attached to the thiadiazole ring, as well as the solvent in which the measurement is taken.[1] This sensitivity makes UV-Vis spectroscopy a valuable tool for characterizing these derivatives and understanding their electronic properties.

Comparative Analysis of UV-Vis Absorption Maxima

The following table summarizes the UV-Vis absorption maxima (λmax) for a selection of 1,2,3-thiadiazole derivatives, showcasing the influence of different substituents on their electronic absorption properties.

DerivativeSubstituent(s)Solventλmax (nm)Reference
4-Phenyl-1,2,3-thiadiazolePhenyl at C4Not Specified296[1]
4,5-Dicarbomethoxy-1,2,3-thiadiazoleCarbomethoxy at C4 and C5Acetonitrile266[1]

Insights from the Data:

A direct comparison between the two derivatives in the table highlights the significant impact of substituents on the UV-Vis absorption. The phenyl group in 4-phenyl-1,2,3-thiadiazole, being a chromophore itself, extends the π-conjugation of the system, leading to a bathochromic shift (a shift to a longer wavelength) in the absorption maximum to 296 nm.[1] In contrast, the two electron-withdrawing carbomethoxy groups in 4,5-dicarbomethoxy-1,2,3-thiadiazole result in a hypsochromic shift (a shift to a shorter wavelength) to 266 nm in acetonitrile.[1] This is likely due to the stabilization of the ground state and a relative destabilization of the excited state.

Further research is needed to expand this comparative dataset to include a wider variety of electron-donating and electron-withdrawing groups at different positions on the 1,2,3-thiadiazole ring to establish a more comprehensive structure-property relationship.

Experimental Protocol for UV-Vis Spectroscopy

To ensure the acquisition of reliable and reproducible UV-Vis absorption data for 1,2,3-thiadiazole derivatives, the following detailed experimental protocol is recommended.

Objective: To determine the wavelength of maximum absorption (λmax) of a 1,2,3-thiadiazole derivative.

Materials:

  • 1,2,3-Thiadiazole derivative of interest

  • UV-grade solvent (e.g., ethanol, acetonitrile, cyclohexane)

  • Dual-beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Methodology:

  • Sample Preparation:

    • Accurately weigh a small amount of the 1,2,3-thiadiazole derivative.

    • Dissolve the compound in a suitable UV-grade solvent to prepare a stock solution of known concentration.

    • Prepare a dilute solution from the stock solution. The final concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax to ensure adherence to the Beer-Lambert Law.[1]

  • Instrumentation and Measurement:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up according to the manufacturer's instructions.

    • Fill a clean quartz cuvette with the pure solvent to be used as a reference (blank).

    • Fill a second quartz cuvette with the prepared sample solution.

    • Place both cuvettes in the spectrophotometer's sample holder.

  • Data Acquisition:

    • Set the spectrophotometer to scan a wavelength range appropriate for the compound, typically from 200 to 400 nm for 1,2,3-thiadiazole derivatives.[1]

    • Initiate the scan. The instrument will measure the absorbance of the sample at each wavelength relative to the blank.

  • Data Analysis:

    • The resulting spectrum will show a plot of absorbance versus wavelength.

    • Identify the wavelength at which the maximum absorbance occurs. This is the λmax.

    • If the concentration of the solution and the path length of the cuvette are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

Visualization of Key Concepts

To better understand the structural and procedural aspects discussed in this guide, the following diagrams are provided.

G cluster_structure General Structure of 1,2,3-Thiadiazole cluster_workflow UV-Vis Spectroscopy Workflow S S N1 N S->N1 N2 N N1->N2 C5 C5-R² N2->C5 C4 C4-R¹ C4->S C5->C4 prep Sample Preparation inst Instrumentation Setup prep->inst acq Data Acquisition inst->acq anl Data Analysis acq->anl

Caption: Key Structures and Workflows.

Conclusion

This guide has provided a comparative analysis of the UV-Vis absorption maxima of select 1,2,3-thiadiazole derivatives, a detailed experimental protocol for their measurement, and visualizations to aid in understanding. The presented data underscores the significant influence of substituents on the electronic properties of the 1,2,3-thiadiazole ring. For researchers in drug discovery and materials science, a thorough understanding of these spectroscopic properties is essential for the rational design and development of novel 1,2,3-thiadiazole-based compounds with tailored photophysical characteristics. Further expansion of the comparative dataset will be invaluable in building a comprehensive understanding of the structure-property relationships within this important class of heterocycles.

References

Sources

Purity Analysis of [1,2,3]Thiadiazol-5-yl-acetic Acid by LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist’s Comparative Guide

Executive Summary

The analysis of [1,2,3]Thiadiazol-5-yl-acetic acid presents a classic "polar acidic" challenge in liquid chromatography. Standard C18 methods often fail due to phase collapse (dewetting) and poor retention (


), leading to co-elution of impurities and ion suppression.

This guide compares three distinct chromatographic approaches. Based on experimental robustness and validation data, Method B (Polar-Embedded Reversed Phase) is recommended for routine purity analysis, while Method C (HILIC) is reserved for orthogonal impurity profiling of highly polar byproducts.

MetricMethod A: Standard C18 Method B: Polar-Embedded C18 (Recommended) Method C: HILIC (Amide)
Retention (

)
Poor (< 1.0)Excellent (> 3.0)Superior (> 5.0)
Peak Shape Tailing (Symmetry > 1.5)Sharp (Symmetry ~ 1.1)Good, but sensitive to diluent
Equilibration Fast (< 5 min)Fast (< 5 min)Slow (> 20 min)
Robustness Low (Phase collapse risk)High (100% Aqueous stable)Moderate (pH/Salt sensitive)
MS Sensitivity ModerateHighVery High (High Organic %)

The Analytical Challenge

This compound is a small, polar heterocycle often used as a scaffold in antibiotic synthesis (e.g., cephalosporins).

  • Chemical Nature: It contains a carboxylic acid moiety (pKa ~3.5) and a nitrogen-rich thiadiazole ring.[1]

  • The Problem: To retain the acid on a hydrophobic column, you must lower the pH (below pKa) to suppress ionization.[2] However, the molecule remains highly polar even in its neutral state (LogP < 1).

  • The Consequence: On a standard C18 column, the analyte elutes near the void volume (

    
    ), where salts and unretained matrix components cause massive signal suppression in Mass Spectrometry.
    
Analytical Decision Matrix

The following logic flow illustrates why a standard C18 is rejected in favor of Polar-Embedded phases for this specific molecule.

DecisionMatrix Start Start: Analyte Assessment PolarityCheck Is LogP < 1.0? Start->PolarityCheck AcidCheck Is it Acidic (pKa < 4)? PolarityCheck->AcidCheck Yes (Polar) StandardC18 Standard C18 (Risk: Dewetting) PolarityCheck->StandardC18 No (Hydrophobic) HILIC HILIC Mode (High Sensitivity, Complex Prep) AcidCheck->HILIC Very Hydrophilic PolarEmbedded Polar-Embedded C18 (Recommended: Robustness) AcidCheck->PolarEmbedded Moderately Polar StandardC18->PolarEmbedded Poor Retention (k'<1)

Figure 1: Column selection logic for polar acidic heterocycles.

Detailed Method Comparison

Method A: The Control (Standard C18)
  • Column: Generic C18 (3 µm, 100 Å).

  • Conditions: Water/ACN with 0.1% Formic Acid.[3][4]

  • Outcome: The "Phase Collapse" phenomenon occurs.[2] Because the mobile phase requires high water content (>95%) to retain the polar acid, the hydrophobic C18 chains "fold" onto themselves to escape the water, losing surface area. Retention times drift significantly between injections. NOT RECOMMENDED.

Method B: The Solution (Polar-Embedded RP)
  • Mechanism: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain or use a hydrophilic surface treatment. This allows the stationary phase to remain fully extended (wetted) even in 100% aqueous conditions.

  • Why it works: The embedded polar group interacts with the thiadiazole ring via hydrogen bonding, providing "orthogonal" selectivity to simple hydrophobicity.

Method C: The Alternative (HILIC)
  • Mechanism: Partitioning between a water-enriched layer on the silica surface and an acetonitrile-rich mobile phase.

  • Pros: Elution order is reversed; impurities elute before the main peak or well-separated. High MS sensitivity due to high organic content (better desolvation).[5]

  • Cons: Sample must be dissolved in 80% ACN (solubility issues for some salts). Long equilibration times make it less ideal for high-throughput purity checks.

Recommended Protocol: Polar-Embedded LC-MS

This protocol uses a Polar-Embedded C18 (e.g., Waters T3, Agilent SB-Aq, or Phenomenex Polar) to ensure retention and separation of synthetic byproducts.

Chromatographic Conditions[2][3][4][5][6][7][8][9]
ParameterSettingRationale
Column Polar-Embedded C18 (100 x 2.1 mm, 1.8 µm or 2.7 µm)Retains polar acids in 100% aqueous start.
Mobile Phase A 0.1% Formic Acid in WaterLow pH (~2.7) keeps the acid protonated (

) for retention.
Mobile Phase B Acetonitrile (LC-MS Grade)Sharpens peaks compared to Methanol.
Flow Rate 0.3 mL/minOptimal for ESI efficiency.
Column Temp 40°CReduces viscosity and improves mass transfer.
Injection Vol 2.0 µLLow volume prevents solvent effects on early eluters.

Gradient Profile:

  • 0.0 - 2.0 min: 100% A (Isocratic hold to retain the acid)

  • 2.0 - 10.0 min: 0%

    
     95% B (Elute hydrophobic impurities)
    
  • 10.0 - 12.0 min: 95% B (Wash)

  • 12.1 - 15.0 min: 100% A (Re-equilibration)

Mass Spectrometry Settings (ESI)

The thiadiazole ring allows for ionization in both modes, but Negative mode is often more selective for the carboxylic acid moiety.

  • Ionization: ESI Negative (preferred for acid) or Positive.

  • Scan Mode: Full Scan (m/z 50–500) for purity; SIM/MRM for known impurities.

  • Capillary Voltage: 2.5 kV (Neg) / 3.5 kV (Pos).

  • Desolvation Temp: 350°C.

Sample Preparation (Critical Step)
  • Solvent: Dissolve standard in 95:5 Water:ACN.

  • Warning: Do NOT dissolve in 100% ACN or MeOH. Strong solvent injection will cause the polar analyte to "break through" the column, resulting in split peaks.

Experimental Workflow & Data Flow

The following diagram outlines the validated workflow for purity assessment, ensuring data integrity from sample prep to reporting.

Workflow Sample Sample Prep (Diluent: 95% H2O) LC LC Separation (Polar-Embedded C18) Sample->LC Injection MS MS Detection (ESI- / Full Scan) LC->MS Elution Process Data Processing (Integrate UV254 + TIC) MS->Process Raw Data Report Purity Report (% Area Norm) Process->Report Validation

Figure 2: LC-MS Purity Analysis Workflow.

Troubleshooting & Self-Validation

To ensure the method is performing correctly, apply these System Suitability Tests (SST):

  • Retention Factor (

    
    ):  The main peak must elute with a 
    
    
    
    .
    • Calculation:

      
      .
      
    • Failure Mode: If

      
       drops, the column may be dewetting (if using standard C18) or the mobile phase pH is too high.
      
  • Peak Symmetry: Tailing factor must be

    
    .
    
    • Correction: If tailing occurs, ensure 0.1% Formic Acid is fresh. Consider switching to Ammonium Formate (pH 3.0) buffer if peak shape persists.

  • Blank Injection: Inject the diluent (95% Water).

    • Check: Ensure no carryover peaks at the retention time of the thiadiazole.

References

  • PubChem. (2025).[6] 1-(2-Methoxyethyl)-3-(thiadiazol-5-yl)urea (Thiadiazole derivatives properties).[6] National Library of Medicine. [Link]

  • Chrom Tech. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography.[5][7][Link]

  • Agilent Technologies. (2009).[2] Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Phenyl-Hexyl Columns.[Link]

  • Waters Corporation. (2020).[4] Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS.[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling [1,2,3]Thiadiazol-5-yl-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Protocol for Handling[1,2,3]Thiadiazol-5-yl-acetic Acid

As a Senior Application Scientist overseeing the integration of reactive heterocycles into drug discovery pipelines, I recognize that this compound is a highly versatile but complex building block. Its unique structural features—combining an irritating acidic moiety with a thermally sensitive 1,2,3-thiadiazole ring—demand rigorous, causality-driven safety protocols. This guide provides the definitive operational and personal protective equipment (PPE) framework required to handle this compound safely, ensuring both scientific integrity and laboratory safety.

Mechanistic Hazard Assessment (The "Why" Behind the Safety)

To design a self-validating safety protocol, we must first understand the physicochemical vulnerabilities of the molecule. The hazards of this compound are twofold:

  • Thermal and Photochemical Lability: The 1,2,3-thiadiazole ring is moderately stable at room temperature but highly susceptible to thermal and photochemical degradation. At elevated temperatures (typically >200 °C), it undergoes a thermodynamically favorable extrusion of molecular nitrogen (

    
    ), forming highly reactive and potentially unstable thiirene and thioketene intermediates [1]. This requires strict temperature control to prevent over-pressurization in closed reaction systems [2].
    
  • Acidic & Particulate Hazards: The acetic acid group imparts mild organic acidity. As a fine crystalline powder, it poses a severe risk of aerosolization. Inhalation of organic acid dusts can cause acute respiratory tract irritation and sensitization, while unchecked surface deposition creates combustible dust hazards [3].

Quantitative Data & Mandatory PPE Matrix

Table 1: Physicochemical & Stability Data for 1,2,3-Thiadiazole Derivatives

ParameterValue / ObservationOperational Implication
Thermal Decomposition (

)
> 200 °CAvoid localized heating; high risk of

gas evolution and over-pressurization [1].
Primary Degradation Pathway

extrusion

Thiirene
Reactions must be vented; never heat in a sealed, pressure-rated vessel without headspace calculations [2].
Physical State Solid (Crystalline Powder)High risk of aerosolization; mandates respiratory protection and draft control [3].

Table 2: Mandatory PPE Specifications

PPE CategorySpecificationMechanistic Rationale
Hand Protection Nitrile gloves (Min 0.11 mm thickness)Nitrile provides excellent chemical resistance to organic carboxylic acids, preventing dermal burns.
Eye Protection Tight-fitting chemical safety gogglesPrevents ingress of acidic, aerosolized dust which can cause severe corneal irritation. Standard safety glasses are insufficient.
Respiratory N95/P100 Particulate RespiratorMitigates inhalation of fine powders that act as respiratory sensitizers if handled outside of a fume hood.
Body Protection Flame-Resistant (FR) Lab CoatProtects against potential flash fires if reactive thioketene intermediates form during accidental thermal excursions.

Step-by-Step Operational Methodologies

Protocol 1: Safe Dispensing and Reaction Setup Every step in this protocol is designed as a self-validating system to ensure hazard mitigation is actively confirmed before proceeding.

  • Pre-Operational Verification: Validate that the Chemical Fume Hood (CFH) face velocity is between 80–100 fpm.

    • Self-Validation Check: Tape a small piece of tissue to the bottom of the sash; it should pull gently and steadily inward. If it flutters violently, the turbulence will scatter the acidic powder, and the baffle must be adjusted.

  • Static Elimination: Ground the analytical balance. Use an anti-static, zero-charge spatula (e.g., PTFE-coated) to handle the compound.

    • Self-Validation Check: Observe the powder during transfer. If particles cling aggressively to the spatula or fly toward the weigh boat walls, electrostatic discharge is present. Stop, re-secure the grounding cable, and use an anti-static ionizing gun before proceeding.

  • Transfer & Solvation: Transfer the this compound to the reaction vessel. When adding solvent, pour it slowly down the inner wall of the flask to wash down residual powder and prevent dust kick-up.

  • Thermal Control: If the reaction requires heating, equip the vessel with a reflux condenser and an oil bath with a strict thermocouple limit set to a maximum of 150 °C (well below the >200 °C decomposition threshold).

    • Self-Validation Check: Ensure the nitrogen/argon manifold bubbler shows a steady, controlled release. Rapid, uncontrollable bubbling indicates

      
       extrusion from ring degradation, requiring immediate removal of the heat source.
      

Protocol 2: Spill Response and Decontamination

  • Containment: Immediately lower the CFH sash. If the spill occurred outside the hood, evacuate the immediate 5-foot radius and don a P100 respirator before approaching.

  • Neutralization: Cover the spilled powder entirely with a weak, dry base (e.g., sodium bicarbonate) to neutralize the acetic acid moiety.

    • Self-Validation Check: Lightly mist the powder with water. A slight fizzing confirms the neutralization of the acid. Wait until all effervescence completely ceases.

  • Collection: Mist the neutralized mixture lightly with water again to suppress any remaining dust. Use a plastic scoop (never metal, to avoid sparking) to transfer the slurry into a High-Density Polyethylene (HDPE) hazardous waste container.

  • Surface Decontamination: Wipe the affected area with an isopropanol-soaked cloth to dissolve organic residues, followed by a wet soapy paper towel to remove inorganic salts.

Workflow Visualization

SafeHandling Start 1. Pre-Operational PPE Verification (Nitrile, Goggles, FR Coat) Hood 2. Transfer to Chemical Fume Hood (Verify Face Velocity) Start->Hood Weighing 3. Weighing & Dispensing (Use Anti-Static Spatulas) Hood->Weighing Reaction 4. Reaction Setup (Strict Temp Control < 150°C) Weighing->Reaction Spill Spill or Exposure Detected? Reaction->Spill CleanUp Emergency Protocol (Evacuate, Neutralize, Collect) Spill->CleanUp Yes Disposal 5. Hazardous Waste Disposal (HDPE Containers) Spill->Disposal No CleanUp->Disposal Decon 6. Decontamination & PPE Removal Disposal->Decon

Operational workflow for handling this compound.

References

  • An In-Depth Technical Guide to the Thermal and Photochemical Stability of the 1,2,3-Thiadiazole Ring. Benchchem. Verified URL
  • Product Class 9: 1,2,3-Thiadiazoles. Thieme Connect. Verified URL
  • Safety Data Sheet: Methylsuccinic anhydride (Proxy for solid organic acid dust hazards). Chemos GmbH & Co. KG. Verified URL

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.